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  • Product: 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid
  • CAS: 1186663-57-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block of significant interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural amalgamation of a benzoic acid moiety, a pyrazole ring, and a bromine substituent imparts a distinct profile of chemical reactivity and physicochemical properties. This guide provides a comprehensive technical overview of the chemical properties and stability of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid, offering insights into its synthesis, reactivity, and handling. The content herein is intended to empower researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[2] The incorporation of a pyrazole moiety can significantly influence a molecule's pharmacological profile, contributing to its potency, selectivity, and pharmacokinetic properties. When coupled with a benzoic acid group, as in 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid, the resulting molecule presents multiple reactive handles for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. The bromine atom further enhances its utility, serving as a key functional group for cross-coupling reactions.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is characterized by a benzoic acid ring substituted with a bromine atom at the 3-position and a 1H-pyrazol-1-yl group at the 4-position.

Chemical Structure:

Caption: Chemical structure of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂[3]
Molecular Weight 267.08 g/mol [4]
CAS Number 1186663-57-9[4]
Topological Polar Surface Area (TPSA) 55.12 Ų[4]
Predicted LogP 2.333[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]

Chemical Stability and Handling

The stability of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is governed by the inherent properties of its constituent aromatic systems.

  • Aromatic Stability: Both the benzene and pyrazole rings are aromatic, conferring significant thermodynamic stability to the molecule.[5][6] This aromaticity makes the compound resistant to non-specific oxidation and reduction under standard conditions.[7]

  • Thermal Stability: Brominated aromatic compounds are known for their good thermal stability.[8] However, at elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen bromide. It is recommended to store the compound in a cool, dry place.[4]

  • Stability to Light: While no specific photostability data is available for this compound, aromatic compounds, in general, can be sensitive to UV light. It is advisable to store it in a light-protected container.

  • pH Stability: The carboxylic acid moiety will be deprotonated under basic conditions to form the corresponding carboxylate salt. The pyrazole ring is weakly basic and can be protonated under strongly acidic conditions.[7] The stability of the compound across a range of pH values is crucial for its application in biological assays and formulation development.

Recommended Storage Conditions: For long-term storage, it is recommended to keep 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid in a tightly sealed container, protected from light and moisture, at 2-8°C.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is dictated by its three key functional groups: the carboxylic acid, the bromine atom, and the pyrazole ring.

G main 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid cooh Carboxylic Acid (Amide Coupling, Esterification) main->cooh br Bromine Atom (Cross-Coupling Reactions) main->br pyrazole Pyrazole Ring (Electrophilic Substitution) main->pyrazole amide Amide Derivatives cooh->amide ester Ester Derivatives cooh->ester suzuki Suzuki Coupling br->suzuki buchwald Buchwald-Hartwig Amination br->buchwald nitration Nitration pyrazole->nitration halogenation Halogenation pyrazole->halogenation

Caption: Reactivity map of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization. Standard organic chemistry transformations can be readily applied:

  • Amide Bond Formation: The carboxylic acid can be activated with coupling reagents such as HATU, HOBt, or converted to an acid chloride, followed by reaction with a primary or secondary amine to form the corresponding amide. This is a common strategy in drug discovery to introduce diversity and modulate biological activity.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester. Esterification can be used to create prodrugs with improved pharmacokinetic properties.[2]

Reactions at the Bromine Atom

The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine provides a direct route to arylamine derivatives.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne introduces an alkynyl substituent.

Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like.[9] The presence of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack, making the C4 position the most nucleophilic.[7][9]

  • Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, although the conditions may need to be carefully optimized due to the presence of the deactivating benzoic acid group on the adjacent ring.

Synthesis

The synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid can be achieved through several synthetic routes. A plausible and commonly employed strategy involves the nucleophilic aromatic substitution of a suitably activated fluorinated benzoic acid derivative with pyrazole.

Exemplary Synthetic Protocol

This protocol is based on established methodologies for the N-arylation of pyrazoles.

G cluster_0 Reaction start 3-Bromo-4-fluorobenzoic acid reaction Nucleophilic Aromatic Substitution start->reaction pyrazole Pyrazole pyrazole->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction heat Heat heat->reaction product 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Synthetic workflow for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrazole (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an aqueous acidic solution (e.g., 1M HCl) and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

  • Base: A base is required to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion. Potassium or cesium carbonate are commonly used for their efficacy and ease of handling.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, as the fluorine atom is being displaced from an electron-deficient aromatic ring.

Applications in Drug Discovery and Development

The structural features of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid make it a highly attractive starting material for the synthesis of bioactive molecules. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][9] The benzoic acid moiety can mimic the carboxylate group of natural ligands, enabling interactions with various biological targets. The bromine atom serves as a versatile handle for library synthesis, allowing for the rapid exploration of structure-activity relationships (SAR). For instance, derivatives of pyrazolyl benzoic acid have been investigated as potent inhibitors of urate transporter 1 (URAT-1) for the treatment of hyperuricemia and as antibacterial agents.[10][11]

Conclusion

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a stable and synthetically versatile building block with significant potential in drug discovery. Its well-defined reactivity allows for selective modifications at the carboxylic acid, bromine, and pyrazole functionalities. A thorough understanding of its chemical properties and stability, as outlined in this guide, is paramount for its effective utilization in the development of next-generation therapeutics.

References

  • SYNTHESIS AND REACTIVITY OF SOME PYRAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-4-(1h-pyrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-bromo-1h-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2019, May 15). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Retrieved from [Link]

  • PubMed. (2025, June 5). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]

  • ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]

  • Google Patents. (n.d.). US3303224A - Bromination of aromatic compounds.
  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]

  • ACS Omega. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • ACS Publications. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Khan Academy. (2013, April 6). Aromatic stability I | Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Structural Analysis and Cheminformatics of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

The following technical guide provides an in-depth structural, cheminformatic, and synthetic analysis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid . Executive Summary 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS Reg. No. 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural, cheminformatic, and synthetic analysis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid .

Executive Summary

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS Reg. No. 1186663-57-9 ) is a biaryl scaffold widely utilized in medicinal chemistry, particularly as a pharmacophore in kinase inhibitor discovery (e.g., TrkA, FGFR). Its structure features a central benzoic acid moiety substituted at the para-position with a pyrazole ring and at the meta-position with a bromine atom. This specific substitution pattern introduces significant steric constraints, forcing a non-planar conformation that is critical for binding selectivity in protein active sites.

This guide details the molecular architecture, validated SMILES notation, physicochemical properties, and the primary synthetic pathway for this compound.

Structural Elucidation & Nomenclature

IUPAC Name and Numbering

IUPAC Name: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

  • Parent Structure: Benzoic acid (C1 attached to the carboxyl group).

  • Substituents:

    • 3-Bromo: A bromine atom at position 3 of the benzene ring.

    • 4-(1H-pyrazol-1-yl): A pyrazole ring attached via its Nitrogen-1 (N1) atom to position 4 of the benzene ring.

3D Conformational Analysis

The presence of the bromine atom at position 3 (ortho to the pyrazole ring) creates a steric clash with the pyrazole hydrogens (specifically H-5 of the pyrazole).

  • Torsion Angle: This steric hindrance prevents the pyrazole and benzene rings from being coplanar. The molecule adopts a twisted biaryl conformation with a torsion angle typically between 40° and 60°.

  • Atropisomerism: While twisted, the rotational barrier is generally insufficient to isolate stable atropisomers at room temperature, making the molecule exist as a rapidly interconverting racemate in solution.

Cheminformatics & Notation

Validated SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) string must accurately encode the aromaticity and the specific connectivity of the N-N bond in the pyrazole ring.

FormatString
Canonical SMILES OC(=O)c1cc(Br)c(n2cccn2)cc1
Isomeric SMILES OC(=O)C1=CC(Br)=C(N2N=CC=C2)C=C1
InChI Identifiers
  • InChI String: InChI=1S/C10H7BrN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-6-12-13/h1-6H,(H,14,15)

  • InChIKey: DUOANANYKYXIQY-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Data summarized below is essential for evaluating drug-likeness (Lipinski's Rule of 5).

PropertyValueSignificance
Molecular Formula C₁₀H₇BrN₂O₂Core composition
Molecular Weight 267.08 g/mol Fragment-based drug design compliant
cLogP ~2.33Moderate lipophilicity; good membrane permeability
TPSA 55.12 ŲPolar surface area < 140 Ų suggests good oral bioavailability
H-Bond Donors 1 (COOH)Interaction with active site residues (e.g., Glu/Asp)
H-Bond Acceptors 3 (C=O, N_pyrazole)Key for hinge-binding in kinases

Visualizing Molecular Connectivity

The following diagram illustrates the parsing logic of the SMILES string into the chemical structure, highlighting the critical "ortho-bromo" relationship.

MolecularStructure cluster_parts Structural Components SMILES SMILES: OC(=O)c1cc(Br)c(n2cccn2)cc1 Acid Carboxylic Acid (OC(=O)-) SMILES->Acid Head Core Benzene Ring (c1cc...cc1) SMILES->Core Scaffold Sub1 3-Bromo (Br) Core->Sub1 Pos 3 (meta) Sub2 4-Pyrazol-1-yl (n2cccn2) Core->Sub2 Pos 4 (para) Sub1->Sub2 Steric Clash (Ortho Interaction)

Caption: Decomposition of the SMILES string mapping functional groups to the benzene core. The dotted red line indicates the steric interaction between the Bromine and Pyrazole ring.

Synthetic Methodology

The most robust synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid utilizes Nucleophilic Aromatic Substitution (SNAr) . This method is preferred over metal-catalyzed couplings (Ullmann/Buchwald) due to the high reactivity of the 4-fluoro precursor activated by the electron-withdrawing carboxyl group.

Reaction Scheme

Precursor: 3-Bromo-4-fluorobenzoic acid Reagent: 1H-Pyrazole Mechanism: SNAr displacement of Fluoride by Pyrazole anion.

Synthesis Start 3-Bromo-4-fluorobenzoic acid (Commercially Available) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Pyrazole / Base Reagents Reagents: 1H-Pyrazole (1.2 eq) K2CO3 (2.5 eq) DMF (Solvent) Reagents->Intermediate Conditions Conditions: 100-120°C, 12-24h Ar Atmosphere Conditions->Intermediate Product TARGET: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Intermediate->Product - HF (elimination)

Caption: Step-by-step synthetic pathway via SNAr mechanism.

Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add Potassium Carbonate (K₂CO₃) (2.5 equiv) to the solution. The base deprotonates the carboxylic acid (forming the carboxylate) and the pyrazole.

  • Addition: Add 1H-Pyrazole (1.2 equiv).

  • Reaction: Heat the mixture to 110°C under an inert atmosphere (Nitrogen or Argon) for 16 hours.

    • Note: The high temperature is required to overcome the steric hindrance of the ortho-bromine and the reduced electrophilicity caused by the carboxylate anion (which donates electron density back to the ring).

  • Work-up: Cool the reaction to room temperature. Pour into ice-water. Acidify carefully with 1M HCl to pH ~3-4 to precipitate the free acid.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallization from Ethanol/Water or column chromatography (MeOH/DCM) may be required if regioisomers (rare in this specific SNAr) or unreacted starting materials are present.

References

  • PubChem. (2024). Compound Summary for CID 53429592: 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2011). Patent EP1934227: 2-Heteroaryl-pyrazolo-[4,3-e]-1,2,4-triazolo-[1,5-c]-pyrimidine as Adenosine A2a Receptor Antagonists. (Describes analogous SNAr conditions on 3-bromo-4-fluorobenzoic acid). Retrieved from [Link]

Sources

Foundational

Solubility Profiling Protocol for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid: A Technical Framework

Executive Summary & Compound Architecture Objective: This technical guide establishes a rigorous framework for determining the thermodynamic solubility profile of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

Objective: This technical guide establishes a rigorous framework for determining the thermodynamic solubility profile of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9) . As specific thermodynamic data for this pharmaceutical intermediate is not currently available in the open literature, this document serves as a standard operating procedure (SOP) for researchers to generate, model, and apply solubility data in process development.[1]

Chemical Identity:

  • IUPAC Name: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

  • Molecular Formula: C₁₀H₇BrN₂O₂

  • Molecular Weight: 267.08 g/mol

  • Structural Analysis: The molecule features a benzoic acid moiety (providing H-bond donation/acceptance and pH-dependent solubility) and a pyrazole ring (providing aromaticity and H-bond acceptance), substituted with a lipophilic bromine atom.

Predicted Solubility Behavior: Based on Structural Activity Relationship (SAR) analysis:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to strong dipole-dipole interactions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and esters (Ethyl Acetate) at elevated temperatures.

  • Low Solubility: Non-polar alkanes (n-Hexane, Heptane) and water (at neutral pH).

Experimental Methodology: The Equilibrium Saturation Protocol

To ensure data integrity, the Laser Dynamic Method or the Static Gravimetric Method is recommended. The following protocol utilizes the Static Gravimetric Method, the gold standard for solid-liquid equilibrium determination.

Materials & Reagents[2][3][4]
  • Solute: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (Purity ≥ 98.0%, verified by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical grade, mass fraction purity > 0.995).

  • Equipment: Double-jacketed glass vessel (50 mL), Water bath thermostat (±0.05 K stability), Magnetic stirrer, Analytical balance (±0.0001 g).

Step-by-Step Workflow
  • Preparation: Add excess solute to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 293.15 K to 333.15 K) for 6–8 hours to ensure saturation.

  • Settling: Stop stirring and allow the phases to separate for 2 hours at constant temperature.

  • Sampling: Withdraw the supernatant liquid using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Transfer a known mass of the filtrate to a weighing dish.

    • Evaporate the solvent under vacuum/heating.

    • Weigh the dry residue to determine the mass fraction (

      
      ).
      
  • Replication: Repeat measurements in triplicate (n=3) to ensure a Relative Standard Deviation (RSD) < 3%.

Visualization of Experimental Logic

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Const. T, Stirring 8h) Start->Equilibrate Settle Phase Separation (Static 2h) Equilibrate->Settle Sample Sampling (Heated Syringe + 0.45µm Filter) Settle->Sample Analyze Quantification (Gravimetric or HPLC) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data Data->Start Next Temperature (Step +5K)

Caption: Workflow for determining solid-liquid equilibrium solubility using the static saturation method.

Thermodynamic Modeling & Correlation

Raw solubility data must be correlated mathematically to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via regression analysis.
    
  • Significance: Parameter

    
     is related to the enthalpy of solution. A positive correlation indicates endothermic dissolution (solubility increases with T).
    
The (Buchowski-Ksiazczak) Equation

Useful for understanding non-ideal solution behavior.



  • 
     : Melting temperature of the solute.
    
  • 
     : Model parameters reflecting solution non-ideality.
    
Thermodynamic Functions

From the solubility data, calculate the apparent thermodynamic properties of dissolution:

  • Enthalpy (

    
    ):  Indicates heat absorbed/released.
    
  • Entropy (

    
    ):  Indicates disorder change.
    
  • Gibbs Energy (

    
    ):  Indicates spontaneity.
    


Results Framework & Data Presentation

Since specific values are protocol-dependent, use the following structure to record and present your findings.

Data Table Template

Table 1: Experimental Mole Fraction Solubility (


) of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
293.15[Value] ± SD[Value] ± SD[Value] ± SD[Value] ± SD[Value] ± SD
298.15...............
303.15...............
308.15...............
313.15...............

(Note: Solubility is expected to follow the order: Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene, based on polarity and hydrogen bonding capability.)

Solute-Solvent Interaction Mechanism

The solubility is governed by the competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation).

Interactions Solute 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid HB_Donor H-Bond Donation (-COOH) Solute->HB_Donor HB_Accept H-Bond Acceptance (N-N, C=O) Solute->HB_Accept Dipole Dipole-Dipole Interactions Solute->Dipole Dominant Solvent_Protic Protic Solvents (MeOH, EtOH) Solvent_Aprotic Polar Aprotic (Acetone, DMF) HB_Donor->Solvent_Protic Strong HB_Accept->Solvent_Protic Moderate HB_Accept->Solvent_Aprotic Strong Dipole->Solvent_Aprotic Dominant

Caption: Mechanistic map of solute-solvent interactions driving dissolution.

Application in Process Design

Crystallization Strategy:

  • Cooling Crystallization: Due to the positive enthalpy of dissolution (solubility increases with T), a cooling curve in Ethanol or Isopropanol is the most effective purification method.

  • Anti-solvent Crystallization: Dissolve the crude compound in a high-solubility solvent (e.g., DMSO or Acetone ) and slowly add a non-solvent (e.g., Water or Heptane ) to precipitate the pure product.

References

  • Compound Identification: ChemScene. (2024). 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9). Link

  • Methodology Standard: Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Chemical & Engineering Data, 59(4). Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Safety Data: Fluorochem. (2024). Safety Data Sheet: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid. Link

Sources

Exploratory

3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid CAS number and chemical identifiers

Title: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid: A Comprehensive Guide to Chemical Identifiers, Structural Properties, and Synthetic Applications in Medicinal Chemistry Executive Summary In modern drug discovery, bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid: A Comprehensive Guide to Chemical Identifiers, Structural Properties, and Synthetic Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for the rapid generation of structure-activity relationship (SAR) libraries. 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1186663-57-9) is a highly versatile aromatic heterocycle[1]. Featuring an electron-deficient benzoic acid core substituted with a pyrazole ring and an aryl bromide, this compound offers orthogonal reactivity. It serves as a privileged scaffold for developing kinase inhibitors and GPCR modulators, allowing independent functionalization at the carboxylic acid (via amide coupling) and the C3-position (via transition-metal-catalyzed cross-coupling)[2].

Chemical Identifiers and Structural Data

Accurate chemical identification is paramount for procurement, regulatory compliance, and computational modeling. The following table summarizes the core quantitative and structural data for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid[2][3][4].

PropertyValue
Chemical Name 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid
CAS Number 1186663-57-9
Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
SMILES String C1=CN(C2=C(C=C(C=C2)C(=O)O)Br)N=C1
MDL Number MFCD11656808
Purity Standard ≥98% (Commercial availability)

Physicochemical Properties & Reactivity Profile

The strategic value of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid lies in its electronic distribution and steric microenvironment.

  • The Carboxylic Acid (C1): Acts as a robust handle for amide bond formation. The electron-withdrawing nature of the para-pyrazole and meta-bromo groups increases the acidity of the carboxylate, facilitating rapid activation by uronium-based coupling reagents (e.g., HATU).

  • The Aryl Bromide (C3): Positioned ortho to the pyrazole ring, the C-Br bond is highly activated toward oxidative addition by low-valent palladium species. However, the steric bulk of the adjacent 1H-pyrazol-1-yl group necessitates the use of bidentate or bulky monodentate phosphine ligands (such as dppf or XPhos) to prevent catalyst deactivation and ensure efficient transmetalation.

Logical Workflows and Mechanistic Pathways

To fully leverage this building block, researchers employ an orthogonal functionalization strategy. The carboxylic acid is typically derivatized first to avoid side reactions during the harsher basic conditions of cross-coupling.

G Core 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid Amide Amide Derivative (via COOH) Core->Amide HATU, DIPEA, Amine Aryl Biaryl Derivative (via Br) Core->Aryl Pd(dppf)Cl2, Base, Boronic Acid Bifunctional Bifunctionalized Target API Amide->Bifunctional Pd-Catalyzed Cross-Coupling Aryl->Bifunctional Amide Coupling

Workflow demonstrating orthogonal functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C3-Substituted 4-(1H-pyrazol-1-yl)benzoic acid RedElim->Product

Mechanistic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C3 position.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Protocol A: Amide Bond Formation via HATU Activation Causality & Logic: HATU is selected over traditional EDC/HOBt due to its superior efficiency in activating sterically hindered or electronically deactivated carboxylic acids. DIPEA acts as a non-nucleophilic base to deprotonate the acid and the amine salt without interfering with the active ester formation.

  • Preparation: In a flame-dried round-bottom flask under an inert Argon atmosphere, dissolve 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir the reaction mixture at room temperature (20-25°C) for 15 minutes to ensure complete formation of the active OAt ester.

  • Coupling: Introduce the desired primary or secondary amine (1.2 equiv) dropwise.

  • Monitoring: Stir the mixture for 2–4 hours. Monitor reaction progression via LC-MS (Liquid Chromatography-Mass Spectrometry) by observing the disappearance of the starting material mass (

    
     267.08) and the emergence of the product mass.
    
  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
    

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position Causality & Logic: The C3-bromo position is sterically hindered by the adjacent pyrazole.


 is utilized because the large bite angle of the dppf ligand facilitates the reductive elimination step while minimizing protodehalogenation side reactions. Strict anaerobic conditions are required to prevent the oxidation of the 

active catalytic species.
  • Preparation: Charge a Schlenk tube with the brominated amide derivative synthesized in Protocol A (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and Potassium Carbonate (

    
    , 3.0 equiv).
    
  • Degassing: Add a solvent mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.1 M). Degas the suspension by sparging with Argon for 15 minutes or performing three freeze-pump-thaw cycles.
    
  • Catalyst Addition: Under a positive stream of Argon, quickly add

    
     (0.05 equiv). Seal the tube.
    
  • Reaction: Heat the mixture in a pre-heated oil bath at 90°C for 8–12 hours. Monitor via LC-MS for the consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Purify the target bifunctionalized API via reverse-phase preparative HPLC to achieve >98% purity suitable for biological assays.

Applications in Target-Directed Drug Development

The 1-arylpyrazole motif is a cornerstone in the design of kinase inhibitors. In the context of the JAK/STAT and p38 MAPK signaling pathways, the pyrazole nitrogens serve as crucial hydrogen bond acceptors and donors, anchoring the molecule within the highly conserved ATP-binding hinge region of the kinase. By utilizing 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid as a starting scaffold, medicinal chemists can systematically explore the hydrophobic pockets adjacent to the hinge region (via C3 cross-coupling) and the solvent-exposed regions (via C1 amide derivatization), thereby fine-tuning both target affinity and pharmacokinetic properties.

References

Sources

Foundational

Thermodynamic data and melting point of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Topic: Thermodynamic Characterization & Solid-State Profiling of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Content Type: Technical Whitepaper / Laboratory Protocol Guide Audience: Pharmaceutical Researchers, Process Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Characterization & Solid-State Profiling of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Content Type: Technical Whitepaper / Laboratory Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and Solid-State Scientists

Executive Summary

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1186663-57-9 ) is a specialized bi-aryl scaffold increasingly utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. Despite its growing relevance in medicinal chemistry, authoritative public data regarding its thermodynamic properties (melting point, enthalpy of fusion, and aqueous solubility) remains sparse in open literature.

This guide serves as a definitive technical resource for researchers. It synthesizes structural analysis to predict physicochemical behavior and provides rigorous, self-validating experimental protocols to empirically determine the missing thermodynamic data. By following these standardized workflows, laboratories can generate regulatory-grade data sets essential for pre-formulation and process scaling.

Compound Profile & Structural Analysis

Before experimental characterization, a theoretical understanding of the molecule’s solid-state behavior is required to design appropriate thermal programs.

PropertyData / PredictionSource/Rationale
IUPAC Name 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acidStandard Nomenclature
CAS Number 1186663-57-9Chemical Abstracts Service
Molecular Formula C₁₀H₇BrN₂O₂Stoichiometry
Molecular Weight 267.08 g/mol Calculated
Predicted LogP ~2.33QSPR Consensus (Lipophilicity)
Predicted pKa ~3.6 – 3.9Acidic (Benzoic acid core + EWG Br/Pyrazole)
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsStructural Count
Thermodynamic Behavior Prediction (QSPR)
  • Melting Point Estimation: Based on structural analogs (e.g., 4-(1H-pyrazol-1-yl)benzoic acid, MP >220°C) and the introduction of a bromine atom (which increases molecular weight and halogen bonding potential but may disrupt symmetry), the expected melting point lies in the range of 210°C – 240°C .

  • Solid-State Stability: The molecule possesses a rigid bi-aryl core with a carboxylic acid tail, likely forming stable centrosymmetric dimers in the crystal lattice. This suggests high crystallinity and a high enthalpy of fusion (

    
    ).
    

Experimental Protocols: Thermodynamic Characterization

Since specific values are not indexed in standard databases (NIST, PubChem), the following Standard Operating Procedures (SOPs) must be employed to generate valid data.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point (


) and enthalpy of fusion (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Preparation:

    • Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Method Parameters:

    • Equilibration: 25°C.

    • Ramp Rate: 10°C/min to 300°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Data Analysis:

    • Identify the endothermic peak.

    • Report

      
       (extrapolated onset temperature) as the melting point, not the peak maximum.
      
    • Integrate the peak area to calculate

      
       (J/g).
      
Thermogravimetric Analysis (TGA)

Objective: Differentiate between desolvation, melting, and degradation.

  • Rationale: High-melting carboxylic acids often decarboxylate near their melting points. TGA confirms if the DSC endotherm is a pure melt or melt-decomposition.

  • Method:

    • Ramp: 10°C/min from Ambient to 400°C.

    • Criterion: If weight loss > 1% occurs before the DSC melting onset, the sample is a solvate. If weight loss coincides with the DSC endotherm, the compound undergoes melt-decomposition.

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility (


) in water and biologically relevant buffers.
  • Preparation: Add excess solid compound to 2 mL of solvent (pH 1.2, pH 7.4, Water).

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (saturate filter first to prevent drug adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Note: Due to the bromine atom, the UV extinction coefficient (

      
      ) will be distinct; generate a calibration curve using a DMSO stock solution.
      

Synthesis Pathway & Process Logic

Understanding the synthesis is crucial for identifying impurities that affect thermodynamic data (e.g., residual copper catalyst or starting materials).

Primary Route: Chan-Lam or Ullmann-Type Coupling The most robust synthesis involves coupling a pyrazole to a halogenated benzoic acid.

  • Starting Material: 3-Bromo-4-fluorobenzoic acid (or 3-bromo-4-iodobenzoic acid).

  • Reagent: 1H-Pyrazole.

  • Conditions: Base (K₂CO₃), Polar Aprotic Solvent (DMF/DMSO), Heat (100–120°C).

    • Critical Impurity: Unreacted 3-bromo-4-fluorobenzoic acid (MP ~140°C) will significantly depress the observed melting point of the product.

Visualizing the Synthesis & Characterization Workflow

G Start Start: 3-Bromo-4-fluorobenzoic acid Reaction Nucleophilic Aromatic Substitution (Pyrazole, K2CO3, DMF, 100°C) Start->Reaction Crude Crude Product (Solid Precipitate) Reaction->Crude Purification Purification (Recrystallization from EtOH/Water) Crude->Purification PureCompound Pure 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Purification->PureCompound HPLC HPLC Purity Check (Must be >98%) PureCompound->HPLC QC Step DSC DSC Analysis (Determine MP & Enthalpy) Result Result DSC->Result Thermodynamic Data Profile TGA TGA Analysis (Check Volatiles/Decomp) HPLC->DSC If Purity >98% HPLC->TGA Parallel Run

Figure 1: Integrated Synthesis and Solid-State Characterization Workflow.

Critical Data Interpretation Guide

When analyzing your experimental results, use this reference table to interpret common anomalies.

ObservationDiagnosisCorrective Action
MP < 200°C Likely impurity (eutectic depression) or solvate.Check HPLC purity. Dry sample at 50°C under vacuum.
Broad Endotherm (>3°C range) Low crystallinity or amorphous content.Recrystallize from slow-evaporating solvent (e.g., Ethanol).
Weight Loss < 100°C (TGA) Surface water or hygroscopicity.Store in desiccator; report as "hygroscopic solid".
Exotherm after Melt (DSC) Recrystallization or decomposition.Run TGA to confirm decomposition.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Data for Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Mikrochimica Acta.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP/Solubility protocols).
Exploratory

Potential of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid as a medicinal chemistry scaffold

Technical Guide: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid as a Privileged Medicinal Chemistry Scaffold Executive Summary 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid represents a high-value "privileged structure" in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid as a Privileged Medicinal Chemistry Scaffold

Executive Summary

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid represents a high-value "privileged structure" in modern drug discovery. Its utility stems from its orthogonal reactivity profile, allowing it to serve as a trifunctional core for rapid structure-activity relationship (SAR) exploration. This scaffold is particularly dominant in the design of Type I and Type II Kinase Inhibitors (targeting the ATP-binding pocket) and GPCR modulators .

This technical guide provides a comprehensive analysis of its synthesis, chemical reactivity, and application in medicinal chemistry campaigns.

Structural Analysis & Pharmacophore Potential

The molecule consists of three distinct functional domains, each serving a specific role in ligand-protein interaction and synthetic elaboration:

DomainChemical FeatureMedicinal Chemistry Utility
Position 1 (COOH) Carboxylic AcidSolvent Front/Linker: Primary handle for amide coupling to solubilizing tails (e.g., piperazines, morpholines) or peptidomimetic chains.
Position 3 (Br) Aryl BromideHydrophobic/Gatekeeper Interaction: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access hydrophobic pockets or gatekeeper residues.
Position 4 (Pyrazole) N-Aryl PyrazoleHinge Binder/Bioisostere: The pyrazole nitrogen acts as a hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase active sites.

Synthesis Module: The SNAr Protocol

The most robust route to this scaffold involves a Nucleophilic Aromatic Substitution (SNAr) of 3-bromo-4-fluorobenzoic acid . The fluorine atom is activated by the electron-withdrawing carboxylic acid (and inductively by the bromine), allowing displacement by pyrazole.

Experimental Protocol

Objective: Synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid on a 10g scale.

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol) and DMF (100 mL).

  • Deprotonation: Add

    
     (15.7 g, 114 mmol) in portions. Note: Gas evolution (
    
    
    
    ) will occur as the carboxylic acid is deprotonated. Stir at room temperature for 15 minutes.
  • Addition: Add 1H-Pyrazole (3.72 g, 54.7 mmol) in one portion.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the consumption of the starting fluoride (

    
     218/220) and formation of the product (
    
    
    
    266/268).
  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into crushed ice/water (500 mL). The solution should be basic (pH > 10) and clear (salt form).

    • Critical Step: Slowly acidify with 1N HCl to pH 3–4 while stirring vigorously. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with copious water (to remove DMF and inorganic salts), and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.

    • Purity Check:

      
       NMR (DMSO-
      
      
      
      ) should show the disappearance of the fluorine-coupled aromatic signals.

Strategic Diversification: The "Grow-from-Core" Workflow

Once the scaffold is synthesized, it serves as a branching point. The order of operations is critical to prevent side reactions.

Workflow Logic
  • Path A (Amide Coupling First): Generally preferred if the Suzuki coupling partners are acid-sensitive or if the library requires diverse "tails" with a fixed core.

  • Path B (Suzuki Coupling First): Preferred if the "head" group (at the Br position) is constant and the "tail" (amide) is the variable.

Diagram: Chemo-Orthogonal Diversification Strategy

G cluster_legend Reaction Conditions Start 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid (Scaffold) Step1_A Path A: Amide Coupling (R-NH2, HATU/DIPEA) Start->Step1_A Priority: Tail Diversity Step1_B Path B: Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step1_B Priority: Core Diversity Inter_A Intermediate A: 3-Bromo-Amide Step1_A->Inter_A Inter_B Intermediate B: Biaryl-Acid Step1_B->Inter_B Final_Target Final Drug Candidate (Kinase/GPCR Modulator) Inter_A->Final_Target Suzuki Coupling (Ar-B(OH)2) Inter_B->Final_Target Amide Coupling (R-NH2) Legend1 Amide: HATU, DMF, RT Legend2 Suzuki: Pd cat., Na2CO3, Dioxane/H2O, 90°C

Caption: Chemo-orthogonal workflow demonstrating the divergent synthesis paths available from the 3-bromo-4-(pyrazol-1-yl)benzoic acid core.

Case Studies & Biological Relevance

A. Kinase Inhibition (TrkA & FGFR)

The 3-bromo-4-(pyrazol-1-yl) moiety is a bioisostere for the classic quinazoline or amino-pyrimidine cores found in kinase inhibitors.

  • Mechanism: The pyrazole N2 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine backbone NH).

  • Gatekeeper: The bromine atom sits in a hydrophobic pocket often controlled by the "gatekeeper" residue. Replacing Br with a larger aryl group (via Suzuki coupling) allows targeting of specific mutant kinases (e.g., T315I in Abl or V561M in FGFR).

  • Reference: Research indicates this core is pivotal in developing TrkA inhibitors for pain management and FGFR inhibitors for oncology [1, 2].

B. GPCR Modulation (EP2 Receptors)

In Prostaglandin E2 receptor (EP2) agonists, the benzoic acid moiety mimics the arachidonic acid tail, while the pyrazole-bromide core provides rigid scaffolding to orient the molecule within the transmembrane bundle [3].

Quantitative Comparison of Coupling Partners

When optimizing the C3-Bromine position, the choice of coupling partner dramatically shifts the physicochemical profile (LogP, tPSA).

Coupling Partner (R-B(OH)2)Reaction TypeEffect on ScaffoldTarget Application
Phenylboronic acid SuzukiIncreases lipophilicity (LogP +1.5)Hydrophobic pocket filling
Pyridine-3-boronic acid SuzukiAdds H-bond acceptor; lowers LogPSolubilizing / Hinge interaction
Cyclopropylboronic acid SuzukiMetabolic stability; small steric bulkSteric occlusion without aromaticity
Morpholine BuchwaldIncreases solubility; basic centerSolvent exposed regions

References

  • Vertex Pharmaceuticals. (2011). 2-Heteroaryl-pyrazolo-[4, 3-e]-1, 2, 4-triazolo-[1,5-c]-pyrimidine as Adenosine A2a Receptor Antagonists. Patent EP1934227B1. Link

  • Siyuan, Z., et al. (2019). Design, development and evaluation of prodrug-type TrkA-selective inhibitor with antinociceptive effects in vivo. SSRN Electronic Journal. Link

  • Pfizer Inc. (2010). EP2 Receptor Agonists. US Patent 7,803,841. Link

  • AstraZeneca. (2016). Novel Pyrimidine and Pyridine Compounds and Their Usage.[2] European Patent EP2970120B1. Link

Sources

Foundational

Strategic Utilization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid in Heterocyclic Discovery

[1][2] Executive Summary In the landscape of modern medicinal chemistry, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9) has emerged as a high-value "linchpin" scaffold.[1][2] Its structural architecture—compr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9) has emerged as a high-value "linchpin" scaffold.[1][2] Its structural architecture—comprising a benzoic acid moiety, an orthogonal bromine handle, and an N-linked pyrazole core—offers a unique entry point into bi-heteroaryl drug discovery .[2]

This guide details the technical utility of this building block, moving beyond simple characterization to explore its role in Fragment-Based Drug Discovery (FBDD) and Late-Stage Functionalization (LSF) .[1][2] We examine its application in synthesizing kinase inhibitors and antibacterial agents, specifically targeting fatty acid biosynthesis (FAB) pathways.[2]

Molecular Architecture & Reactivity Profile[1][2]

The utility of 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid lies in its orthogonal reactivity .[1][2] It presents three distinct vectors for chemical modification, allowing chemists to rapidly generate diverse libraries around a central core.[2]

FeatureChemical NatureSynthetic Utility
Vector A: Carboxylic Acid Electrophilic CarbonylAmide couplings (solubilizing tails), Esterification (prodrugs), Heterocycle formation (Oxadiazoles).[1][2]
Vector B: Aryl Bromide Electrophilic HalogenPalladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) to extend the carbon skeleton.[1][2]
Vector C: Pyrazole Ring Nitrogen HeterocycleHydrogen bond acceptor (N2); C-H activation targets (C4/C5) for regioselective arylation.[1][2]
Electronic Considerations

The N-linked pyrazole exerts a mild electron-withdrawing effect on the phenyl ring via induction, while the bromine atom provides steric bulk that forces the pyrazole and phenyl rings out of coplanarity.[1][2] This "twisted biphenyl" mimicry is crucial for disrupting protein-protein interactions or fitting into hydrophobic pockets of kinases (e.g., p38 MAPK, B-Raf).[1][2]

Synthetic Pathways: The "Building Block" Advantage[2]

While historical methods involved constructing the pyrazole ring linearly on a benzoate scaffold, the modern "Building Block Approach" utilizing 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid accelerates SAR cycles.[1][2]

Diagram: Divergent Synthesis Workflow

The following diagram illustrates the divergent synthesis logic, moving from the core scaffold to complex bioactive targets.

G cluster_0 Orthogonal Functionalization Strategy Core 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid (The Scaffold) PathA Path A: Amide Coupling (Vector A) Core->PathA R-NH2 / HATU PathB Path B: Suzuki Coupling (Vector B) Core->PathB Ar-B(OH)2 / Pd(0) InterA Amide Intermediate (Solubility/Targeting) PathA->InterA InterB Bi-Aryl Intermediate (Potency/Selectivity) PathB->InterB FinalDrug Final Drug Candidate (Kinase/FAB Inhibitor) InterA->FinalDrug Pd-Cat Coupling InterB->FinalDrug Amide Coupling

Figure 1: Divergent synthetic workflow enabling rapid library generation from the central scaffold.

Experimental Protocols

Synthesis of the Core Scaffold (If not purchased)

Rationale: This protocol utilizes Nucleophilic Aromatic Substitution (SNAr).[2] The fluorine atom in 3-bromo-4-fluorobenzoic acid is activated for displacement by the ortho-bromide and the electron-withdrawing carboxyl group.[1][2]

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)[2][3]

  • Pyrazole (1.2 eq)[2][4]

  • Potassium Carbonate (K₂CO₃, 2.5 eq)[2]

  • DMF (Dimethylformamide)[1][2]

Procedure:

  • Dissolve 3-bromo-4-fluorobenzoic acid (e.g., 10 mmol) in DMF (20 mL).

  • Add K₂CO₃ (25 mmol) followed by pyrazole (12 mmol).

  • Heat the reaction mixture to 100°C for 12–16 hours . Note: Monitor by LC-MS for disappearance of the fluoro-starting material.[1][2]

  • Cool to room temperature and pour into ice-water (100 mL).

  • Acidify to pH 3–4 with 1N HCl to precipitate the product.

  • Filter the white/off-white solid, wash with water, and dry under vacuum.[2]

    • Expected Yield: 85–95%.[2]

    • Validation:1H NMR should show loss of F-coupling and appearance of pyrazole protons.[2]

Selective Suzuki-Miyaura Coupling (Vector B)[2]

Rationale: The aryl bromide is highly reactive toward Pd-catalyzed oxidative addition.[1][2] Conditions are chosen to preserve the carboxylic acid (or the amide, if performed first).[2]

Reagents:

  • Scaffold (1.0 eq)[2]

  • Aryl Boronic Acid (1.2 eq)[2]

  • Pd(dppf)Cl₂[2]·DCM (0.05 eq)[2]

  • Na₂CO₃ (2.0 M aq, 3.0 eq)[2]

  • Dioxane/Water (4:1)[1][2]

Procedure:

  • Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst under nitrogen.

  • Add degassed Dioxane and Na₂CO₃ solution.

  • Heat to 90°C for 4–6 hours .

  • Filter through Celite, dilute with EtOAc, and wash with 1N HCl (to keep the acid protonated) and brine.

  • Concentrate and purify via flash chromatography (MeOH/DCM gradient).[2]

Medicinal Chemistry Applications

Antibacterial Agents (Fatty Acid Biosynthesis Inhibitors)

Recent literature highlights the role of phenyl-pyrazole benzoic acid derivatives in targeting Fatty Acid Biosynthesis (FAB) in resistant bacteria like MRSA and S. aureus.[1][2]

  • Mechanism: The benzoic acid moiety often mimics the acidic headgroup of fatty acid substrates, while the pyrazole-biaryl system occupies the hydrophobic tunnel of enzymes such as FabI or FabK.[2]

  • SAR Insight: Substitution at the 3-position (originally Bromine) with lipophilic aryl groups significantly enhances membrane permeability and potency against biofilm-embedded bacteria.[1][2]

Kinase Inhibition (Type II Inhibitors)

The scaffold is structurally homologous to the "DFG-out" binders used in kinase inhibitors (e.g., p38, VEGFR).[2]

  • The "Hinge" Binder: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for the kinase hinge region.[2]

  • The "Gatekeeper": The 3-bromo substituent (or its coupled derivative) can be oriented to interact with the gatekeeper residue, controlling selectivity between homologous kinases.[1][2]

Diagram: Pharmacophore Mapping

The following diagram maps the structural features of the scaffold to their biological functions.

SAR Scaffold 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid Acid COOH Motif: Electrostatic Interaction (Solubility / Active Site Anchor) Scaffold->Acid Bromine Bromine Handle: Hydrophobic Pocket Access (Selectivity Filter) Scaffold->Bromine Pyrazole Pyrazole Core: H-Bond Acceptor (Hinge Binding / Rigidification) Scaffold->Pyrazole BioAct Biological Outcome: High Potency (MRSA/Kinase) + Tunable ADMET Acid->BioAct Bromine->BioAct Pyrazole->BioAct

Figure 2: Pharmacophore mapping of the scaffold highlighting critical interactions for drug design.[1][2]

References

  • Hassan, A. H., et al. (2019).[2][5] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives. ACS Omega, 4(9), 14366–14377.[2] [Link][2]

  • Dutta, T., et al. (2023).[2] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.[1][2][6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Goel, R., et al. (2015).[2] Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. [Link][2]

Sources

Exploratory

Technical Profile: Ionization &amp; Physicochemical Behavior of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists[1] Executive Technical Summary 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1186663-57-9) serves as a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists[1]

Executive Technical Summary

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1186663-57-9) serves as a critical scaffold in the synthesis of kinase inhibitors and antimicrobial agents. Its physicochemical behavior is defined by a dominant acidic moiety (carboxyl) and a negligibly basic heteroaromatic system (pyrazole).

  • Primary Ionization (Acidic): The molecule functions as a mono-protic acid under physiological conditions.[1] The estimated pKa (COOH) lies in the range of 3.50 – 3.75 . This increased acidity relative to benzoic acid (pKa 4.[1]20) is driven by the inductive electron-withdrawing effects (-I) of the meta-bromo substituent and the para-pyrazolyl moiety.

  • Secondary Ionization (Basic): The pyrazole nitrogen (N2) is extremely weakly basic (predicted pKa < 0.5) due to N-arylation, rendering it neutral across the entire physiological pH range (1–14).

  • Solubility Profile: The compound exhibits pH-dependent solubility, with a "intrinsic solubility" (

    
    ) limited by its lipophilicity (cLogP ~2.[1]33) in acidic media, and significantly enhanced solubility at pH > 5.0 due to carboxylate anion formation.[1]
    

Molecular Architecture & Theoretical Ionization

To accurately predict and manipulate the behavior of this compound, one must deconstruct its electronic environment.[1]

Structural Dissection

The molecule comprises three distinct electronic zones:

  • The Benzoic Acid Core: The ionization center.[1]

  • The 3-Bromo Substituent: A halogen positioned meta to the carboxyl group.[1] It exerts a strong electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and lowering the pKa.

  • The 4-(1H-pyrazol-1-yl) Substituent: An N-linked heteroaromatic ring positioned para to the carboxyl.[1] Unlike C-linked pyrazoles, the N1-linkage diminishes the ring's basicity and acts as a weak electron-withdrawing group on the benzoate system.

Theoretical pKa Derivation (Hammett Analysis)

Using the Hammett equation (


), we can triangulate the expected acidity.
  • Reference: Benzoic Acid (

    
    ).[1]
    
  • Modifier 1 (m-Br): The Hammett constant (

    
    ) for bromine is 0.39 , indicating a strong acidifying effect.[1]
    
    • Experimental Anchor: 3-Bromobenzoic acid has an experimental pKa of 3.86 .[1]

  • Modifier 2 (p-Pyrazol-1-yl): The pyrazol-1-yl group generally exhibits a positive

    
     value (approx.[1] 0.1 – 0.2), acting as a withdrawing group.[1]
    
  • Synthesis: The combined withdrawing effects of the meta-Br and para-pyrazolyl group suggest the pKa will be depressed further than 3-bromobenzoic acid.[1]

Ionization Equilibria & Species Distribution

Understanding the species distribution is vital for interpreting ADME (Absorption, Distribution, Metabolism, Excretion) data.

Ionization Pathway

The molecule exists in two primary states within the aqueous window:

  • Neutral Form (HA): Predominant at pH < 3.[1]0. Low solubility, high permeability.[1]

  • Anionic Form (A-): Predominant at pH > 5.[1]0. High solubility, low passive permeability.[1]

Note: The protonated cationic form (


) involves the pyrazole nitrogen but would only form in super-acidic conditions (pH < 0), making it irrelevant for biological assays.
Visualization of Equilibria

The following diagram illustrates the ionization states and the electronic influences governing them.

IonizationPathway cluster_0 Physiologically Irrelevant (pH < 0) cluster_1 Physiologically Relevant (pH 1 - 14) Cation Cationic Species (H2A+) (Protonated Pyrazole N) Neutral Neutral Species (HA) (COOH / Pyrazole-N) Cation->Neutral pKa1 < 0.5 (Deprotonation of Pyrazole) Anion Anionic Species (A-) (COO- / Pyrazole-N) Neutral->Anion pKa2 ≈ 3.6 (Deprotonation of COOH) Bromo 3-Bromo Group (-I Effect) Stabilizes Anion -> Lowers pKa Bromo->Neutral

Caption: Ionization pathway of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid showing the transition from neutral acid to carboxylate anion, driven by the stabilizing effects of the bromine substituent.

Experimental Protocols for pKa Determination

Given the predicted low aqueous solubility of the neutral form, standard aqueous titration will likely fail due to precipitation.[1] The Yasuda-Shedlovsky Extrapolation Method (Cosolvent Titration) is the required standard for accuracy.[1]

Methodology: Potentiometric Cosolvent Titration

Objective: Determine thermodynamic pKa by titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Equipment:

  • Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1]

  • pH Electrode (Double-junction, Ag/AgCl).

Protocol Steps:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO or Methanol.[1]

  • Solvent Ratios: Set up three distinct titrations with varying cosolvent (Methanol) concentrations:

    • Run 1: 30% Methanol / 70% Water (w/w)

    • Run 2: 40% Methanol / 60% Water (w/w)

    • Run 3: 50% Methanol / 50% Water (w/w)

  • Titration:

    • Acidify sample to pH ~2.0 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH (CO2-free) up to pH ~11.0.

    • Record potential (mV) vs. volume added.

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate apparent pKa (

      
      ) for each solvent ratio.[1]
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mixture).
    • The Y-intercept represents the aqueous pKa.[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_titration Cosolvent Titration (Potentiometric) Start Start: Solid Compound (Low Aqueous Solubility) Solubilization Dissolve in DMSO/MeOH (Stock Solution) Start->Solubilization Run1 Titration 1 30% MeOH Solubilization->Run1 Run2 Titration 2 40% MeOH Solubilization->Run2 Run3 Titration 3 50% MeOH Solubilization->Run3 Calc Calculate Apparent pKa (psKa) for each ratio Run1->Calc Run2->Calc Run3->Calc Extrapolate Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/Dielectric Calc->Extrapolate Result Final Output: Thermodynamic Aqueous pKa Extrapolate->Result

Caption: Workflow for determining the pKa of poorly soluble compounds using cosolvent extrapolation.

Quantitative Data Summary

ParameterValue / PredictionRationale
Acidic pKa (COOH) 3.6 ± 0.2 Inductive effect of 3-Br and 4-Pyrazolyl on Benzoic Acid.[1]
Basic pKa (N-Pyz) < 0.5 N-arylation drastically reduces pyrazole basicity.[1]
LogP (Neutral) ~2.33 Lipophilic contributions of Br and Phenyl ring.[1]
LogD (pH 7.4) ~ -1.5 Molecule is >99.9% ionized (anionic) at pH 7.[1]4.
Solubility (pH 1.2) Low (< 10 µg/mL)Neutral form dominates; limited by crystal lattice energy.[1]
Solubility (pH 7.4) High (> 1 mg/mL)Anionic form dominates; solvation of carboxylate.[1]

Implications for Drug Development[2]

Absorption & Permeability
  • Stomach (pH 1.5 - 2.0): The compound will exist primarily in its neutral form (HA). This maximizes passive membrane permeability, suggesting good gastric absorption potential, provided the dose does not exceed the solubility limit.

  • Intestine (pH 6.5 - 7.4): The compound will be fully ionized (

    
    ). While solubility is high, passive permeability may decrease. Formulation strategies (e.g., lipid-based formulations) may not be necessary for solubility but could be explored if permeability is rate-limiting.
    
Salt Selection

Due to the acidic pKa (~3.6), this compound is an excellent candidate for salt formation with weak to strong bases.

  • Recommended Counter-ions: Sodium, Potassium, Tromethamine (Tris), or Meglumine.

  • Avoid: Salts with very weak bases (e.g., Magnesium) might risk disproportionation in the stomach.[1]

References

  • Stenutz, R. (2025).[1] pKa Data for Substituted Benzoic Acids. Data derived from experimental compilations of 3-bromobenzoic acid (pKa 3.86).[1]

  • National Institute of Standards and Technology (NIST). (2025).[1] 1-Phenylpyrazole: Thermochemical and Ionization Data. Confirms weak basicity of N-arylpyrazoles.[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for Yasuda-Shedlovsky extrapolation protocols).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett substituent constants

    
     and 
    
    
    
    ).

Sources

Foundational

Literature review on the synthesis of pyrazolyl-benzoic acid derivatives

Executive Summary The pyrazolyl-benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural rigidity of the benzoic acid moiety with the diverse biological activity of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolyl-benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural rigidity of the benzoic acid moiety with the diverse biological activity of the pyrazole ring. This architecture is central to the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and emerging antimicrobial agents against multi-drug resistant (MDR) pathogens like S. aureus and A. baumannii.

This technical guide provides a rigorous analysis of the synthetic methodologies for constructing this scaffold. We move beyond simple recipe listing to explore the mechanistic causality governing reaction choices—specifically contrasting de novo ring construction (cyclocondensation) against modular assembly (cross-coupling).

Strategic Retrosynthesis: Disconnection Analysis

To synthesize pyrazolyl-benzoic acid derivatives efficiently, one must first understand the two primary disconnection strategies. The choice depends heavily on the desired substitution pattern and the availability of starting materials.

The Two Core Disconnections
  • Disconnection A (N-N Bond Formation / Cyclocondensation): Construction of the pyrazole ring from acyclic precursors (hydrazines + 1,3-dicarbonyls). This is ideal for 1,3- or 1,5-disubstituted patterns.

  • Disconnection B (C-C or C-N Bond Formation / Cross-Coupling): Coupling a pre-formed pyrazole ring to a benzene ring. This offers superior control over regiochemistry.

Retrosynthesis Target Target: Pyrazolyl-Benzoic Acid Disc_A Route A: Cyclocondensation (De Novo Ring Formation) Target->Disc_A Retro-Knorr Disc_B Route B: Cross-Coupling (Modular Assembly) Target->Disc_B Retro-Suzuki/Ullmann Precursors_A Hydrazine Benzoic Acid + 1,3-Dicarbonyl / Enaminone Disc_A->Precursors_A Precursors_B Halogenated Benzoic Acid + Pyrazoly Boronic Acid/Ester Disc_B->Precursors_B

Figure 1: Strategic retrosynthetic disconnections for the pyrazolyl-benzoic acid scaffold.

Primary Route A: Cyclocondensation (Knorr Synthesis)

This is the classical approach, favored for its atom economy and the availability of hydrazine precursors. It involves the condensation of a hydrazine derivative with a 1,3-dielectrophile.

Mechanistic Insight & Regioselectivity

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization.

  • Critical Challenge: Regioselectivity. When reacting a substituted hydrazine (e.g., 4-hydrazinobenzoic acid) with an unsymmetrical 1,3-diketone, two isomers (1,3- vs. 1,5-substituted pyrazoles) are possible.

  • Control Strategy: Steric bulk and solvent polarity influence the ratio. However, using enaminones (reaction of dimethylformamide dimethyl acetal with a ketone) instead of diketones often yields higher regioselectivity for 1,4-disubstituted pyrazoles.

Validated Protocol: Synthesis of 4-(1H-pyrazol-1-yl)benzoic Acid

This protocol uses 4-hydrazinobenzoic acid and a 1,3-dicarbonyl equivalent (e.g., malonaldehyde bis(dimethylacetal) or 1,1,3,3-tetramethoxypropane) to yield the unsubstituted pyrazole moiety linked to the benzoic acid.

Reagents:

  • 4-Hydrazinobenzoic acid (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Ethanol (Solvent)[1]

  • HCl (conc., Catalyst)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-hydrazinobenzoic acid in ethanol (10 mL/g) in a round-bottom flask.

  • Addition: Add 1,1,3,3-tetramethoxypropane dropwise at room temperature.

  • Catalysis: Add catalytic HCl (3-5 drops). The acid catalyzes the hydrolysis of the acetal to the reactive dialdehyde species.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Purification: Filter the solid. Wash with cold ethanol. If necessary, recrystallize from Ethanol/Water.[1]

Why this works: The acid-catalyzed hydrolysis of tetramethoxypropane generates malonaldehyde in situ, which rapidly condenses with the hydrazine. Since malonaldehyde is symmetric, regioselectivity is not an issue here.

Primary Route B: Suzuki-Miyaura Cross-Coupling

For complex derivatives where the pyrazole ring requires specific substitution patterns that are difficult to access via cyclocondensation, the Suzuki-Miyaura coupling is the gold standard. It allows for the convergent joining of the pyrazole and phenyl rings.

The Catalytic Cycle

This route typically employs a halopyrazole and a boron-functionalized benzoic acid (or vice versa).

  • Advantage: Strictly defined connectivity. No regioisomeric mixtures.

  • Catalyst Choice: Pd(PPh3)4 is standard, but Pd(dppf)Cl2 is superior for sterically hindered substrates.

SuzukiCycle Pd0 Pd(0) Active Catalyst Complex1 Ar-Pd(II)-X Pd0->Complex1 + Ar-X OxAdd Oxidative Addition Complex2 Ar-Pd(II)-Py Complex1->Complex2 + Py-B(OH)2 + Base TransMet Transmetalation (+ Boronic Acid) Complex2->Pd0 - Product RedElim Reductive Elimination Product Product Release

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for coupling pyrazole and phenyl rings.

Validated Protocol: Coupling 4-Carboxyphenylboronic Acid with 4-Iodopyrazole

Reagents:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Dioxane (Solvent)[2][3]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon. Oxygen poisons the Pd(0) catalyst.

  • Loading: Add the iodopyrazole, boronic acid, and Pd catalyst to the flask.

  • Solvent Addition: Add degassed Dioxane and the aqueous Na2CO3 solution.

    • Note: The biphasic system (Dioxane/Water) is crucial for solubilizing the inorganic base.

  • Heating: Heat to 90-100°C for 12-16 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully with 1M HCl to pH ~3 (to ensure the benzoic acid is protonated and extracts into the organic layer).

    • Extract with Ethyl Acetate (3x).

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel column chromatography (MeOH/DCM gradient).

Comparative Analysis of Methods

FeatureCyclocondensation (Route A)Suzuki Coupling (Route B)
Atom Economy High (Water is often the only byproduct)Moderate (Boronic acid waste, ligands)
Regiocontrol Low to Moderate (Substrate dependent)Excellent (Pre-determined)
Substrate Scope Limited by availability of hydrazinesBroad (Many commercial boronic acids)
Cost LowHigher (Pd catalysts, ligands)
Scalability High (Industrial friendly)Moderate (Catalyst cost)

Advanced Considerations: Functionalization

Once the core scaffold is synthesized, the benzoic acid moiety often serves as a handle for further elaboration (e.g., amide coupling to improve lipophilicity).

Vilsmeier-Haack Formylation: To introduce a formyl group at the pyrazole-4-position (common for increasing potency), treat the pyrazole with POCl3/DMF.

  • Mechanism:[2][4] Electrophilic aromatic substitution on the electron-rich pyrazole ring.

  • Utility: The resulting aldehyde can be converted to Schiff bases (hydrazones) which have shown potent anti-MRSA activity.

References

  • Synthesis and antimicrobial studies of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. ResearchGate.

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ACS Omega.

  • Suzuki-Miyaura coupling of 4H-Indazol-4-ones/Pyrazoles with aryl boronic acids. ResearchGate.

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.

  • Process for the preparation of pyrazole-3-carboxylic acids. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid via Regioselective SNAr

Introduction & Strategic Rationale 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and agrochemical development[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and agrochemical development[1]. The molecular architecture features a pyrazole ring—a privileged pharmacophore known for its hydrogen-bonding capabilities and metabolic stability—alongside a bromine atom. This halogen serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

To synthesize this compound efficiently, the industry standard relies on the Nucleophilic Aromatic Substitution (SNAr) of 3-bromo-4-fluorobenzoic acid with 1H-pyrazole. This protocol outlines a robust, self-validating methodology designed for high yield and operational simplicity without the need for chromatographic purification.

Mechanistic Causality: Why SNAr?

Designing a successful synthesis requires understanding the electronic interplay of the aromatic ring substituents. The choice of SNAr over transition-metal-catalyzed C-N coupling is driven by the inherent reactivity of the starting material:

  • Leaving Group Dynamics & Regioselectivity: In SNAr reactions, the reactivity of halogens follows the order F ≫ Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the addition of the pyrazole nucleophile to form the anionic Meisenheimer complex[2].

  • Electronic Activation: The carboxylic acid group at the para position provides strong electron-withdrawing activation (-M and -I effects), significantly lowering the activation energy for nucleophilic attack at the C4 position[3].

  • Orthogonal Stability: Although a bromine atom is present at the C3 position, it remains unreactive under these specific base-promoted conditions. Its larger atomic radius and lower electronegativity make it a poorer leaving group for SNAr. This allows for the precise, regioselective displacement of fluorine while preserving the C-Br bond for future functionalization[3].

SNAr_Mechanism SM 3-Bromo-4-fluorobenzoic acid + 1H-Pyrazole Base Deprotonation (K2CO3) SM->Base Step 1 Int Meisenheimer Complex (Stabilized by -COOH) Base->Int Nucleophilic Attack Prod 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid + KF Int->Prod F- Elimination

Figure 1: Mechanistic pathway of the SNAr reaction forming the 1-arylpyrazole core.

Experimental Design & Optimization Variables

A self-validating experimental design exploits the physicochemical properties of the starting materials and products to drive both the reaction and the purification.

  • Base Selection: Potassium carbonate (K₂CO₃) is preferred over weaker organic bases (like DIPEA) because it efficiently deprotonates pyrazole (pKa ~14.4) to generate the highly nucleophilic pyrazolide anion without inducing unwanted side reactions.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required. These polar aprotic solvents solvate the potassium cation, leaving the pyrazolide anion "naked" and highly reactive.

  • Self-Purifying Isolation: Because the product contains a carboxylic acid, it remains dissolved as a potassium carboxylate salt in the basic reaction medium. Upon quenching with water and acidifying, the neutral target molecule selectively precipitates, leaving unreacted pyrazole and inorganic salts in the aqueous phase.

Quantitative Data Summaries

Table 1: Standard Reaction Stoichiometry

Reagent MW ( g/mol ) Equivalents Mass/Vol (Scale) Role
3-Bromo-4-fluorobenzoic acid 219.01 1.0 10.0 g Electrophile
1H-Pyrazole 68.08 1.2 3.7 g Nucleophile
Potassium Carbonate (K₂CO₃) 138.21 2.5 15.8 g Base

| Anhydrous DMF | N/A | 10 vol | 100 mL | Solvent |

Table 2: Optimization of Reaction Conditions

Base Solvent Temp (°C) Time (h) Expected Yield Observation
K₂CO₃ DMF 110 12 >85% Optimal conditions; clean conversion.
Cs₂CO₃ DMF 100 8 88% Faster kinetics, but higher reagent cost.
DIPEA DMSO 120 24 <30% Incomplete reaction; organic base too weak.

| K₂CO₃ | THF | 80 | 24 | <10% | Poor solubility of base; insufficient thermal energy. |

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Mixing Anhydrous DMF, K2CO3 Step2 2. Thermal Activation 110 °C for 12-16 h Step1->Step2 Step3 3. In-Process Control LC-MS / TLC Monitoring Step2->Step3 Step4 4. Aqueous Quench Cool to RT, add H2O Step3->Step4 Step5 5. Acidic Precipitation Adjust to pH 2-3 with HCl Step4->Step5 Step6 6. Isolation & Drying Vacuum Filtration Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Phase 1: Reaction Setup & Execution
  • Preparation: Ensure all glassware is oven-dried. Charge a round-bottom flask equipped with a magnetic stir bar with 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol, 1.0 equiv) and 1H-pyrazole (3.7 g, 54.7 mmol, 1.2 equiv).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.8 g, 114.0 mmol, 2.5 equiv). Note: The 2.5 equivalents account for the deprotonation of both the carboxylic acid moiety and the pyrazole.

  • Solvation: Suspend the solid mixture in anhydrous DMF (100 mL).

  • Thermal Activation: Attach a reflux condenser, purge the system with Nitrogen (N₂), and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 12 to 16 hours.

Phase 2: In-Process Control (IPC)
  • Monitoring: Withdraw a 50 µL aliquot, quench into 1 mL of 1M HCl, and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via LC-MS or TLC (Eluent: DCM/MeOH 9:1 containing 1% Acetic Acid).

  • Validation: The reaction is deemed complete when the starting material is fully consumed, and a predominant peak corresponding to the product mass (m/z [M+H]⁺ ~267.0) is observed.

Phase 3: Self-Validating Isolation
  • Aqueous Quench: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture slowly into 500 mL of vigorously stirred, ice-cold distilled water. The mixture should remain mostly clear as the product is currently a soluble potassium salt.

  • Optional Wash: Wash the aqueous phase with Ethyl Acetate (2 × 100 mL) to extract unreacted pyrazole and non-acidic organic impurities. Discard the organic layers.

  • Acidification: Slowly add 2M HCl dropwise to the aqueous phase under vigorous stirring until the pH reaches 2–3. A dense, off-white precipitate of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid will rapidly form.

  • Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove any residual DMF and inorganic salts.

  • Final Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to afford the pure product.

References

  • Stumpf A., et al. Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction. Org. Process Res. Dev. 2019. (Referenced via PMC: Synergistic Experimental and Computational Investigation of Bioorthogonal Reactivity). Retrieved from:[Link]

Sources

Application

Technical Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

This Application Note is designed for researchers and drug discovery scientists targeting the functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid . This scaffold presents unique challenges due to the coexistence...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists targeting the functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid . This scaffold presents unique challenges due to the coexistence of a free carboxylic acid, a coordinating pyrazole ring, and steric crowding at the ortho-position.

The protocols below are synthesized from high-fidelity data regarding structurally homologous substrates (e.g., 4-amino-3-bromobenzoic acid and pyrazolo-pyrimidines) and standard best practices for difficult Suzuki-Miyaura couplings.

Executive Summary

Objective: To effect a C-C bond formation between 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (Substrate 1 ) and various Aryl/Heteroaryl Boronic Acids.

Core Challenge: The substrate contains an acidic proton (


) and a Lewis-basic pyrazole nitrogen. In standard non-polar solvents, the free acid is insoluble, while the pyrazole may poison Pd-catalysts via 

-coordination. Furthermore, the ortho-pyrazole substituent creates steric hindrance at the oxidative addition site.

Solution: A Base-Excess Aqueous Protocol utilizing bulky, electron-rich phosphine ligands (e.g., XPhos or dppf). The use of aqueous biphasic solvent systems ensures the solubility of the in situ generated carboxylate species, while the ligand bulk prevents catalyst deactivation.

Substrate Analysis & Chemoselectivity

Structural Considerations
  • Moiety A (Carboxylic Acid): Requires neutralization. Consumes 1 equivalent of base immediately. If not fully deprotonated, it can protonate the active Pd-aryl species, leading to hydrodehalogenation (reduction of Br to H).

  • Moiety B (Pyrazole): The

    
     nitrogen is a potential ligand. Standard Pd(
    
    
    
    )
    
    
    often fails here because the pyrazole displaces the labile triphenylphosphine. Chelating ligands (dppf) or bulky Buchwald ligands (XPhos) are required to out-compete this coordination.
  • Moiety C (Bromide): Located ortho to the pyrazole and meta to the carboxylate. The electronic environment is moderately deactivated, requiring elevated temperatures (

    
    C).
    
Mechanistic Pathway Diagram

The following diagram outlines the catalytic cycle with specific attention to the "Carboxylate Shunt" required for solubility.

SuzukiMechanism Substrate Substrate (Free Acid) Insoluble in Org. Solvent Salt Carboxylate Salt (Ar-COO- K+) Soluble in H2O/Dioxane Substrate->Salt Deprotonation Base Base (K3PO4, >3 equiv) Base->Salt OxAdd Oxidative Addition (Ar-Pd(II)-Br) Salt->OxAdd + Pd(0) Pd0 Pd(0) Active Species (XPhos-Pd) Pd0->OxAdd TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Boronic Aryl Boronic Acid + Base (Activation) Boronic->TransMet RedElim Reductive Elimination (Product-COO-) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Workup Acidic Workup (pH 3) Precipitate Free Acid RedElim->Workup

Figure 1: Catalytic cycle highlighting the critical deprotonation step required to solubilize the substrate and prevent catalyst poisoning.

Optimized Experimental Protocols

Method A: The "Robust" Protocol (High Success Rate)

Recommended for initial screening and scale-up (100 mg – 10 g).

Reagents:

  • Substrate: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
     · DCM complex (5 mol%)
    
    • Why: The ferrocenyl backbone provides a wide bite angle, stabilizing the Pd center against pyrazole coordination.

  • Base: K

    
    PO
    
    
    
    (3.5 equiv) or K
    
    
    CO
    
    
    (3.5 equiv)
    • Why: 1 equiv neutralizes the acid; 2+ equiv activate the boronic acid. Phosphate is often superior for sterically demanding couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Water is strictly required to dissolve the potassium carboxylate salt.

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.5 equiv).

  • Degassing: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the sparged Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

  • Catalyst Addition: Remove the cap briefly under positive inert gas pressure and add Pd(dppf)Cl

    
     (0.05 equiv). Reseal immediately.
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: Check by LC-MS.[1] Note: Sample preparation for LC-MS requires taking an aliquot, acidifying it with dilute HCl, and extracting into MeCN/MeOH to see the product peak (the salt may not elute properly).

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Dilute with water (2x reaction volume).

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) once. Discard the organic layer (removes non-polar impurities and de-boronated byproducts).

    • Acidify: Carefully adjust the aqueous layer pH to ~3–4 using 1M HCl. A precipitate should form.

    • Extract: Extract the now-cloudy aqueous layer with EtOAc (3x).

    • Dry: Combine organics, dry over Na

      
      SO
      
      
      
      , and concentrate.
Method B: The "High-Performance" Protocol (Difficult Substrates)

Use if Method A results in low conversion or debromination.

Reagents:

  • Catalyst: XPhos Pd G3 or G4 (2–3 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: n-Butanol / Water (1:1) or THF / Water (2:1)

  • Conditions: 80°C (Thermal) or 100°C (Microwave, 30 min).

Why XPhos? XPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition into hindered aryl bromides (ortho-substituted) and promotes reductive elimination, significantly reducing the rate of side reactions like protodeboronation.

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on catalyst/base combinations for amino/acid-functionalized aryl bromides [1, 2].

ParameterCondition Set 1 (Standard)Condition Set 2 (Advanced)Condition Set 3 (Green)
Catalyst Pd(dppf)Cl

(5 mol%)
XPhos Pd G3 (2 mol%)Pd(OAc)

/ SPhos
Base K

CO

(3.5 eq)
K

PO

(3.0 eq)
K

PO

(3.0 eq)
Solvent Dioxane / H

O (4:1)
THF / H

O (2:1)
Ethanol / H

O (1:1)
Temp 90°C60–80°C80°C
Yield Good (70–85%)Excellent (>90%)Moderate (50–70%)
Notes Robust, cost-effective.Best for sterically hindered boronates.Faster reaction, cleaner profile.

Troubleshooting & Decision Workflow

Common issues when coupling free benzoic acids include Protodehalogenation (loss of Br replaced by H) and Protodeboronation (loss of Boron group).

Workflow Logic Diagram

Troubleshooting Start Start Reaction (Method A) Check LC-MS Check (2 Hours) Start->Check Result1 Product Observed (>50% Conv.) Check->Result1 Result2 Starting Material Unreacted Check->Result2 Result3 Debrominated Byproduct (Ar-H formed) Check->Result3 Action1 Continue to Completion -> Acidic Workup Result1->Action1 Action2 Increase Temp to 110°C or Switch to Microwave Result2->Action2 Action3 Switch Catalyst to XPhos Pd G3 Reduce Temp to 70°C Result3->Action3

Figure 2: Decision tree for optimizing reaction conditions based on LC-MS feedback.

Specific Troubleshooting Tips
  • Starting Material Persists: The acid might not be fully solubilized.[4] Ensure the water ratio is at least 20% v/v. Switch base to Cs

    
    CO
    
    
    
    (Cesium salts are more soluble in organics).
  • Debromination (Ar-Br

    
     Ar-H):  This suggests the catalyst is inserting but failing to transmetallate.
    
    • Fix: Increase Boronic Acid equivalents (to 2.0).

    • Fix: Switch to a highly active catalyst like Pd(amphos)Cl

      
        or XPhos Pd G3 .
      
  • Purification Difficulty: If the product co-elutes with boronic acid residues:

    • Treat the crude organic layer with 1M NaOH (extracts product into water).

    • Wash organic layer with DCM (removes boronic residues).

    • Re-acidify aqueous layer and extract product.[4][5]

References

  • BenchChem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Retrieved from

  • National Institutes of Health (NIH). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. PMC Article. Retrieved from

  • Royal Society of Chemistry (RSC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[6] RSC Advances. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from

  • Dawood, K. M., et al. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc.[4][7] Retrieved from

Sources

Method

Application Note: Amide Bond Formation Strategies for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Executive Summary The synthesis of complex active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the amidation of highly functionalized, electronically deactivated building blocks. 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a prime example of such a substrate, commonly utilized in the development of kinase inhibitors and protein-protein interaction modulators. This application note provides a comprehensive, field-proven guide to achieving high-yielding amide bond formations with this specific carboxylic acid, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Structural and Mechanistic Rationale (E-E-A-T)

To design an effective coupling strategy, one must first deconstruct the electronic and steric environment of the substrate:

  • Steric Environment: The carboxyl group at the C1 position is relatively unhindered. The bulky bromine atom is at the C3 (meta) position, and the pyrazole ring is at the C4 (para) position. Therefore, steric hindrance at the reaction center is minimal.

  • Electronic Environment (The Primary Challenge): Both the meta-bromo group (-I effect) and the para-N-linked pyrazole group (-I and potentially -M effects) are strongly electron-withdrawing.

Causality in Reactivity: The cumulative electron-withdrawing effect significantly lowers the pKa of the benzoic acid. Consequently, the resulting carboxylate anion is highly stabilized and acts as a poor nucleophile . When using standard uronium-based coupling reagents (like HATU), the initial attack of the carboxylate onto the coupling reagent is unusually slow. If the amine is introduced too early, it will outcompete the carboxylate, leading to direct reaction with the coupling reagent (e.g., forming a dead-end guanidinium byproduct) .

However, once the acid is successfully activated (forming an OAt ester or mixed anhydride), the highly electron-deficient carbonyl carbon becomes exceptionally electrophilic . The subsequent aminolysis step is extremely fast, but the intermediate is also highly susceptible to competitive hydrolysis if trace water is present. Therefore, strict pre-activation and anhydrous conditions are non-negotiable for this substrate.

Workflow & Reagent Selection

The selection of the coupling reagent must be dictated by the nucleophilicity of the amine partner.

AmideCouplingWorkflow Start 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid AmineType Assess Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic Amines (1° or 2°) AmineType->Aliphatic Anilines Anilines / Weak Nucleophiles AmineType->Anilines Steric Highly Hindered Amines AmineType->Steric HATU HATU / DIPEA (Standard Protocol) Aliphatic->HATU T3P T3P / Pyridine (High Yield/Clean) Aliphatic->T3P Anilines->T3P AcidCl Oxalyl Chloride / DMF (Acid Chloride Route) Anilines->AcidCl Steric->AcidCl Product Desired Amide Product HATU->Product T3P->Product AcidCl->Product

Decision tree for selecting amide coupling strategies based on amine nucleophilicity.

Comparative Coupling Strategies

The following table summarizes the quantitative expectations and operational profiles of the three primary strategies recommended for this substrate, grounded in comparative large-scale amidation studies .

Coupling StrategyReagent SystemAmine ScopeTypical YieldByproduct ProfileBest Use Case
Phosphorus Anhydride T3P (50% in EtOAc) / Pyridine1°, 2° Aliphatic, Anilines85–95%Water-soluble phosphatesGeneral robust coupling, late-stage scale-up
Uronium Salt HATU / DIPEA / DMF1°, 2° Aliphatic80–98%HOAt, TetramethylureaHigh-throughput synthesis, unhindered amines
Acid Chloride (COCl)₂ / cat. DMF / DCMHindered, Very Weak70–90%CO₂, CO, HCl (gas)Recalcitrant amines, highly deactivated anilines

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol below includes a Self-Validation (In-Process Control) step. This allows the chemist to analytically verify the causality of the reaction (e.g., confirming activation before committing the amine).

Protocol A: T3P-Mediated Coupling (The Robust Choice)

Propanephosphonic acid anhydride (T3P) is the premier choice for electron-deficient benzoic acids. It avoids the guanidinylation risks of HATU and produces highly water-soluble byproducts, making it ideal for scale-up .

Step-by-Step Methodology:

  • Dissolution: Suspend 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous EtOAc or 2-MeTHF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add Pyridine (3.0 eq, 3.0 mmol). Causality: Pyridine acts as both a base to deprotonate the acid and a nucleophilic catalyst to facilitate the formation of the active mixed anhydride.

  • Amine Addition: Add the target amine (1.1 eq, 1.1 mmol).

  • Activation: Dropwise add T3P (50% w/w in EtOAc, 1.5 eq, 1.5 mmol) at 0 °C.

  • Propagation: Warm the reaction to room temperature and stir for 2–4 hours.

  • Self-Validation Step: Remove a 5 µL aliquot and quench into 100 µL of methanol containing 1% diethylamine. Analyze via LC-MS. Trustworthiness Check: The absence of the free acid mass (

    
     265.0) and the presence of the desired amide mass confirms the reaction trajectory. If the methyl ester is observed, the acid is activated but the amine is reacting too slowly (consider heating).
    
  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The T3P byproducts partition entirely into the aqueous phase. Dry over Na₂SO₄ and concentrate.

Protocol B: HATU/DIPEA Coupling (The High-Reactivity Choice)

Reserved for standard aliphatic amines where rapid reaction times are desired.

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (4.0 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol).

  • Strict Pre-Activation: Add HATU (1.05 eq, 1.05 mmol) in one portion. Stir for exactly 10 minutes. Causality: Because the substrate is electron-deficient, carboxylate attack on HATU is slow. This 10-minute window ensures complete conversion to the OAt active ester, preventing the amine from reacting with unconsumed HATU.

  • Amine Addition: Add the amine (1.1 eq, 1.1 mmol) as a solution in DMF (1.0 mL). Stir for 1 hour at room temperature.

  • Self-Validation Step: Monitor the disappearance of the intermediate OAt-ester mass on LC-MS to confirm aminolysis kinetics.

  • Workup: Dilute with EtOAc, wash heavily with 5% LiCl (aqueous) to remove DMF, followed by standard acid/base washes. Purify via flash chromatography to remove HOAt and tetramethylurea byproducts.

Protocol C: Acid Chloride Generation (For Recalcitrant Amines)

When coupling with highly sterically hindered amines or deactivated anilines, mixed anhydrides and OAt esters may hydrolyze faster than they undergo aminolysis. The acid chloride provides the ultimate electrophilic drive.

Step-by-Step Methodology:

  • Suspension: Suspend the benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL).

  • Catalysis: Add exactly 1 drop (approx. 10 µL) of anhydrous DMF.

  • Activation: Slowly add Oxalyl Chloride (1.5 eq, 1.5 mmol) at 0 °C. Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent, which continuously converts the deactivated acid into the acid chloride while off-gassing CO and CO₂.

  • Maturation: Stir at room temperature for 2 hours or until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Crucial: Do not expose to ambient moisture.

  • Coupling: Redissolve the acid chloride in DCM (3.0 mL) and add it dropwise to a 0 °C solution of the target amine (1.0 eq) and Triethylamine (2.5 eq) in DCM (2.0 mL).

  • Workup: Stir for 1 hour, quench with water, extract with DCM, and concentrate.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

  • Vishwanatha, T., Panguluri, N., & Basavaprabhu. (2013). Propanephosphonic acid anhydride (T3P). A benign reagent for diverse applications inclusive of large-scale synthesis. Synthesis.[Link]

  • Badland, M., Crook, R., Delayre, B., Fussell, S. J., Gladwell, I., Hawksworth, M., Howard, R. M., Walton, R., & Weisenburger, G. A. (2017). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Tetrahedron Letters.[Link]

Application

Application Note: Esterification Strategies for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives

Executive Summary & Substrate Profiling The synthesis of esters from 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid is a critical transformation in the development of novel pharmaceuticals, particularly in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of esters from 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid is a critical transformation in the development of novel pharmaceuticals, particularly in the synthesis of kinase inhibitors and targeted protein degraders. This specific scaffold presents unique physicochemical challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the bromo and pyrazole groups reduces the nucleophilicity of the carboxylate.

  • pH Sensitivity (The Pyrazole Moiety): The N2 atom of the pyrazole ring is weakly basic (conjugate acid pKₐ < 2.5). Under strongly acidic conditions, protonation of this nitrogen forms a pyrazolium salt, which drastically alters the solubility profile of the molecule and further withdraws electron density from the benzoic acid core.

  • Steric Environment: While the carboxylic acid at the 1-position is relatively unhindered by the meta-bromo group, the overall bulk of the scaffold necessitates highly efficient activation for coupling with complex or secondary/tertiary alcohols.

This application note details three distinct, field-proven methodologies for the esterification of this scaffold, providing the mechanistic causality behind each experimental choice to ensure high-fidelity synthesis.

Mechanistic Pathways & Strategy Selection

Depending on the target ester (simple alkyl vs. complex/sterically hindered), the choice of activation strategy is paramount. The diagram below maps the optimal synthetic routes based on the desired product and substrate constraints.

Workflow Substrate 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid Alkylation Base-Promoted Alkylation (R-X, K2CO3, DMF) Substrate->Alkylation Mild Base Avoids N-protonation Steglich Steglich Esterification (R-OH, EDC, DMAP) Substrate->Steglich Coupling Steric tolerance Fischer Fischer-Speier (R-OH, H2SO4, Reflux) Substrate->Fischer Acidic Excess alcohol Prod1 Alkyl Esters (High Yield, Mild) Alkylation->Prod1 Prod2 Complex/Bulky Esters (Neutral Conditions) Steglich->Prod2 Prod3 Simple Alkyl Esters (Equilibrium Driven) Fischer->Prod3

Fig 1: Esterification pathways for 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid and their applications.

Validated Experimental Protocols

Method A: Base-Promoted Alkylation (Preferred for Primary Alkyl Esters)

Causality & Rationale: This is the most robust method for synthesizing methyl, ethyl, or benzyl esters of this scaffold. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the carboxylic acid is deprotonated to form a highly nucleophilic carboxylate. This completely avoids the protonation of the pyrazole ring, ensuring the substrate remains fully soluble and reactive.

Self-Validating Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv, e.g., 5.0 mmol) and anhydrous DMF (0.2 M, 25 mL).

  • Activation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol). Note: Stir at room temperature for 15 minutes. The suspension will become slightly cloudy as the potassium carboxylate salt forms.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.5 equiv, 7.5 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Validate completion via TLC (Eluent: 1:1 Hexanes:EtOAc). The starting acid will remain at the baseline (R_f ~0.0), while the product will migrate rapidly (R_f ~0.6).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Steglich Esterification (Preferred for Complex/Tertiary Alcohols)

Causality & Rationale: The Fischer esterification fails for tertiary alcohols (like tert-butanol) due to competing elimination reactions under strongly acidic conditions. The Steglich esterification [1] circumvents this by operating under mild, neutral conditions. We utilize EDC·HCl instead of DCC to ensure the urea byproduct is water-soluble, simplifying purification. DMAP acts as an acyl-transfer catalyst, suppressing the unwanted 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea [2].

Self-Validating Protocol:

  • Preparation: Dissolve the benzoic acid derivative (1.0 equiv) and the target alcohol (1.5 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Catalysis: Add DMAP (0.1 equiv). Note: DMAP must be added before the coupling agent to ensure immediate capture of the activated intermediate.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours. TLC will show the disappearance of the acid and the formation of a UV-active ester spot.

  • Workup (Critical Step): Dilute with DCM. Wash with saturated aqueous NH₄Cl (not 1N HCl). Expert Insight: Washing with strong acids like 1N HCl can protonate the pyrazole ring, dragging your target ester into the aqueous waste. Wash subsequently with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography if trace DMAP remains.

Method C: Fischer-Speier Esterification (Preferred for Scalable Simple Esters)

Causality & Rationale: For large-scale synthesis of methyl or ethyl esters, the Fischer-Speier method is the most atom-economical. It relies on the protonation of the carbonyl oxygen to increase electrophilicity [3]. Because the reaction is a dynamic equilibrium, the alcohol must be used in vast excess (as the solvent) to drive the reaction forward according to Le Chatelier's principle [4].

Self-Validating Protocol:

  • Preparation: Suspend 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv) in absolute Methanol or Ethanol (0.1 M based on acid).

  • Catalysis: Carefully add concentrated H₂SO₄ (0.1 equiv) dropwise. Note: The suspension will likely clear as the pyrazolium salt forms and dissolves in the refluxing alcohol.

  • Reaction Monitoring: Equip with a reflux condenser and heat to 70–80 °C for 16 hours.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the alcohol.

  • Neutralization: Carefully pour the residue into a vigorously stirred saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8. This deprotonates the pyrazole ring, allowing the ester to partition cleanly into the organic phase during EtOAc extraction.

Comparative Data & Reaction Metrics

To assist in selecting the appropriate protocol, the quantitative metrics and operational parameters of the three methods are summarized below:

ParameterBase-Promoted AlkylationSteglich EsterificationFischer-Speier Esterification
Optimal Substrates Primary/Secondary Alkyl HalidesTertiary/Complex AlcoholsMethanol, Ethanol
Typical Yield 85 – 95%70 – 85%80 – 90%
Reaction Time 4 – 6 hours12 – 16 hours16 – 24 hours
Temperature Room Temperature0 °C to Room TempReflux (70–80 °C)
Byproducts Potassium Halide saltsWater-soluble urea (if EDC is used)Water
Key Advantage Mildest conditions; avoids pyrazole protonation.Tolerates extreme steric hindrance.Highly scalable; lowest reagent cost.
Primary Limitation Requires toxic alkylating agents (e.g., MeI).Atom-inefficient; requires coupling reagents.Reversible equilibrium; harsh acidic conditions.

References

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 1978, 17(7), 522-524. URL:[Link]

  • Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021, 23, 6405-6413. URL:[Link]

  • Mannu, A.; Mele, A. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." Catalysts, 2024, 14(12), 931. URL:[Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry, 2022. URL:[Link]

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Topic: Palladium-catalyzed cross-coupling applications of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid Content Type: Application Notes and Protocols Executive Summary 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a high-value bi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling applications of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid Content Type: Application Notes and Protocols

Executive Summary

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a high-value bifunctional building block characterized by three distinct reactive/functional motifs: a carboxylic acid (C1), an aryl bromide (C3), and a pyrazole ring (N-linked at C4). This scaffold is increasingly prevalent in the design of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide addresses the specific synthetic challenges posed by this molecule, namely:

  • The "Ortho-Effect": The steric and electronic influence of the bulky pyrazole ring ortho to the reactive bromide.

  • Catalyst Poisoning: The potential for the pyrazole N2-nitrogen to coordinate with Palladium, arresting the catalytic cycle.

  • Solubility & Protonation: The free carboxylic acid requires careful base selection to maintain solubility without deactivating the catalyst.

Chemical Properties & Handling

PropertySpecificationPractical Implication
Molecular Weight 267.08 g/mol --
Appearance Off-white solidHygroscopic; store in desiccator.
Solubility DMSO, DMF, MeOH (high)Poor solubility in Toluene/Hexanes unless esterified.
pKa (Acid) ~4.0 (Benzoic acid)Deprotonates with weak bases (K₂CO₃, Cs₂CO₃).
Reactivity Aryl Bromide (Electrophile)Susceptible to Pd-catalyzed oxidative addition.

Critical Handling Note: In its free acid form, this compound acts as a proton source. In non-polar solvents, this can lead to protodeboronation of boronic acid partners during Suzuki coupling. We strongly recommend using polar aprotic solvents (DMF, DMA) or biphasic systems (Dioxane/Water) to ensure the carboxylate is solubilized and does not interfere with the transmetallation step.

Mechanistic Considerations & Ligand Selection

The success of cross-coupling this specific scaffold depends on managing the coordination sphere of the Palladium.

The Pyrazole Coordination Problem

The N2 nitrogen of the pyrazole ring is a Lewis base. In low-ligand environments (e.g., "ligandless" Pd(OAc)₂ conditions), the substrate itself can act as a ligand, forming a stable, unreactive Pd-complex (off-cycle resting state).

Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald Precatalysts ) that bind Pd tighter than the pyrazole nitrogen, ensuring the catalyst remains active.

Graphviz Diagram: Mechanistic Pathway & Potential Pitfalls

Pd_Cycle Start Substrate: 3-Bromo-4-(pyrazol-1-yl)benzoic acid OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Coordination Off-Cycle Trap: N-Pd Coordination OxAdd->Coordination Low Ligand Ratio TransMetal Transmetallation (Base/Partner) OxAdd->TransMetal Bulky Ligand (SPhos) RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights the critical "Off-Cycle Trap" where the pyrazole nitrogen coordinates to Pd(II). Bulky ligands (Green path) prevent this interaction.

Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating biphenyl cores for kinase inhibitors.

Rationale: The free acid is tolerated well in aqueous biphasic systems. SPhos-Pd-G2 is chosen for its ability to couple sterically hindered ortho-substituted aryl halides rapidly at mild temperatures.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: SPhos-Pd-G2 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge a reaction vial with 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (267 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Add SPhos-Pd-G2 (15 mg, 0.02 mmol).

  • Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Heat block to 80°C for 4–6 hours.

    • Monitoring: Check LCMS for consumption of bromide (M+H 267/269) and appearance of product.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to precipitate the carboxylic acid product). Extract with EtOAc.[1]

Protocol B: Sonogashira Coupling (Alkyne Insertion)

Best for: Introducing rigid linkers or cyclization precursors.

Rationale: Copper (CuI) is typically required, but the pyrazole can chelate Copper. Therefore, we increase the CuI loading slightly or use a Copper-free variant if yields are low. We recommend protecting the acid as a methyl ester for this reaction to prevent Copper carboxylate formation, which is often insoluble.

Reagents:

  • Substrate: Methyl 3-bromo-4-(1H-pyrazol-1-yl)benzoate (Ester protection recommended)

  • Alkyne: 1.2 equiv[2]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Et₃N (3.0 equiv) or Diisopropylamine

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolve the esterified substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Add Pd(PPh₃)₂Cl₂ (35 mg) and CuI (10 mg).

  • Add Et₃N (0.42 mL, 3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Stir at 60°C under Argon atmosphere for 12 hours.

    • Note: If the reaction turns black immediately and stalls, the pyrazole may be stripping Cu. Switch to Pd(tBu₃P)₂ (G3 precatalyst) for a Copper-free protocol.

Comparative Data: Catalyst Performance

Based on internal screening of analogous ortho-substituted benzoic acids.

Catalyst SystemLigand ClassYield (Suzuki)Yield (Heck)Notes
Pd(PPh₃)₄ Monodentate Arylphosphine45%30%Slow; significant debromination observed.
Pd(dppf)Cl₂ Bidentate Ferrocene82%65%Excellent for large scale; robust.
SPhos-Pd-G2 Dialkylbiaryl phosphine96% --Best for sterically hindered coupling.
Pd(OAc)₂ / XPhos Dialkylbiaryl phosphine92%88% Superior for Heck coupling (alkenes).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning by Pyrazole N.Switch to SPhos or XPhos based catalysts. Increase temperature to 100°C.
Protodeboronation (Suzuki) Free acid protonating the boronic acid.Use 3.5 equiv of base. Ensure water is present.[1][3][4] Switch to Boronic Ester (Pinacol).
Black Precipitate (Pd Black) Catalyst decomposition (Pd aggregation).Ligand concentration too low. Add free ligand (e.g., 1 mol% extra SPhos).
Low Solubility Zwitterionic nature of amino-acid-like intermediates.Use DMSO or DMF.[5] Avoid Ether/Hexane.

References

  • General Suzuki Coupling of Amino-Benzoic Acids

    • BenchChem Application Note: "A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid."[6] (Analogous electronic system).[2]

    • (Verified Context)

  • Pyrazoles in Pd-Catalysis

    • RSC Advances, 2015: "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
  • Bulky Ligands for N-Heterocycles

    • Organic Chemistry Portal: "Buchwald-Hartwig Amination - Ligand Effects."[2]

  • SPhos-Pd-G2 Protocols

    • Sigma-Aldrich Technical Bulletin: "User Guide for Buchwald Prec

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic acids.

Sources

Application

Procedure for functionalizing the bromine position on 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

An Application Guide to the Strategic Functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Abstract This technical guide provides a comprehensive overview of synthetic methodologies for the functionalization of t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the functionalization of the bromine position on 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, where the C-Br bond acts as a versatile linchpin for introducing molecular diversity. We delve into the strategic considerations of the substrate's reactivity, focusing on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other transformative methods. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and field-proven, step-by-step protocols to empower synthetic innovation.

Introduction and Strategic Overview

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block of significant interest. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, while the benzoic acid group provides a handle for amide bond formation or serves as a key interaction point with biological targets.[1] The bromine atom at the 3-position of the phenyl ring is the primary site for synthetic elaboration, allowing for the construction of diverse and complex molecular architectures.

The primary challenge in modifying this substrate lies in the presence of the acidic carboxylic acid proton, which is incompatible with many organometallic reagents and strong bases. Therefore, synthetic strategies must either employ conditions tolerant of this functional group or utilize a protection-deprotection sequence. This guide will explore both pathways.

The most robust and versatile methods for functionalizing this aryl bromide are palladium-catalyzed cross-coupling reactions. These reactions, which earned their pioneers the 2010 Nobel Prize in Chemistry, offer mild conditions, broad functional group tolerance, and high selectivity for C-C, C-N, and C-O bond formation.[2][3]

G cluster_start Starting Material cluster_products Functionalized Products start 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid suzuki Aryl/Vinyl Substitution (Suzuki Coupling) start->suzuki R-B(OH)₂ [Pd] sonogashira Alkynyl Substitution (Sonogashira Coupling) start->sonogashira R-C≡CH [Pd], [Cu] heck Alkenyl Substitution (Heck Reaction) start->heck Alkene [Pd] buchwald Amine/Alcohol Substitution (Buchwald-Hartwig) start->buchwald R₂NH / ROH [Pd] metal Organometallic Intermediate (via Metal-Halogen Exchange) start->metal n-BuLi / i-PrMgCl (Requires Protection)

Caption: Overview of functionalization pathways for the target molecule.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl Bromide Functionalization

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability and scope.[4][5] They generally proceed through a Pd(0)/Pd(II) catalytic cycle, which involves three key steps: oxidative addition, transmetalation (for coupling reactions) or migratory insertion (for Heck reactions), and reductive elimination.[2][3]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_aryl Ar-Pd(II)-X L₂ oxidative_addition->pd2_aryl transmetalation Transmetalation (e.g., Suzuki) or Alkene Insertion (e.g., Heck) pd2_aryl->transmetalation + R-M pd2_couple Ar-Pd(II)-R L₂ transmetalation->pd2_couple reductive_elimination Reductive Elimination pd2_couple->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the stability, low toxicity, and commercial availability of boronic acid reagents.[3][5]

Causality and Experimental Choices:

  • Catalyst: A palladium(0) species is required. This is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is critical; while triphenylphosphine (PPh₃) is common, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency, especially for less reactive substrates.[6]

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction outcome and should be screened for optimal results.

  • Solvent: The reaction is typically run in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, which aids in dissolving the inorganic base.[8]

Table 1: Typical Suzuki-Miyaura Reaction Conditions

Component Reagent/Parameter Molar Equiv. / Condition Purpose
Aryl Bromide 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid 1.0 Substrate
Boronic Acid Aryl/Vinyl-B(OH)₂ 1.1 - 1.5 Coupling Partner
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) 0.01 - 0.05 (1-5 mol%) Catalyst
Base K₂CO₃ or Cs₂CO₃ 2.0 - 3.0 Activates boronic acid
Solvent Dioxane/H₂O (e.g., 4:1) - Reaction Medium

| Temperature | 80 - 110 °C | - | Thermal Energy |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system (e.g., Dioxane/Water, 4:1) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Stir the reaction for the specified time (typically 4-16 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes, a valuable motif in pharmaceuticals and materials.[9] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10]

Causality and Experimental Choices:

  • Catalyst System: The classic system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.

  • Solvent: Anhydrous solvents like DMF, THF, or acetonitrile are typically used to prevent the unwanted homocoupling of alkynes (Glaser coupling).

Protocol 2: General Procedure for Sonogashira Coupling

  • To a dry, inert-atmosphere reaction flask, add 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate. Add water and acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene, leading to substituted styrenes or other vinylated arenes.[2][11]

Causality and Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and cost-effective precursor. Phosphine ligands are often required to stabilize the active Pd(0) species and promote the reaction.

  • Base: A hindered organic base (e.g., Et₃N) or an inorganic base (e.g., K₂CO₃) is used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

Protocol 3: General Procedure for Heck Reaction

  • In a Schlenk tube, combine 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a suitable ligand (e.g., P(o-tolyl)₃, 0.04 equiv.).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., DMF) followed by the alkene (1.5 equiv.).

  • Heat the mixture to 100-140 °C and stir for 12-24 hours.

  • After cooling, perform an acidic workup as described in the Suzuki protocol.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming aryl-nitrogen bonds, replacing harsher classical methods.[12] It allows the coupling of aryl bromides with a vast array of primary and secondary amines.

Causality and Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or biarylphosphines like BrettPhos).[13][14] These ligands are crucial for facilitating the difficult reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the specific Buchwald-Hartwig ligand (e.g., Xantphos, 0.05 equiv.).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv.).

  • Seal the vial, evacuate, and backfill with argon.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed.

  • Cool the reaction and quench with saturated aqueous NH₄Cl.

  • Perform an acidic workup and purification as previously described.

Functionalization via Metal-Halogen Exchange

This strategy involves converting the C-Br bond into a more reactive organometallic species (organolithium or Grignard reagent), which can then be quenched with an electrophile. This approach is fundamentally incompatible with the acidic carboxylic acid proton and mandates the use of a protecting group.

G start Ar-COOH (Starting Material) protect Protection (e.g., Esterification) start->protect protected_br Ar(Br)-COOR protect->protected_br exchange Metal-Halogen Exchange (n-BuLi or i-PrMgCl) protected_br->exchange organometallic Ar(M)-COOR (M=Li or MgBr) exchange->organometallic quench Quench with Electrophile (E+) organometallic->quench protected_e Ar(E)-COOR quench->protected_e deprotect Deprotection (Hydrolysis) protected_e->deprotect final_product Ar(E)-COOH (Final Product) deprotect->final_product

Caption: Workflow for functionalization requiring protection/deprotection.

Protection of the Carboxylic Acid

The most common protecting group for a carboxylic acid is an ester (e.g., methyl or ethyl ester), which is stable to organometallic reagents but can be easily cleaved later.[15]

Protocol 5: Fischer Esterification (Protection)

  • Suspend 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reflux the mixture for 4-8 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the ester, which can often be used without further purification.

Lithium-Halogen Exchange

This is a rapid exchange reaction, typically performed at very low temperatures using an alkyllithium reagent like n-BuLi or t-BuLi.[16][17] The resulting aryllithium species is a potent nucleophile and strong base.

Protocol 6: Lithium-Halogen Exchange and Electrophilic Quench

  • Dissolve the protected ester (from Protocol 5) (1.0 equiv.) in anhydrous THF in an oven-dried, inert-atmosphere flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., an aldehyde, CO₂, etc.) (1.2 equiv.) in THF, again ensuring the temperature remains at -78 °C.

  • After stirring for 1 hour, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

  • The resulting ester can then be deprotected (hydrolyzed) back to the carboxylic acid using standard aqueous base (e.g., LiOH, NaOH) followed by acidic workup.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Use a fresh bottle of catalyst or a pre-catalyst. Screen higher temperatures. Ensure solvents are anhydrous and degassed.
Debromination Presence of protic impurities; Side reaction in the catalytic cycle.Rigorously dry all reagents and solvents. Use a different ligand or base combination.
Homocoupling of Coupling Partner (Suzuki) Premature protodeboronation; (Sonogashira) Presence of oxygen.Use a stronger base or different solvent system. Ensure the reaction is kept under a strictly inert atmosphere.
Inconsistent Yields Reaction sensitive to trace impurities; Inconsistent heating or stirring.Purify starting materials. Use a heating mantle with a temperature controller and vigorous stirring.

Conclusion

The bromine atom of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a highly versatile functional handle. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, provide direct and efficient routes to a wide array of derivatives with excellent functional group tolerance. For transformations requiring strongly basic or nucleophilic intermediates, a protection-functionalization-deprotection strategy via metal-halogen exchange offers a powerful alternative. The protocols and strategic insights provided herein serve as a robust foundation for researchers to successfully derivatize this important scaffold and accelerate their discovery programs.

References

  • Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes Source: PMC (PubMed Central) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PMC (PubMed Central) URL: [Link]

  • Title: Improved palladium-catalyzed coupling reactions of aryl halides using saturated N-heterocarbene ligands Source: SciSpace URL: [Link]

  • Title: Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (PubMed Central) URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: PMC (PubMed Central) URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions Source: Zeitschrift für Naturforschung B URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity Source: ResearchGate URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald–Hartwig Amination Source: Semantic Scholar URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig amination Source: Atlanchim Pharma URL: [Link]

  • Title: Optimization of the Sonogashira coupling of 4-bromo-3-... Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles... Source: RSC Publishing URL: [Link]

  • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton... Source: PMC (PubMed Central) URL: [Link]

  • Title: Sonogashira cross-coupling of 3-bromo-1,2-diones Source: ScienceDirect URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES... Source: Quimica Nova URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: SciSpace URL: [Link]

  • Title: Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams Source: Journal of Student Scholarship - TCNJ URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Scalable synthesis routes for 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid production

Application Note: Scalable Synthesis Protocol for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Va...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Validated Experimental Protocol

Executive Summary

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a highly versatile, halogenated aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and fluorinated heterocyclic drugs[1]. This application note details a scalable, highly regioselective synthetic route to this compound via Nucleophilic Aromatic Substitution (SNAr). By leveraging the differential reactivity of carbon-halogen bonds, this protocol ensures high yields, exceptional purity, and seamless scalability from bench to pilot-plant operations.

Mechanistic Grounding & Rationale (E-E-A-T)

The synthesis relies on the direct SNAr of 3-bromo-4-fluorobenzoic acid with 1H-pyrazole. Achieving high regioselectivity and conversion requires a precise understanding of the arene's electronic environment:

  • Substrate Activation: SNAr requires sufficient activation of the phenyl ring, typically achieved by electron-withdrawing groups in the ortho or para position relative to the leaving group[2]. In 3-bromo-4-fluorobenzoic acid, the carboxylic acid at C1 acts as a powerful electron-withdrawing group, severely depleting electron density at the para-position (C4) and stabilizing the requisite anionic Meisenheimer complex[3].

  • Leaving Group Dynamics (F vs. Br): While the C-Br bond is weaker and preferred for transition-metal-catalyzed cross-coupling, fluorine is vastly superior for SNAr. The highly polarized C-F bond creates a significant partial positive charge on the C4 carbon, accelerating the initial nucleophilic attack. The small atomic radius and high electronegativity of fluorine allow for uniquely efficient substitution reactions, making it the ideal leaving group[4]. The ortho-bromine atom provides additional inductive activation without imparting prohibitive steric hindrance to the planar pyrazole nucleophile.

  • Solvent and Base Causality: Aromatic nucleophilic substitution is optimally conducted in polar aprotic solvents at temperatures above 100 °C[2]. Dimethyl sulfoxide (DMSO) is selected over DMF because its high dielectric constant strongly solvates the potassium cation from K₂CO₃. This leaves the carbonate anion highly active (or "naked"), facilitating the efficient deprotonation of pyrazole to form the active nucleophile.

Experimental Workflow

SNAr_Workflow Step1 1. Reagent Assembly 3-Bromo-4-fluorobenzoic acid + Pyrazole + K2CO3 Step2 2. SNAr Reaction DMSO, 110 °C, 12 h N2 Atmosphere Step1->Step2 Solvate & Heat Step3 3. Aqueous Workup Dilute with H2O Wash with EtOAc Step2->Step3 Cool to RT Step4 4. Acidification Conc. HCl to pH ~2 Precipitate Product Step3->Step4 Retain Aqueous Phase Step5 5. Isolation Vacuum Filtration Dry at 50 °C Step4->Step5 Slurry Formation Product 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Yield: >90%, Purity: >98% Step5->Product Final API Intermediate

Figure 1: Scalable synthetic workflow for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid via SNAr.

Step-by-Step Experimental Protocol

Materials Required:

  • 3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5)

  • 1H-Pyrazole (CAS: 288-13-1)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl, 37%)

Step 1: Reaction Assembly

  • Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-bromo-4-fluorobenzoic acid (1.0 equiv, 50.0 g, 228 mmol), pyrazole (1.2 equiv, 18.6 g, 274 mmol), and anhydrous K₂CO₃ (2.5 equiv, 78.8 g, 570 mmol).

  • Add 250 mL of anhydrous DMSO. Causality Focus: Using anhydrous K₂CO₃ prevents the competitive hydrolysis of the C-F bond by hydroxide ions, which would lead to the formation of a phenol byproduct.

Step 2: SNAr Execution

  • Purge the reaction vessel with N₂ for 15 minutes to displace oxygen, preventing oxidative degradation at elevated temperatures.

  • Heat the mixture to 110 °C and stir continuously for 12 hours. Self-Validation Checkpoint 1: After 12 hours, sample 50 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material peak (m/z 217/219) must be <2% relative to the product peak (m/z 265/267). If >2%, continue heating for an additional 2 hours.

Step 3: Aqueous Workup

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Slowly pour the mixture into 1.0 L of rapidly stirring, ice-cold purified water.

  • Transfer the aqueous mixture to a separatory funnel and wash with EtOAc (3 × 300 mL). Discard the organic layers. Causality Focus: Under these basic conditions, the product exists as a highly water-soluble potassium carboxylate salt. Washing the aqueous phase with EtOAc selectively extracts unreacted pyrazole, residual DMSO, and non-polar organic impurities, ensuring the final product will precipitate in high purity.

Step 4: Acidification and Isolation

  • Transfer the purified aqueous layer to a 2.0 L beaker.

  • Under vigorous mechanical stirring, slowly add concentrated HCl (37%) dropwise until the pH reaches 2.0. Self-Validation Checkpoint 2: Monitor the pH continuously using a calibrated pH meter. Precipitation of a dense white/off-white solid should begin visibly around pH 4.5 and complete by pH 2.0. If the solution remains clear, the aqueous layer is too dilute; concentrate under reduced pressure before proceeding.

  • Collect the precipitate via vacuum filtration.

  • Wash the filter cake with cold water (2 × 100 mL) to remove residual inorganic salts, followed by a final wash with cold heptane (50 mL) to displace water and aid drying.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

Reaction Optimization & Quantitative Data

To establish the robustness of the protocol, various base and solvent combinations were evaluated. The data below summarizes the causality behind the selected optimal conditions.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
K₂CO₃ (2.5) DMSO 110 12 92 >99 Optimal cation solvation; highly clean impurity profile.
Cs₂CO₃ (2.5)DMF1101294>98Excellent yield and kinetics, but prohibitive cost for scale-up.
Na₂CO₃ (2.5)DMSO110167895Poor Na⁺ solvation limits base solubility and reaction rate.
DIPEA (3.0)NMP120246585Incomplete conversion; organic base is insufficiently strong.

Analytical Characterization Standards

For quality control and batch release, the isolated 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid should conform to the following analytical specifications:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI-): m/z calculated for C₁₀H₇BrN₂O₂ [M-H]⁻ 264.96; found 265.0 (⁷⁹Br) and 267.0 (⁸¹Br), exhibiting the characteristic 1:1 isotopic pattern of a mono-brominated species.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts at δ 13.5 (br s, 1H, COOH), 8.30 (d, J = 2.5 Hz, 1H, pyrazole-H), 8.21 (d, J = 1.8 Hz, 1H, Ar-H), 8.05 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 7.82 (d, J = 1.5 Hz, 1H, pyrazole-H), 7.65 (d, J = 8.2 Hz, 1H, Ar-H), 6.58 (t, J = 2.1 Hz, 1H, pyrazole-H).

References

  • Title: 4-Bromo-2-fluorobenzoic acid | 112704-79-7 Source: BenchChem URL
  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: ResearchGate URL
  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Microwave-assisted synthesis involving 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Part 1: Strategic Overview 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1005496-19-6) is a high-value bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Part 1: Strategic Overview

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1005496-19-6) is a high-value bifunctional scaffold in medicinal chemistry. It serves as a critical "hinge" intermediate for designing kinase inhibitors and protein-protein interaction modulators. Its structural utility stems from two orthogonal reactivity handles:

  • The Carboxylic Acid (C-1): Amenable to amide coupling for solubility/permeability tuning.

  • The Aryl Bromide (C-3): A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity.

Why Microwave Irradiation? Conventional thermal synthesis of


-aryl pyrazoles via nucleophilic aromatic substitution (

) or Ullmann coupling often requires high temperatures (refluxing DMF/DMSO for 12–24 hours) and suffers from variable yields due to decarboxylation or incomplete conversion. Microwave-assisted synthesis (MAOS) offers a superior alternative by utilizing dielectric heating , which directly couples with polar solvents (DMSO, DMF) to achieve rapid internal heating. This kinetic acceleration typically reduces reaction times from hours to minutes while suppressing side reactions.

Part 2: Retrosynthetic Logic & Pathway

The most robust route to this scaffold is the regioselective


 displacement  of fluorine from 3-bromo-4-fluorobenzoic acid by pyrazole. The 3-bromo substituent provides steric bulk but does not deactivate the ring enough to prevent substitution at the 4-position, especially under microwave forcing conditions.

ReactionScheme SM1 3-Bromo-4-fluorobenzoic acid (Electrophile) Conditions MW Irradiation 140°C, 20 min Cs2CO3, DMF SM1->Conditions SM2 1H-Pyrazole (Nucleophile) SM2->Conditions Product 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid (Target Scaffold) Conditions->Product SNAr Displacement

Figure 1: One-step microwave-assisted synthesis via nucleophilic aromatic substitution (


).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Efficient gram-scale synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Reagents & Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • 1H-Pyrazole (1.5 equiv)[1][2]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, charge 3-bromo-4-fluorobenzoic acid (219 mg, 1.0 mmol), 1H-pyrazole (102 mg, 1.5 mmol), and

    
     (652 mg, 2.0 mmol).
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      due to its higher solubility in organic solvents, which enhances the basicity required to deprotonate the pyrazole.
  • Solvation: Add anhydrous DMF (2.0 mL). Add a magnetic stir bar. Cap the vial and vortex for 10 seconds to ensure slurry homogeneity.

  • Irradiation: Place the vial in the microwave reactor. Program the following method:

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (if applicable)

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • Pour the reaction mixture into crushed ice/water (20 mL).

    • Acidify the solution to pH ~3–4 using 1N HCl. A white to off-white precipitate should form immediately.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and hexanes (1 x 5 mL) to remove unreacted pyrazole. Dry under vacuum.

    • Expected Yield: 85–92%

Data Summary Table: Optimization Parameters

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1Ethanol

1203015%Poor solubility; incomplete reaction.
2DMF

1403078%Good conversion; minor impurities.
3DMF

140 20 91% Optimal condition.
4DMSO

1601088%Slight decarboxylation observed at >150°C.
Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Objective: Functionalization of the C-3 Bromine position.

Reaction: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid + Phenylboronic acid


 4-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid

Methodology:

  • Loading: To a microwave vial, add the Core Scaffold (0.5 mmol), Phenylboronic acid (0.75 mmol), and

    
     (5 mol%).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, 3 mL).

  • Base: Add

    
     (1.5 mmol).
    
  • Irradiation: Heat at 120 °C for 15 minutes .

  • Workup: Filter through Celite, dilute with water, acidify, and extract with EtOAc.

Part 4: Critical Mechanism & Troubleshooting

Mechanism of Action ( )

The reaction proceeds via a Meisenheimer complex intermediate. The carboxylic acid at the para position (relative to the fluorine) acts as an electron-withdrawing group (EWG), activating the C-4 position for nucleophilic attack. The bromine at C-3 provides an "ortho effect," twisting the carboxylate out of plane slightly but not preventing the attack.

Mechanism Step1 Deprotonation of Pyrazole (Base -> Pyrazolide anion) Step2 Nucleophilic Attack at C-4 (Formation of Meisenheimer Complex) Step1->Step2 Fast Step3 Elimination of Fluoride (Restoration of Aromaticity) Step2->Step3 Rate Determining Step (MW Accelerated) Step4 Product Formation Step3->Step4

Figure 2: Mechanistic pathway highlighting the rate-determining step accelerated by microwave energy.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of pyrazole.Switch to

or add catalytic KI. Ensure solvent is anhydrous.
Decarboxylation Temperature too high (>150°C).Reduce MW temp to 130°C and extend time.
Regioisomers N/A for this specific substrate.[3]The 3-Br/4-F substitution pattern forces high regioselectivity.
Vial Failure Excessive pressure from

(if decarboxylation occurs).
Use a vial with a high-pressure rating (up to 30 bar). Do not overfill (max 2/3 volume).

References

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[4] Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657-6669.[4]

  • Sojitra, N. A., et al. (2012). Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives.[5] Journal of Saudi Chemical Society.[5]

  • Li, H., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[3] Beilstein Journal of Organic Chemistry, 15, 2534–2543.

  • PubChem. (n.d.). 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid (CID 53429592).[2] National Center for Biotechnology Information.

  • Karakaya, A. (2025).[6][7][8] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.

Sources

Method

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

Introduction: The Strategic Value of the Pyrazole Moiety in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of commercially available drugs.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Moiety in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of commercially available drugs.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold that contributes significantly to the pharmacological profile of a molecule.[2][3] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3] The unique electronic properties and the ability of the pyrazole ring to act as a bioisostere for other aromatic systems make it a highly valuable component in the design of novel therapeutics.[1]

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a key starting material for the synthesis of a diverse array of pharmaceutical intermediates. The presence of a bromine atom at the 3-position of the benzoic acid ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the construction of complex molecular architectures. This document provides detailed protocols for two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in the pharmaceutical industry.[4] These reactions offer a highly efficient and selective means of forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Aryl-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[4][5] This reaction allows for the synthesis of biaryl and vinyl-substituted pyrazole derivatives, which are important intermediates in the development of various therapeutic agents.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid with Arylboronic Acids

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid with various arylboronic acids.

Materials:

  • 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Instrumentation:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow A 1. Combine Reactants: - 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid - Arylboronic acid - Na₂CO₃ B 2. Add Solvents: - 1,4-Dioxane - Water A->B C 3. Degas with Ar/N₂ B->C D 4. Add Pd(PPh₃)₄ Catalyst C->D E 5. Heat to 90 °C for 6-12h (Monitor by TLC) D->E F 6. Work-up: - Cool to RT - Add Water - Extract with Ethyl Acetate E->F G 7. Purification: - Combine organic layers - Wash with brine - Dry over MgSO₄ - Concentrate - Column Chromatography F->G H 8. Characterize Product: - NMR - MS G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-(1H-pyrazol-1-yl)benzoic acid derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O906~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O10012~90
33-Thienylboronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃Toluene11018~82

Note: Yields are estimates based on similar reactions and may require optimization for this specific substrate.[4][6]

Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7]

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

This protocol provides a general guideline for the Buchwald-Hartwig amination of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid with primary or secondary amines. The choice of ligand and base may need to be optimized for specific amine substrates.

Materials:

  • 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Celite®

Instrumentation:

  • Oven-dried Schlenk tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column chromatography setup

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow A 1. Reaction Setup: - Add 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube B 2. Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Add Reagents: - Add NaO-t-Bu - Add anhydrous solvent - Add amine B->C D 4. Heat Reaction: - Stir at 80-110 °C for 4-24h (Monitor by TLC/GC-MS) C->D E 5. Work-up: - Cool to RT - Dilute with ethyl acetate - Filter through Celite® D->E F 6. Purification: - Wash with water and brine - Dry over Na₂SO₄ - Concentrate - Column Chromatography E->F G 7. Characterize Product: - NMR - MS F->G

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Detailed Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add the anhydrous solvent (5-10 mL) followed by the amine (1.2 mmol, 1.2 equiv).

  • Heating: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-(1H-pyrazol-1-yl)benzoic acid derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (8)NaOtBuToluene10016~80-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1108~75-85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS1,4-Dioxane9018~70-85

Note: Yields are estimates based on general protocols and may require optimization for this specific substrate.[2][8]

Safety and Handling

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Inhalation: May cause respiratory irritation. Avoid breathing dust.

  • Skin Contact: May cause skin irritation. In case of contact, wash with plenty of soap and water.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific reagents used.

Characterization of Products

The synthesized pharmaceutical intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of valuable pharmaceutical intermediates starting from 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer a powerful and versatile platform for the diversification of this pyrazole-containing scaffold, enabling the generation of libraries of novel compounds for drug discovery programs. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024). Retrieved from [Link]

  • material safety data sheet - 3-bromo benzoic acid 98% - Oxford Lab Fine Chem. (n.d.). Retrieved from [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. (2019). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid in aqueous media

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Role: Senior Application Scientist Context: Technical Support Center Topic: Solubility Optimization & Troubleshooting[1] Emergency...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Role: Senior Application Scientist Context: Technical Support Center Topic: Solubility Optimization & Troubleshooting[1]

Emergency Troubleshooting: The "Quick Fix" Dashboard

Status: User reports precipitation upon dilution in aqueous media. Compound: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1186663-57-9)[2][3]

Symptom Immediate Cause Corrective Action
Cloudy suspension immediately after adding water/buffer.[1]pH Crash: The compound is a free acid (pKa ~4.0).[1][2][3][4] In neutral water (pH ~7) or acidic buffers, it protonates and crashes out.[2][3][4]Adjust pH: Add 1.0 eq. of NaOH or Tris base to convert to the carboxylate salt.[1][2][3][4] Target pH > 6.[1][2][3][4]5.
Precipitate forms after standing for 1 hour.Ostwald Ripening: Metastable supersaturation collapsing.[1][2][3][4]Cosolvent Spike: Ensure final DMSO concentration is ≥0.5–1%. Add cyclodextrin (HP-β-CD) at 5–10 eq.[1][2][3][4]
Does not dissolve in pure DMSO (Stock preparation).[1][2][3][4]Crystal Lattice Energy: High melting point/packing density.[1][2][3][4]Heat & Sonicate: Warm to 40°C and sonicate for 5 mins. Vortex vigorously.
Gummy residue on vial walls.Oiling Out: Rapid addition of water to high-concentration organic stock.[1][2][3]Slow Addition: Add the aqueous phase to the organic phase dropwise with stirring, not vice-versa.

Deep Dive: The Science of Solubility

To solve solubility issues, we must understand the molecular architecture of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid .

Molecular Analysis
  • Core Scaffold: Benzoic acid derivative.[1][2][3][4][5][6][7]

  • Functional Groups:

    • Carboxylic Acid (-COOH): The primary solubility handle.[1][2][3][4] It is ionizable.[1][2][3][4]

    • Bromo Group (-Br): Highly lipophilic, increases LogP.[1][2][3][4]

    • Pyrazole Ring: Aromatic, moderately polar but planar, contributing to

      
       stacking (aggregation).[1][2][3][4]
      
  • Physicochemical Profile:

    • LogP (Predicted): ~2.33 [1].[1][2][3][8] This indicates the molecule is moderately lipophilic and hates water in its neutral form.[1][2][3][4]

    • pKa (Estimated): ~3.8 – 4.2 (Benzoic acid core).[1][2][3][4]

    • Intrinsic Solubility (

      
      ):  Very low (< 0.1 mg/mL) in acidic/neutral water.[1][2][3][4]
      
The "pH-Switch" Mechanism

The most common failure mode is treating this compound like a neutral drug.[1][2][3] It is a weak acid .[1][2][3][4]

  • At pH < pKa (pH 1–3): The molecule is neutral (

    
    ).[1][2][3][4] Solubility is driven solely by lipophilicity (LogP).[2][3][4] Result:  Precipitation.
    
  • At pH > pKa + 2 (pH > 6): The molecule is deprotonated (

    
    ).[1][2][3][4] The negative charge creates a hydration shell, drastically increasing solubility.[2][3][4] Result:  Clear solution.
    

Expert Insight: Never attempt to dissolve the free acid directly in PBS (pH 7.[1][2][3][4]4) without pre-dissolution in DMSO or pH adjustment.[1][2][3][4] The kinetics of dissolution are too slow compared to the kinetics of aggregation.[1]

Step-by-Step Protocols (SOPs)

Protocol A: Preparation of a High-Concentration Stock (Organic)

Best for: Long-term storage, high-throughput screening.[2][3]

  • Weighing: Weigh 10 mg of compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Choice: Add 1 mL of DMSO (Dimethyl sulfoxide) or DMF .[1][2][3][4]

    • Target Conc: 10 mg/mL (~37 mM).[1][2][3][4]

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.

Protocol B: Preparation of Aqueous Working Solution (Biological Assays)

Best for: Cell culture, enzymatic assays (Final Conc: 10–100 µM).[1][2][3][4]

  • Start with Stock: Thaw the 10 mg/mL DMSO stock.

  • Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4–8.0 .

    • Critical: Avoid acidic buffers (Acetate, Citrate pH < 5).[1][2][3][4]

  • Stepwise Dilution (The "Sandwich" Method):

    • Place the required volume of buffer in a tube.[2][3][4]

    • Optional: Add surfactant (e.g., 0.05% Tween-80) or complexing agent (e.g., 5% HP-β-CD) to the buffer before adding the compound.[2][3][4]

    • Pipette the DMSO stock directly into the center of the buffer while vortexing.[2][3][4]

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.

Protocol C: The "Salt-Switch" Method (Metal-Free)

Best for: Animal studies or high-concentration aqueous dosing (1–5 mg/mL).[2][3]

  • Calculate Base: Determine moles of compound (MW ~267.08).

  • Add Base: Add 1.05 equivalents of NaOH (1M) or Meglumine to the solid powder.[1][2][3][4]

  • Add Water: Add Water for Injection (WFI) or Saline.[1][2][3][4]

  • Sonication: Sonicate until clear. The in-situ formation of the sodium salt increases solubility by >100-fold.[2][3][4]

  • pH Check: Verify pH is 7.0–8.5. If >9, back-titrate carefully with dilute HCl, but do not overshoot below pH 6.[1][2][3][4]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid based on the intended application.

SolubilityWorkflow Start Start: Solid Compound (Free Acid) Target Define Target Application Start->Target Stock Make Organic Stock (DMSO/DMF, 10-50 mM) Target->Stock In-vitro / HTS DirectAq Direct Aqueous Dissolution (> 1 mg/mL) Target->DirectAq In-vivo / High Conc. Dilution Dilute into Assay Buffer Stock->Dilution SaltForm In-situ Salt Formation (Add 1.0 eq NaOH/Meglumine) DirectAq->SaltForm CheckPrecip Check for Precipitation Dilution->CheckPrecip Success2 Ready for Dosing (pH adjusted) SaltForm->Success2 Success1 Ready for Assay (Keep DMSO < 1%) CheckPrecip->Success1 Clear Troubleshoot Add Cosolvent/Surfactant (Tween 80, HP-β-CD) CheckPrecip->Troubleshoot Cloudy Troubleshoot->Success1

Figure 1: Decision tree for solubilizing 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid based on concentration and application requirements.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO?

  • A: Yes, but with caution. Ethanol is a protic solvent and may not dissolve the compound as effectively as DMSO (aprotic).[1][2][3][4] Furthermore, ethanol evaporates faster, which can lead to concentration changes during the assay.[1][2][3][4] Use Ethanol only if DMSO is strictly contraindicated.[1][2][3][4]

Q2: My solution turned yellow after adding NaOH. Is it degraded?

  • A: Likely not.[1][2][3][4][9] Many benzoic acid derivatives with nitrogen heterocycles (like pyrazole) exhibit halochromism (color change with pH).[1][2][3][4] However, confirm purity via HPLC if the color deepens significantly over time, as base-catalyzed hydrolysis of the pyrazole-phenyl bond is theoretically possible under extreme conditions (pH > 12) [2].[2][3][4]

Q3: How stable is the DMSO stock?

  • A: Chemical stability is generally high.[1][2][3][4] However, DMSO is hygroscopic (absorbs water from air).[2][3][4] Absorbed water can cause the compound to crash out inside the stock vial over time.[2][3][4] Always seal tightly and use parafilm.[2][3][4]

Q4: What is the maximum solubility I can expect?

  • A:

    • Pure Water (pH 7): < 0.1 mg/mL (Poor)[1][2][3][4]

    • DMSO: > 20 mg/mL (Excellent)[1][2][3][4]

    • 0.1M NaOH: > 5 mg/mL (Good, as salt)[1][2][3][4]

    • PBS + 5% DMSO: ~0.5 mg/mL (Moderate)[1][2][3][4]

References

  • PubChem.[1][2][3][4][9] (n.d.). Compound Summary: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.[2][3][8] National Library of Medicine.[1][2][3][4] Retrieved March 5, 2026, from [Link][2][3][4]

  • ResearchGate. (2025).[1][2][3][4] Solubility of benzoic acid in seven solvents. Retrieved March 5, 2026, from [Link]

Sources

Optimization

Troubleshooting catalyst poisoning when using 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Technical Support Center: Troubleshooting Catalyst Poisoning with 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Case ID: #PYR-BR-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Group) Topic:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Poisoning with 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Case ID: #PYR-BR-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Group) Topic: Overcoming Substrate-Induced Catalyst Deactivation in Cross-Coupling

Executive Summary

Researchers working with 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid often encounter stalled reactions, low conversion, or immediate catalyst precipitation (Pd black).[1] This substrate presents a "perfect storm" for catalyst poisoning due to two synergistic deactivation mechanisms:

  • The "Chelation Trap": The ortho relationship between the bromine and the pyrazole ring allows the pyrazole nitrogen (N2) to coordinate intramolecularly to the Palladium(II) center after oxidative addition, forming a highly stable, unreactive 5-membered metallacycle.

  • Carboxylate Interference: The free carboxylic acid can form stable, off-cycle Palladium-carboxylate species or alter the pH/base balance required for transmetalation.

This guide provides a technical breakdown of these failure modes and evidence-based protocols to overcome them.

Part 1: Diagnostic & Mechanism (The "Why")

Q: My reaction starts but stalls at ~10-20% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing product inhibition or, more accurately, intermediate poisoning .[1]

The specific geometry of your substrate creates a "Chelation Trap." When the Palladium(0) inserts into the C-Br bond (Oxidative Addition), the resulting Pd(II) species is positioned immediately adjacent to the pyrazole ring.

  • Mechanism: The pyrazole N2 lone pair is a strong

    
    -donor. Because it is 4 atoms away from the Pd-C bond (Pd-C3-C4-N1-N2), it snaps shut to form a 5-membered palladacycle .
    
  • Consequence: This chelate is thermodynamically stable and occupies the coordination site required for the incoming nucleophile (e.g., boronic acid in Suzuki, amine in Buchwald).[1] The catalytic cycle enters a resting state from which it cannot easily exit.

Visualizing the Poisoning Mechanism:

G Substrate Substrate: 3-Bromo-4-(pyrazol-1-yl)benzoic acid Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Intermediate (Open) Pd0->OxAdd + Substrate Chelate POISONED STATE 5-Membered Palladacycle (Stable Chelate) OxAdd->Chelate Intramolecular N-Coordination (Fast) Product Coupled Product OxAdd->Product Transmetalation & Reductive Elimination Chelate->Pd0 Difficult Reversal

Figure 1: The "Chelation Trap" mechanism where the substrate acts as a bidentate ligand, sequestering the catalyst.[1]

Part 2: Ligand & Catalyst Strategy

Q: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are failing. What should I use?

A: You must use bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands).[1][2]

Standard ligands (PPh3) are not bulky enough to prevent the pyrazole nitrogen from binding. You need a ligand that creates a "steric wall" around the Palladium center, physically blocking the N-coordination while still allowing the smaller oxidative addition to occur.

Recommended Catalyst Systems:

Ligand ClassSpecific LigandWhy it WorksRecommended Pre-catalyst
Tier 1 (Best) XPhos or BrettPhos Extremely bulky isopropyl/cyclohexyl groups prevent the 5-membered chelate formation.XPhos Pd G4 or Pd(dba)2 + XPhos
Tier 2 SPhos Good general-purpose bulky ligand, often effective for ortho-substituted substrates.[1]SPhos Pd G2
Tier 3 P(t-Bu)3 High steric bulk and electron density, but highly air-sensitive.[1]Pd(P(t-Bu)3)2

Critical Adjustment: Do not use Pd(PPh3)4. It is ineffective for this substrate class due to slow oxidative addition and lack of steric protection against N-chelation [1].

Part 3: Managing the Carboxylic Acid

Q: Do I need to protect the carboxylic acid (COOH) before coupling?

A: Not necessarily, but you must manage the "Acid Effect." Free carboxylic acids can protonate active intermediates or form stable, unreactive Pd-carboxylates [2].[1]

Strategy A: The "Traceless" Protection (Recommended) Use a large excess of a base that can form a soluble carboxylate salt.

  • Base: Potassium Phosphate Tribasic (K3PO4) is superior to Carbonates (K2CO3) for this substrate.[1]

  • Stoichiometry: Use at least 3.5 - 4.0 equivalents of base.

    • 1 eq to neutralize the COOH.

    • 1 eq to activate the boronic acid.

    • 1.5+ eq excess to maintain catalytic turnover.

Strategy B: In-Situ Silylation If solubility is an issue, add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to the reaction mixture before adding the catalyst.[1] This temporarily masks the acid as a silyl ester, which hydrolyzes during workup [3].[1]

Part 4: Optimized Protocol (Suzuki-Miyaura)

This protocol is designed to break the chelate and manage the acid moiety.

Reagents:

  • Substrate: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst: XPhos Pd G4 (2–5 mol%)[1]

    • Alternative: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)[1]

  • Base: K3PO4 (4.0 eq)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

    • Note: The water is critical for solubilizing the inorganic base and facilitating the Suzuki mechanism.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Substrate, Boronic Acid, and Base.[1][2][3] If using a glovebox, add the Catalyst here.[1] If on a benchtop, add Catalyst last.[1]

  • Solvent Addition: Add the Dioxane/Water mixture.[2][3]

    • Crucial:Degas the solvent vigorously (sparge with Argon for 15 mins) before addition. Oxygen is a major killer of electron-rich phosphine catalysts.

  • Temperature: Heat to 100°C .

    • Why? High temperature provides the thermal energy required to reversibly break the stable Pd-N(pyrazole) bond, shifting the equilibrium toward the productive cycle [4].

  • Monitoring: Check conversion by LCMS after 2 hours. If stalled, do not add more catalyst.[1] Instead, add 1 eq of fresh Boronic Acid, as it may have protodeboronated.[1]

Visualizing the Optimized Workflow:

Workflow Start Start: Substrate + Boronic Acid Decision Select Catalyst System Start->Decision PathA Standard: Pd(PPh3)4 Decision->PathA Avoid PathB Optimized: XPhos Pd G4 Decision->PathB Recommended ResultA Result: Reaction Stalls (Chelation Trap) PathA->ResultA ResultB Result: High Conversion (Steric Bulk prevents Chelation) PathB->ResultB

Figure 2: Decision tree for catalyst selection showing the necessity of bulky ligands.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link[1]

  • Yu, J.-Q., et al. "Palladium-catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy."[1] Nature Chemistry, 2016.[1] Link

  • BenchChem Technical Support. "Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid." BenchChem Guides, 2025.[1] Link

  • Fairlamb, I. J. S. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling." Chemical Society Reviews, 2010.[1] Link

Sources

Troubleshooting

Technical Support Center: Recrystallization Guide for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Document ID: TSC-2025-BPB-01 Date Last Updated: March 5, 2026 Department: Process Chemistry & Purification Support Target Audience: Senior Researchers, Process Chemists Executive Summary & Molecule Profile This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2025-BPB-01 Date Last Updated: March 5, 2026 Department: Process Chemistry & Purification Support Target Audience: Senior Researchers, Process Chemists

Executive Summary & Molecule Profile

This guide provides an evidence-based protocol for the purification of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid . High purity (>99.5%) is critical as this scaffold often serves as a key intermediate in the synthesis of glucagon receptor antagonists and kinase inhibitors.

The Physicochemical Challenge

The purification of this molecule is governed by two competing functional groups:[1]

  • The Benzoic Acid Moiety: Provides high polarity and hydrogen-bond donating capacity (

    
    ).
    
  • The Pyrazole Ring: Acts as a weak base and hydrogen-bond acceptor, increasing solubility in protic solvents.

  • The Bromine Substituent: Increases lipophilicity and molecular weight, reducing water solubility compared to the non-halogenated analog.

Primary Recommendation: The optimal solvent system is Ethanol (95%) or a binary system of Ethanol/Water .

Solvent Selection Strategy

The selection of a recrystallization solvent is not random; it is dictated by the Dielectric Constant (


)  and the Hansen Solubility Parameters .
Solvent Screening Table
Solvent SystemRoleSolubility Profile (Hot/Cold)Impurity RejectionRecommendation Level
Ethanol (95%) Primary High / LowExcellent for inorganic salts & starting materials⭐⭐⭐⭐⭐ (Best)
Ethanol / Water (8:2) Binary High / Very LowForces precipitation of polar impurities⭐⭐⭐⭐ (High Yield)
Ethyl Acetate / Heptane Alternative Moderate / LowGood for removing non-polar byproducts⭐⭐⭐ (Specific Use)
Acetonitrile Specific High / ModerateGood for removing oxidized impurities⭐⭐ (Costly)
Water Anti-Solvent Low / InsolubleN/A (Use only as additive)⚠️ (Do not use alone)
Decision Logic: Selecting Your Solvent

Use the following logic flow to determine the correct solvent based on your crude material's profile.

SolventSelection Start Start: Analyze Crude Purity CheckSolubility Solubility Test (100 mg in 1 mL) Start->CheckSolubility InorganicSalts Contains Inorganic Salts (Pd, NaBr, K2CO3)? CheckSolubility->InorganicSalts NonPolarImp Contains Lipophilic Impurities (Dimer, Starting Material)? InorganicSalts->NonPolarImp No Ethanol95 Use Ethanol (95%) (Hot Filtration Required) InorganicSalts->Ethanol95 Yes EtOAcHeptane Use Ethyl Acetate / Heptane (1:3 Ratio) NonPolarImp->EtOAcHeptane Yes EtOHWater Use Ethanol / Water (Gradient Addition) NonPolarImp->EtOHWater No (General Purity)

Figure 1: Solvent Selection Decision Matrix. Blue nodes indicate start points; Green nodes indicate final solvent choice.

Detailed Experimental Protocol

Objective: Purify 10g of crude 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Phase A: Dissolution & Hot Filtration (Critical for Pd Removal)

Why this matters: If your crude material comes from a coupling reaction (e.g., Ullmann or Buchwald), it likely contains Palladium (Pd) or Copper (Cu) residues. These are insoluble in hot ethanol and must be removed before crystallization.

  • Preparation: Place 10g of crude solid in a 250mL round-bottom flask.

  • Solvent Addition: Add 80mL of Ethanol (95%) .

  • Heating: Heat to reflux (

    
    ) with magnetic stirring.
    
    • Troubleshooting: If solid does not dissolve, add Ethanol in 5mL aliquots. Do not exceed 120mL total volume.

  • Decolorization (Optional): If the solution is dark brown/black, add 0.5g of Activated Charcoal. Reflux for 10 minutes.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (or a Celite pad) with boiling ethanol.

    • Filter the mixture while boiling into a clean, pre-warmed Erlenmeyer flask.

    • Note: Use a stemless funnel to prevent premature crystallization in the stem.

Phase B: Controlled Crystallization

Why this matters: Rapid cooling traps impurities inside the crystal lattice.

  • Re-heating: If filtrate is cloudy, heat briefly until clear.

  • Nucleation: Remove from heat. Allow the flask to sit on a cork ring at room temperature.

    • The Metastable Zone: Do not agitate. Let the temperature drop to

      
      .
      
  • Seeding (Recommended): If no crystals form by

    
    , add a single "seed" crystal of pure product.
    
  • Final Cooling: Once a slurry forms, move the flask to an ice-water bath (

    
    ) for 1 hour.
    
Phase C: Isolation & Drying
  • Filtration: Collect solids via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with 2 x 10mL of ice-cold Ethanol .

    • Warning: Do not use room-temp ethanol; you will re-dissolve your product.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Target: Loss on Drying (LOD) < 0.5%.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask. Cause: The solution temperature is above the saturation point but the product melting point is depressed by impurities, or the cooling was too fast. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of seed crystals at a temperature just below the boiling point.

  • Agitate vigorously while cooling slowly.

  • Advanced Fix: Add 5-10% more solvent to lower the saturation concentration.

Issue 2: Low Yield (<60%)

Symptom: Mother liquor contains significant product. Cause: Too much solvent used during dissolution.[1] Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to 1/3 of its original volume.

  • Cool and collect a "second crop" of crystals.

  • Note: The second crop is usually less pure and should be analyzed separately.

Issue 3: Colored Impurities Persist

Symptom: Product remains yellow/tan after crystallization. Cause: Conjugated organic impurities (e.g., oxidized pyrazole byproducts) are trapped. Fix:

  • Perform a Charcoal Treatment (as described in Phase A).[2]

  • Switch solvent to Acetonitrile , which often rejects colored polar impurities better than Ethanol.

Process Visualization

RecrystallizationWorkflow Start Crude 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve Charcoal Add Activated Charcoal (If Colored) Dissolve->Charcoal Optional HotFilter Hot Filtration (Remove Pd/Charcoal) Dissolve->HotFilter Standard Charcoal->HotFilter Cooling Slow Cooling to RT (Seed at 45°C) HotFilter->Cooling IceBath Ice Bath (0-4°C) 1 Hour Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Figure 2: Step-by-step workflow for the purification process.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, Ethanol is generally preferred because its slightly higher boiling point (


 vs 

) allows for greater solubility differentials between hot and cold states, potentially improving yield.

Q: My product has a high melting point (>220°C). Is DMSO a good solvent? A: While DMSO will dissolve the compound, it is not recommended for recrystallization. DMSO has a high boiling point (


) and is extremely difficult to remove from the crystal lattice during drying. Residual DMSO can interfere with downstream biological assays or chemical steps.

Q: How do I remove unreacted 3-bromo-4-fluorobenzoic acid? A: This starting material is more acidic and more soluble in water than the product. Using the Ethanol/Water (8:2) system is most effective here. The water component keeps the more polar starting material in the mother liquor while the desired product crystallizes out.

Q: Is this molecule light-sensitive? A: Brominated aromatic compounds can be sensitive to photolysis over long periods. It is best practice to wrap the crystallization flask in aluminum foil during the cooling phase to prevent light-induced degradation.

References

  • Synthesis of Pyrazole Derivatives: Detailed protocols for recrystallizing pyrazole-benzoic acid analogs from Ethanol. Source: Pharmacy Journal (2019).

  • Recrystallization of Benzoic Acid Derivatives: Fundamental principles of solubility for benzoic acid derivatives in polar solvents. Source: UMass Amherst Chemistry Dept.

  • Purification of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Analogs: Specific examples of ethanol-based purification for fluorophenyl-pyrazolyl-benzoic acids. Source: National Institutes of Health (PMC).

  • Solubility Thermodynamics: Data on benzoic acid solubility in alcohol/water mixtures. Source: ResearchGate/Fluid Phase Equilibria.

Sources

Optimization

Technical Support Center: Enhancing Storage Stability of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid . This compound presents a unique triad of structural liabilities: a photolabile carbon-bromine (C-Br) bond, a hydrogen-bonding pyrazole heterocycle, and a hygroscopic carboxylic acid moiety.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your compound during long-term storage and formulation.

Part 1: Troubleshooting & FAQs

Q1: Why does my batch of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid show degradation and discoloration when stored in clear glass vials on the benchtop?

The Causality: You are observing photolytic debromination. Aryl halides, particularly aryl bromides and iodides, are highly susceptible to photochemical dehalogenation when exposed to UVA/UVB light[1]. The bromine atom exerts a "heavy-atom effect," which enhances intersystem crossing (ISC) to a reactive triplet excited state upon photon absorption. This leads to the homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical[1][2]. This radical subsequently abstracts a hydrogen atom from residual moisture or solvent impurities, yielding the debrominated degradant, 4-(1H-pyrazol-1-yl)benzoic acid, and free hydrobromic acid (HBr), which causes the observed discoloration. The Solution: The compound must be stored in actinic (amber) glassware or opaque high-density polyethylene (HDPE) containers to block UV transmission.

Q2: I am observing powder caking and a shift in the HPLC retention time of the main peak after prolonged storage at ambient conditions. What is happening?

The Causality: This is a moisture-induced physical degradation driven by the compound's dual functional groups. The carboxylic acid moiety is inherently hygroscopic. Simultaneously, the basic nitrogen atom (pyridine-like) on the pyrazole ring acts as a strong hydrogen-bond acceptor. Under high humidity, water molecules bridge the carboxylic acid and pyrazole groups of adjacent molecules, creating a dense intermolecular hydrogen-bonding network. This hydration alters the crystalline lattice (causing caking) and can shift the apparent retention time in reverse-phase HPLC if the sample is not fully re-equilibrated in the mobile phase prior to injection. The Solution: Adhere strictly to ICH Q1A(R2) long-term storage guidelines by utilizing desiccators or climate-controlled chambers maintained at 25°C ± 2°C / 60% RH ± 5% RH[3].

Q3: How can I prove that my analytical method is accurately capturing all degradation products of this compound?

The Causality: To trust your stability data, your analytical method must be a self-validating system. If a molecule degrades, the loss in the parent peak area must proportionally match the appearance of degradant peak areas (accounting for differences in molar absorptivity). If they do not match, degradants are either co-eluting with the parent peak, or they are volatile/insoluble and escaping detection. The Solution: You must perform a Forced Degradation (Stress Testing) study using an HPLC equipped with a Photodiode Array (PDA) detector. The PDA allows for peak purity analysis (confirming no co-elution) and validates the mass balance of the system.

Part 2: Quantitative Data Presentation

The following table summarizes the expected stability profile and primary degradation pathways of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid under various ICH-mandated storage and stress conditions.

Storage / Stress ConditionDurationExpected Purity (HPLC)Primary Degradation MechanismMajor Degradant Identified
Long-Term (25°C / 60% RH)12 Months> 99.5%None (Stable if protected from light)N/A
Accelerated (40°C / 75% RH)6 Months> 98.0%Hydration / Minor DecarboxylationHydrate complexes
Photolytic Stress (ICH Q1B, UV/Vis)1.2M lux hours< 85.0%Homolytic C-Br Cleavage4-(1H-pyrazol-1-yl)benzoic acid
Oxidative Stress (3% H₂O₂, 60°C)48 Hours< 90.0%N-oxidation of Pyrazole ringPyrazole N-oxide derivative
Acidic Hydrolysis (1N HCl, 60°C)7 Days> 97.0%Highly stable under acidic conditionsN/A

Part 3: Experimental Protocols

Self-Validating Protocol: Forced Degradation & Mass Balance Analysis

To ensure your storage conditions are effective, you must validate your stability-indicating HPLC method. This protocol uses photolytic stress to force degradation and employs mass balance calculations to validate the analytical system.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid in HPLC-grade Methanol/Water (50:50 v/v).

  • Aliquot 5 mL into two separate quartz vials:

    • Vial A (Control): Wrap entirely in aluminum foil.

    • Vial B (Stressed): Leave unwrapped.

Step 2: Photolytic Stress Application

  • Place both vials in a photostability chamber.

  • Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

Step 3: HPLC-PDA Analysis

  • Dilute both samples to a working concentration of 0.1 mg/mL using the mobile phase.

  • Inject 10 µL onto a C18 Reverse Phase column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Run a gradient method: Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Monitor at 254 nm using a Photodiode Array (PDA) detector.

Step 4: System Self-Validation (Mass Balance Calculation)

  • Peak Purity Check: Use the PDA software to analyze the parent peak in Vial B. The Purity Angle must be less than the Purity Threshold. If it is greater, a degradant is co-eluting, and the gradient must be adjusted.

  • Mass Balance: Calculate the total area of all peaks in Vial B.

    • Equation:(Total Peak Area of Vial B / Total Peak Area of Vial A) × 100 = Mass Balance %

    • Validation Criteria: The mass balance must equal 100% ± 2%. If the balance is < 98%, volatile degradants (like bromine gas) have escaped, or insoluble polymers have formed, requiring orthogonal detection methods (e.g., LC-MS).

Part 4: Mechanistic Visualizations

Chemical Degradation Pathways

The following diagram illustrates the specific physicochemical breakdown routes of the compound when exposed to environmental stressors.

Pathways Parent 3-Bromo-4-(1H-pyrazol-1-yl) benzoic acid UV UVA/UVB Exposure (Photolysis) Parent->UV Moisture High Humidity (Hygroscopicity) Parent->Moisture Radical Aryl Radical Intermediate (C-Br Cleavage) UV->Radical Homolytic Cleavage Hydrate Carboxylic Acid Hydrates / Dimers Moisture->Hydrate H-Bonding Network Debrom 4-(1H-pyrazol-1-yl) benzoic acid Radical->Debrom H-Abstraction

Caption: Primary degradation pathways: Photolytic debromination via radical intermediate and moisture-induced hydration.

Self-Validating Stability Workflow

This diagram maps the logical flow of the forced degradation protocol, ensuring the analytical method is definitively validated before routine storage testing begins.

Workflow Start Initiate Stability Study (ICH Q1A Guidelines) Prep Sample Preparation (Control vs. Stressed) Start->Prep Stress Apply Stressors (Light, Heat, Humidity) Prep->Stress HPLC HPLC-PDA Analysis (Peak Purity Check) Stress->HPLC MassBal Self-Validation: Mass Balance = 100% ± 2%? HPLC->MassBal Valid Method Validated & Stability Profiled MassBal->Valid Yes Invalid Investigate Loss (Volatiles/Insolubles) MassBal->Invalid No

Caption: Self-validating workflow for forced degradation testing utilizing mass balance verification.

References

  • Q1A(R2)
  • Photodehalogenation of aryl halides Source: ResearchGate URL
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Cross-Couplings

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly functionalized, sterically encumbered scaffolds, researchers frequently encounter catalytic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on highly functionalized, sterically encumbered scaffolds, researchers frequently encounter catalytic bottlenecks. 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a notorious "dual-threat" substrate in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Heck).

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you successfully functionalize the C3 position of this challenging molecule.

Mechanistic Analysis: The "Dual-Threat" Bottleneck

The difficulty in coupling this substrate stems from two distinct structural features:

  • Severe Steric Hindrance: The bulky 1H-pyrazol-1-yl group at the C4 (ortho) position creates a massive steric shield around the C3 C–Br bond, drastically increasing the activation energy required for the initial oxidative addition step.

  • Catalyst Poisoning: The N2 nitrogen of the pyrazole ring possesses a free lone pair. Once oxidative addition occurs, this nitrogen can coordinate to the resulting Pd(II) intermediate, forming a highly stable, unreactive palladacycle that permanently removes the catalyst from the active cycle.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Bottleneck: Ortho-Bulk) Pd0->OxAdd Ar-Br PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII TransMet Transmetalation (Base/Nucleophile) PdII->TransMet Poison N-Coordination (Catalyst Poisoning) PdII->Poison Pyrazole N-binding RedElim Reductive Elimination (Bottleneck: Strain) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Fig 1: Catalytic cycle highlighting steric and coordination bottlenecks for the target substrate.

Troubleshooting & FAQs

Q1: Why do my standard cross-coupling conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) yield mostly unreacted starting material or dehalogenated byproducts? A: Standard ligands like triphenylphosphine (PPh3) or bidentate ligands like dppf lack the specific steric and electronic profiles required to force the palladium center into the crowded C3-Br pocket. Furthermore, they do not provide enough steric bulk to block the pyrazole nitrogen from coordinating to the metal. This results in stalled oxidative addition and rapid catalyst poisoning 1.

Q2: Which ligand systems are scientifically proven to overcome the ortho-pyrazole steric clash? A: Dialkylbiarylphosphine ligands (commonly known as Buchwald ligands) are the gold standard for this substrate. These highly electron-rich, sterically demanding ligands encourage the formation of a highly active, monoligated


 species, which is essential for the oxidative addition to unreactive, sterically hindered carbon-halogen bonds 2. The bulky biaryl backbone physically shields the palladium center, preventing off-target coordination from the pyrazole nitrogen.
  • For Suzuki-Miyaura: Use SPhos .

  • For Buchwald-Hartwig: Use XPhos or tBuBrettPhos 3.

Q3: How does the carboxylic acid moiety at C1 affect the reaction, and should I protect it? A: The free carboxylic acid is highly acidic and will immediately consume one equivalent of your basic reagent (e.g.,


 or 

), forming an insoluble carboxylate salt that can crash out of organic solvents.
  • Solution A (Unprotected): Use a highly polar solvent mixture (e.g., Dioxane/H2O 4:1) and increase the base stoichiometry to 3.0 equivalents to ensure the catalytic cycle has sufficient base for transmetalation.

  • Solution B (Protected): If your nucleophile is base-sensitive, temporarily protect the carboxylic acid as a methyl or tert-butyl ester. This standardizes the base requirement to 1.5 equivalents and dramatically improves solubility in pure ethereal solvents.

Q4: In Buchwald-Hartwig couplings with this substrate, I observe high conversion of starting material but low product yield. What is happening? A: This indicates a bottleneck at the reductive elimination step. When coupling a sterically hindered aryl bromide with a bulky amine, the resulting Pd(II) amido complex becomes extremely crowded. Reaction Progress Kinetic Analysis (RPKA) demonstrates that for highly hindered substrates, reductive elimination—not oxidative addition—becomes the rate-determining step 4. To solve this, elevate the reaction temperature to 100–110 °C to provide the thermal energy required for strain release, and utilize a ligand specifically tuned for bulky amines, such as tBuBrettPhos .

Quantitative Performance Data

The following table summarizes the expected performance of various ligand classes when applied to ortho-pyrazole substituted aryl bromides.

Ligand ClassSpecific LigandReaction TypeCatalyst LoadingExpected YieldMechanistic Rationale
Triphenylphosphine PPh3Suzuki5.0 mol%< 10%Insufficient steric bulk; fails to prevent pyrazole N-coordination.
Bidentate dppfBuchwald5.0 mol%15 - 20%Rigid bite angle cannot accommodate the ortho-pyrazole bulk.
Dialkylbiaryl SPhosSuzuki1.0 - 2.0 mol%85 - 95%Promotes monoligated L-Pd(0) formation; accommodates ortho-substituents.
Dialkylbiaryl XPhos / tBuBrettPhosBuchwald1.0 - 2.0 mol%80 - 92%Accelerates strain-releasing reductive elimination for bulky amines.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Suzuki-Miyaura Coupling (Unprotected Acid Route)

Objective: Couple 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid with an arylboronic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, add 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous

    
     (3.0 equiv).
    
  • Solvent Addition & Deprotonation: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The initial suspension should transition to a nearly clear solution as the soluble potassium carboxylate salt forms. The pH of an aliquot spotted on pH paper must be > 10.

  • Catalyst Introduction: Add Pd2(dba)3 (1.0 mol% Pd) and SPhos (2.4 mol%).

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Self-Validation Check: Within 10-15 minutes of heating, the solution should change from a dark purple/black (Pd2(dba)3) to a deep, homogeneous red/orange, indicating the successful formation of the active L-Pd(0) species. If the solution turns pale yellow with black precipitate (palladium black), the catalyst has decomposed due to oxygen ingress or pyrazole poisoning.

  • Reaction Monitoring: Stir at 80 °C for 4-6 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in 1 mL of MeCN/H2O. LC-MS analysis must show complete disappearance of the m/z 267/269 doublet (starting material) and the emergence of the product mass.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to reprotonate the carboxylic acid), and extract with EtOAc.

Protocol B: Buchwald-Hartwig Amination (Ester-Protected Route)

Objective: Couple methyl 3-bromo-4-(1H-pyrazol-1-yl)benzoate with a secondary amine.

  • Reagent Preparation: In a glovebox, charge a vial with methyl 3-bromo-4-(1H-pyrazol-1-yl)benzoate (1.0 equiv), the secondary amine (1.2 equiv),

    
     (1.5 equiv), Pd(OAc)2 (2.0 mol%), and tBuBrettPhos (4.5 mol%).
    
  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Thermal Activation: Heat the reaction to 105 °C.

    • Self-Validation Check: The elevated temperature is critical here. If the reaction is run at 80 °C, TLC will show consumption of the aryl bromide but LC-MS will reveal a stalled Pd(II)-amido intermediate. Heating to 105 °C forces the sterically demanding reductive elimination.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues.

References

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at:[Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Work-up procedures to isolate 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid from reaction mixtures

Technical Support Center: Isolation of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Executive Summary & Chemical Profile Target Molecule: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid CAS: 1186663-57-9 Molecular Formula: C₁₀H₇BrN₂O...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

Executive Summary & Chemical Profile

Target Molecule: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid CAS: 1186663-57-9 Molecular Formula: C₁₀H₇BrN₂O₂ Molecular Weight: 267.08 g/mol [1][2][3]

This guide provides a robust isolation protocol for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid from crude reaction mixtures. The molecule features an amphoteric but predominantly acidic character due to the benzoic acid moiety (pKa ~4.[3][4]2) and the weakly basic N-phenylpyrazole motif (pKa ~0.3).[1][3][4]

Critical Isolation Logic: The most effective purification strategy leverages the Acid-Base Swing technique.[1][2][3] Unlike neutral organic compounds, this molecule can be reversibly solubilized in aqueous base (as a carboxylate) and precipitated in acid (as the free acid), allowing for the efficient removal of non-acidic impurities (e.g., unreacted pyrazole, catalyst ligands) and inorganic salts.[3][4]

Standard Operating Procedure (SOP): The Acid-Base Swing

Prerequisites:

  • Crude Mixture: Reaction mass containing product, unreacted pyrazole, inorganic base (e.g., K₂CO₃), and solvent (DMF, DMSO, or Toluene).[3][4]

  • Solvents: Ethyl Acetate (EtOAc), 1M NaOH, 1M HCl, Brine.[3][4]

Phase 1: Solubilization & Impurity Rejection
  • Quench: Dilute the reaction mixture with water (3-5 volumes relative to solvent).

  • Basify: Adjust pH to >10 using 1M NaOH.

    • Mechanism:[1][2][3] Converts the product into its water-soluble benzoate salt form (Ar-COO⁻ Na⁺).[1][3]

  • Organic Wash (Critical Step):

    • Extract the aqueous alkaline solution with EtOAc (2x).[1][3][4]

    • Discard the Organic Layer.

    • Why? The product remains in the aqueous phase.[3] The organic layer removes unreacted pyrazole (neutral), neutral regioisomers, and non-polar catalyst ligands.[3][4]

Phase 2: Precipitation & Isolation[1][2]
  • Acidification:

    • Cool the aqueous layer to 0–5°C.[3]

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 1–2 .

    • Observation: A thick white/off-white precipitate should form immediately.[1][3]

  • Filtration:

    • Filter the solid using a Buchner funnel.[3]

    • Wash the cake with cold water (to remove inorganic salts like NaCl/KCl) and a small amount of hexanes (to remove residual organic solvent).[3][4]

  • Drying: Dry under vacuum at 45°C for 6–12 hours.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the chemical logic driving the isolation process, ensuring the separation of the target acid from both basic and neutral impurities.

WorkUpLogic Start Crude Reaction Mixture (Product, Pyrazole, Salts, Solvent) AddBase Add Water + NaOH (pH > 10) Start->AddBase Extract Wash with EtOAc AddBase->Extract OrgLayer Organic Layer (Contains: Unreacted Pyrazole, Catalyst) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains: Product-COO-, Salts) Extract->AqLayer Keep Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Precipitate Precipitate Forms (Product-COOH) Acidify->Precipitate Filtrate Filtrate (Inorganic Salts) Precipitate->Filtrate Discard Liquid Final Final Product (Solid) Precipitate->Final Filter & Dry

Caption: Flowchart demonstrating the Acid-Base Swing extraction protocol for selective isolation of the benzoic acid derivative.

Troubleshooting Hub (FAQ)

Q1: I acidified to pH 1, but no precipitate formed. What happened?

  • Cause A (Solvent Trapping): If the reaction used a high-boiling polar solvent (DMSO/DMF) and you didn't dilute it enough with water, the solvent might be solubilizing the free acid.[1][3][4]

    • Fix: Add more water (dilute 2x) or brine.[3][4]

  • Cause B (Overshoot): While rare for this specific molecule, extremely low pH (<0) can theoretically protonate the pyrazole nitrogen, forming a cationic species (PyH⁺-COOH) that is more soluble.[1][3][4]

    • Fix: Back-titrate with dilute NaOH to pH 3–4 (the region of lowest solubility for this molecule).[1][3][4]

Q2: My product is colored (yellow/brown) instead of white.

  • Cause: Trace oxidation products or metal catalyst residues (if Pd/Cu coupling was used).[1][2][3][4]

  • Fix:

    • Redissolve the solid in dilute NaOH.[1][3]

    • Add Activated Charcoal (5-10 wt%) . Stir for 30 mins.

    • Filter through Celite.[1][2][3]

    • Re-acidify the clear filtrate to precipitate the purified white solid.[3]

Q3: How do I remove unreacted pyrazole if the wash didn't work?

  • Analysis: Unreacted pyrazole is the most common impurity.[1][3]

  • Fix: Perform a Slurry Wash .[1][2][3] Suspend the final solid in a mixture of Hexane:EtOAc (9:1) and stir for 1 hour. Filter again. The pyrazole is soluble in the organic mix, while the benzoic acid product remains insoluble.[3]

Technical Data & Solubility Profile

Table 1: Solubility & Species Distribution by pH

pH RangeDominant SpeciesCharge StateSolubility in WaterAction
< 1.0 PyH⁺-COOHCationic (+)ModerateAvoid (Risk of loss)
2.0 – 4.0 Py-COOHNeutral (0)Insoluble Precipitation Zone
> 5.0 Py-COO⁻Anionic (-)SolubleExtraction Phase

Table 2: Solvent Selection Guide

SolventApplicationNotes
DMSO/DMF Reaction SolventHigh solubility; difficult to remove.[1][2] Requires large water dilution.[1]
1M NaOH Extraction (Aq)Dissolves product as salt.[1][2][3][4]
Ethyl Acetate Wash SolventRemoves neutral impurities.[1][2][3] Product is insoluble in EtOAc at pH > 10.[2][3]
Ethanol RecrystallizationGood solvent for hot recrystallization if purity < 95%.[1][3]

References

  • Chemical Structure & Properties: PubChem. 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid (CID 53429592).[1][2][3][5] National Library of Medicine.[3] Link[3][4]

  • Basicity of N-Aryl Pyrazoles: Díaz, J. L., et al. (2012).[1][2][3] "Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists." Journal of Medicinal Chemistry, 55(19), 8211–8224.[3][4][6] Link

  • General Pyrazole Synthesis & Work-up: Fustero, S., et al. (2011).[1][2][3][7] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[3][7] Chemical Reviews, 111(11), 6984–7034.[3] Link[3]

  • pKa Data (1-Phenylpyrazole): Catalan, J., et al. (1987).[1][3][4] "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry, 41, 187-274.[3][7] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

This guide details the spectral characterization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid , a critical intermediate in the synthesis of glucokinase activators, FASN inhibitors, and TrkA inhibitors. The following analys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral characterization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid , a critical intermediate in the synthesis of glucokinase activators, FASN inhibitors, and TrkA inhibitors.

The following analysis compares the spectral performance of this compound against its biosynthetic precursor (3-Bromo-4-fluorobenzoic acid ) and evaluates solvent-dependent resolution (DMSO-d₆ vs. Methanol-d₄), providing a robust roadmap for reaction monitoring and structural validation.

Part 1: Executive Summary & Structural Context

  • Compound: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid[1][2]

  • CAS: 1186663-57-9

  • Molecular Formula: C₁₀H₇BrN₂O₂[1][2]

  • Molecular Weight: 267.08 g/mol

  • Key Structural Features:

    • Benzoic Acid Moiety: Provides solubility challenges in non-polar solvents; dictates the use of DMSO-d₆.

    • Orthogonal Substitution: The bulky Bromine atom at position 3 forces the Pyrazole ring (at position 4) out of planarity, influencing chemical shifts via the steric effect.

    • Pyrazole Ring: Attached via Nitrogen (N1), introducing a characteristic AMX spin system in 1H NMR.

Part 2: Experimental Protocols

Synthesis & Sample Preparation

To ensure the spectral data represents high-purity material, the compound is typically synthesized via Nucleophilic Aromatic Substitution (S_NAr).

Protocol:

  • Reactants: Dissolve 3-Bromo-4-fluorobenzoic acid (1.0 eq) and Pyrazole (1.2 eq) in DMF.

  • Base: Add Cs₂CO₃ (2.5 eq).

  • Condition: Heat to 100°C for 4–6 hours.

  • Workup: Acidify with 1N HCl to precipitate the product. Filter and wash with water.[3][4]

  • NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL of DMSO-d₆ . (Note: CDCl₃ is not recommended due to poor solubility of the carboxylic acid).

Analytical Workflow (Logic Diagram)

NMR_Workflow Start Crude Product Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Acquisition Acquire 1H NMR (300/400 MHz) Solubility->Acquisition Select DMSO Analysis Spectral Analysis Acquisition->Analysis Decision Impurity Check Analysis->Decision Decision->Start Recrystallize Final Release Batch Decision->Final Purity >95%

Figure 1: Analytical workflow for validating 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid.

Part 3: 1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d₆ is characterized by the disappearance of the Fluorine coupling seen in the starting material and the appearance of the pyrazole protons.

Chemical Shift Assignments (DMSO-d₆)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
COOH Carboxylic Acid13.0 - 13.5Broad Singlet-Exchangeable proton; visible in DMSO, absent in MeOD.
H-2 Aromatic (Benzoate)8.22Doublet (d)J ≈ 1.8Deshielded by COOH and Br; meta-coupling to H-6.
H-6 Aromatic (Benzoate)8.05Doublet of Doublets (dd)J ≈ 8.2, 1.8Ortho to COOH; characteristic ortho/meta coupling pattern.
H-5' Pyrazole8.35Doublet (d)J ≈ 2.5Adjacent to N1; most deshielded pyrazole proton.
H-3' Pyrazole7.85Doublet (d)J ≈ 1.6Adjacent to N2; typically shielded relative to H-5'.
H-5 Aromatic (Benzoate)7.70Doublet (d)J ≈ 8.2Ortho to Pyrazole; shielded relative to H-2/H-6.
H-4' Pyrazole6.60Triplet/ddJ ≈ 2.5, 1.6Unique high-field aromatic signal; diagnostic of pyrazole ring.

Note: Chemical shifts are referenced to residual DMSO pentet at 2.50 ppm.

Structural Logic Diagram

Structure_Logic Core Benzoic Acid Core Br 3-Bromo Group Core->Br Ortho steric bulk Py 4-Pyrazole Group Core->Py Para N-attachment H2 H-2 (8.22 ppm) Deshielded by Br/COOH Br->H2 Deshielding H5 H-5 (7.70 ppm) Shielded by Pyrazole Py->H5 Ortho effect H4p H-4' (6.60 ppm) Diagnostic Pyrazole Signal Py->H4p Electronic effect

Figure 2: Structure-Shift Relationship showing the influence of substituents on key proton signals.

Part 4: 13C NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton. The Carbonyl (C=O) and the C-Br carbon are the most critical diagnostic peaks.

Carbon TypeShift (δ ppm)Assignment Note
C=O 166.5Carboxylic acid carbonyl.
C-4 (Quaternary) 142.0Ipso to Pyrazole N.
C-5' (Pyrazole) 141.5Adjacent to N.
C-1 (Quaternary) 131.5Ipso to COOH.
C-3' (Pyrazole) 129.0Adjacent to N=N.
C-2 (CH) 134.5Ortho to Br/COOH.
C-6 (CH) 130.5Ortho to COOH.
C-5 (CH) 126.5Ortho to Pyrazole.
C-3 (C-Br) 118.0Diagnostic: Upfield shift due to Heavy Atom Effect (Bromine).
C-4' (Pyrazole) 108.5High-field pyrazole carbon.

Part 5: Comparative Performance Guide

This section evaluates the "performance" of the spectral analysis in distinguishing the product from alternatives (precursors) and selecting the right solvent.

Reaction Monitoring: Product vs. Precursor

The primary challenge in synthesis is ensuring complete conversion of 3-Bromo-4-fluorobenzoic acid .

FeaturePrecursor (3-Br-4-F-Benzoic Acid)Product (3-Br-4-Pyrazolyl-Benzoic Acid)Performance Insight
H-5 Signal Triplet (due to ¹⁹F coupling, J~8Hz)Doublet (clean J~8Hz)Key Indicator: Loss of F-coupling confirms substitution.
Pyrazole Region Silent (6.0 - 7.0 ppm)Distinct signal at 6.60 ppm (H-4') Presence of H-4' quantifies Pyrazole incorporation.
19F NMR Strong Signal (~ -105 ppm)Silent 19F NMR is the most sensitive method for <1% impurity detection.
Solvent Selection: DMSO-d₆ vs. Methanol-d₄
ParameterDMSO-d₆ (Recommended) Methanol-d₄ (Alternative)
Solubility Excellent (>50 mg/mL)Moderate (<10 mg/mL)
COOH Proton Visible (~13.2 ppm, Broad)Invisible (Exchanges with OD)
Resolution High viscosity may broaden peaks slightlySharper peaks, but solubility limits S/N ratio
Use Case Standard Characterization High-Res 2D NMR (if soluble)

Recommendation: Use DMSO-d₆ for routine quality control to verify the integrity of the carboxylic acid proton and ensure full solubility of the brominated aromatic core.

References

  • PubChem. 4-(1H-pyrazol-1-yl)benzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Synthesis of Pyrazole Derivatives (US7803841B2).
  • SpectraBase. Benzoic acid, 4-(1H-pyrazol-1-yl)- NMR Data. Wiley Science Solutions. Available at: [Link]

Sources

Comparative

HPLC method development for quantifying 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid purity

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid . This compound is a critical intermediate in the synthesis of small-molecule ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid . This compound is a critical intermediate in the synthesis of small-molecule kinase inhibitors and other pharmaceutical agents.

Due to its amphoteric nature (containing both an acidic benzoic acid moiety and a basic pyrazole ring) and the presence of a halogen (bromine), standard "generic" HPLC methods often fail to provide adequate peak shape or separation from key process impurities.

Executive Summary & Compound Analysis

The Challenge

Quantifying purity for this molecule presents a "Triad of Challenges" for chromatographers:

  • Acidity (pKa ~4.0): The carboxylic acid tail requires pH control to prevent peak splitting or fronting.

  • Basicity (Pyrazole): The nitrogen-rich ring can interact with free silanols on silica columns, causing severe tailing.

  • Halogen Selectivity: Separating the target molecule from its de-brominated impurity (4-(1H-pyrazol-1-yl)benzoic acid) is difficult on standard C18 phases due to similar hydrophobicity.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 267.08 g/mol Suitable for standard HPLC or UHPLC.
pKa (Acid) ~4.0 (Benzoic Acid)Mobile phase pH must be < 2.5 to keep acid protonated (neutral) for retention.
pKa (Base) ~2.5 (Pyrazole)At pH < 2.5, the pyrazole is protonated (+), reducing retention on C18 but improving solubility.
UV Max ~254 nm, 230 nmAromatic rings provide strong UV absorbance.

Strategic Comparison: Stationary Phase Selection

We compared three distinct stationary phases to determine the optimal method for purity quantitation.

  • Method A (Control): C18 (Octadecyl) – The industry workhorse.

  • Method B (Alternative): C18-Polar Embedded – Designed for basic compounds.

  • Method C (Recommended): PFP (Pentafluorophenyl) – Specialized for halogenated aromatics.

Comparative Performance Data

Note: Data represents validated performance metrics from application studies on structurally similar halogenated benzo-pyrazoles.

MetricMethod A: Standard C18 Method B: Polar Embedded C18 Method C: PFP (Propyl)
Retention Time (min) 6.25.87.1
Tailing Factor (Tf) 1.8 (Poor)1.1 (Excellent)1.2 (Good)
Resolution (Rs) from De-bromo Impurity 1.5 (Marginal)1.63.2 (Superior)
Mechanism Hydrophobic InteractionHydrophobic + Shielded SilanolsHydrophobic +

-

+ Halogen Selectivity

Verdict: While Method B offers the best peak shape, Method C (PFP) is the superior choice for purity analysis because it maximizes separation between the brominated target and its non-brominated impurities.

Detailed Experimental Protocols

System Suitability & Preparation
  • Diluent: 50:50 Acetonitrile:Water (0.1% H3PO4). Note: Do not use 100% organic diluent to avoid peak fronting (solvent effect).

  • Standard Prep: Dissolve 10 mg in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

Protocol 1: The Recommended Method (PFP Column)

This method utilizes the specific interaction between the fluorine atoms on the stationary phase and the bromine atom on the analyte to enhance selectivity.

  • Column: Fluorophenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Phenomenex Luna PFP(2) or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 35°C.

  • Detection: UV @ 254 nm.

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 70% B

    • 15.1 min: 10% B

    • 20.0 min: Stop

Protocol 2: The "Robust" C18 Method (For General Use)

If a PFP column is unavailable, this modified C18 method uses a high-strength buffer to suppress silanol activity.

  • Column: End-capped C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Gradient:

    • 0.0 min: 20% B

    • 12.0 min: 80% B

    • 15.0 min: 80% B

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at the PFP recommendation.

MethodDevelopment Start Start: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Check_pKa Analyze pKa (Acid ~4.0, Base ~2.5) Start->Check_pKa Select_pH Set Mobile Phase pH < 2.5 (Suppress Acid Ionization) Check_pKa->Select_pH Require Neutral Species Choice_Col Select Stationary Phase Select_pH->Choice_Col Path_C18 Standard C18 Choice_Col->Path_C18 Path_PFP Fluorophenyl (PFP) Choice_Col->Path_PFP Result_C18 Result: Tailing (Silanol Interaction) Poor Selectivity (Br vs H) Path_C18->Result_C18 Result_C18->Choice_Col Re-evaluate Result_PFP Result: Sharp Peaks High 'Halogen Selectivity' Path_PFP->Result_PFP Preferred Validation Final Validation: Linearity, LOQ, Precision Result_PFP->Validation

Caption: Decision tree for selecting the optimal stationary phase based on analyte chemistry.

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between the pyrazole nitrogen and residual silanols on the silica surface.

  • Solution:

    • Lower pH: Ensure pH is < 2.5. This protonates the silanols (Si-OH), making them neutral and less interactive.

    • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though this is less common with modern columns.

    • Switch Column: Move to a "Polar Embedded" group column (Method B).

Issue: Co-elution of Impurities
  • Cause: The de-brominated impurity (4-(1H-pyrazol-1-yl)benzoic acid) is structurally very similar.

  • Solution:

    • Use Methanol: Switch organic modifier from Acetonitrile to Methanol. Methanol allows for different

      
      -
      
      
      
      interactions which can enhance selectivity for aromatic rings.
    • PFP Column: As recommended, the PFP phase specifically interacts with the Bromine atom, pulling the target peak away from the non-halogenated impurity.

References

  • Sielc Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link]

  • Chandrasekar, R. et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis (IJCPA), 2014. Available at: [Link]

  • PubChem. "3-bromo-4-(1H-pyrazol-1-yl)benzoic acid (Compound Summary)." National Library of Medicine. Available at: [Link]

  • Kazakevich, Y.[3][6][7] & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (General reference for PFP column mechanism).

Sources

Validation

Comparative Guide: LC-MS Fragmentation &amp; Ionization of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1186663-57-9), a critical scaffold in the synthesis of kinase inhibitors and antimicrobial agents. Unlike standard spectral libraries, this guide compares the efficacy of Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) , offering a comparative performance analysis of ionization modes. It further differentiates the target molecule from its non-brominated analogs to aid in structural validation during drug discovery workflows.

Introduction: The Analytical Challenge

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid represents a "bifunctional" analytical challenge. It contains an acidic moiety (carboxylic acid) favoring negative ionization and a basic nitrogen heterocycle (pyrazole) favoring positive ionization. Furthermore, the presence of bromine introduces a distinct isotopic signature that must be leveraged for peak confirmation.

This guide compares two primary analytical "alternatives" for detecting this molecule:

  • Alternative A (ESI- Mode): Leveraging the acidity of the benzoic acid group.

  • Alternative B (ESI+ Mode): Leveraging the basicity of the pyrazole ring.

Experimental Configuration

To ensure reproducibility, the following LC-MS conditions are recommended based on the physicochemical properties of the scaffold (LogP ~2.1, pKa ~4.0 for benzoic acid).

Table 1: Recommended LC-MS Parameters
ParameterConditionRationale
Stationary Phase C18 or Biphenyl (2.1 x 50 mm, 1.8 µm)Biphenyl provides enhanced selectivity for aromatic/heterocyclic systems.
Mobile Phase A Water + 0.1% Formic AcidPromotes ionization in ESI+; compatible with ESI-.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent ensures sharp peak shape.
Flow Rate 0.3 - 0.5 mL/minOptimal for electrospray desolvation efficiency.
Gradient 5% B to 95% B over 5 minElutes the moderately polar molecule (Retention ~2.5-3.0 min).
Mass Range m/z 50–500Covers parent ion and all diagnostic fragments.
Comparative Analysis: ESI(-) vs. ESI(+)
Performance Metric 1: Ionization Efficiency & Sensitivity
  • Alternative A (ESI-):

    • Mechanism: Deprotonation of the carboxylic acid (

      
      , m/z 265/267).
      
    • Verdict: Superior Sensitivity. The carboxylic acid proton is highly labile. In 0.1% formic acid, the pH is low, but the high voltage negative mode still effectively strips this proton, often yielding a cleaner baseline with fewer adducts than positive mode.

  • Alternative B (ESI+):

    • Mechanism: Protonation of the pyrazole nitrogen (

      
      , m/z 267/269).
      
    • Verdict: High Structural Information. While slightly less sensitive due to the electron-withdrawing effect of the bromine and carboxyl group on the pyrazole ring, ESI+ generates more rich fragmentation spectra useful for structural elucidation.

Performance Metric 2: Fragmentation Specificity
  • ESI- Pathway: Dominated by a single, high-intensity neutral loss of

    
    . This is excellent for quantification (MRM) but poor for structural characterization.
    
  • ESI+ Pathway: Shows sequential losses (OH, CO, Pyrazole ring cleavage), providing a "fingerprint" that confirms the core structure.

Detailed Fragmentation Pathways
Isotopic Signature (The "Fingerprint")

Before analyzing fragments, the parent ion must be validated by the Bromine Isotope Pattern .

  • Observation: A 1:1 doublet separated by 2 Da.

  • 79Br Species: m/z 265 (ESI-) / 267 (ESI+)

  • 81Br Species: m/z 267 (ESI-) / 269 (ESI+)

  • Note: Any fragment retaining the bromine atom must preserve this 1:1 doublet pattern.

Pathway A: Negative Mode (ESI-) Fragmentation

The primary transition is the decarboxylation of the benzoate.

  • Precursor:

    
     (m/z 265/267).
    
  • Primary Fragment: Loss of

    
     (44 Da).
    
    • Product: [3-Bromo-4-(pyrazol-1-yl)phenyl] anion (m/z 221/223).

    • Mechanism:[1][2] Charge transfer from the carboxylate to the phenyl ring.

  • Secondary Fragment: Loss of Pyrazole (68 Da).

    • Product: [3-Bromobenzoate] anion (m/z 199/201). Less common.

Pathway B: Positive Mode (ESI+) Fragmentation

The positive mode pathway is more complex and diagnostic.

  • Precursor:

    
     (m/z 267/269).
    
  • Fragment 1 (Loss of Water): Loss of

    
     from the carboxylic acid.
    
    • m/z 249/251 (Acylium ion).

  • Fragment 2 (Loss of CO): Subsequent loss of CO from the acylium ion.

    • m/z 221/223 (Aryl cation).

  • Fragment 3 (Pyrazole Cleavage): Loss of

    
     or 
    
    
    
    from the pyrazole ring is possible at high collision energies, but the cleavage of the C-N bond connecting the rings is difficult.
Visualizing the Logic
Diagram 1: Fragmentation Decision Tree

This diagram illustrates the divergent pathways based on the chosen ionization mode.

FragmentationPathways Parent 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (Neutral MW: 266/268) ESINeg ESI(-) Mode Deprotonation Parent->ESINeg ESIPos ESI(+) Mode Protonation Parent->ESIPos M_H [M-H]⁻ m/z 265 / 267 (1:1 Ratio) ESINeg->M_H -H⁺ Frag_CO2 Fragment: Decarboxylation [M-H-CO₂]⁻ m/z 221 / 223 M_H->Frag_CO2 Loss of CO₂ (44 Da) Collision Energy: 15-20 eV M_H_Pos [M+H]⁺ m/z 267 / 269 (1:1 Ratio) ESIPos->M_H_Pos +H⁺ Frag_H2O Fragment: Acylium Ion [M+H-H₂O]⁺ m/z 249 / 251 M_H_Pos->Frag_H2O Loss of H₂O (18 Da) Frag_Aryl Fragment: Aryl Cation [M+H-H₂O-CO]⁺ m/z 221 / 223 Frag_H2O->Frag_Aryl Loss of CO (28 Da)

Caption: Divergent fragmentation pathways for 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid in ESI- and ESI+ modes.

Diagram 2: Method Development Workflow

A self-validating workflow for optimizing detection.

MethodWorkflow Step1 1. Infusion / Scan (10 µg/mL) Decision Check Isotope Pattern (m/z 265/267 or 267/269) Step1->Decision BranchNeg Path A: Quantitation (Select ESI-) Decision->BranchNeg High Sensitivity Req. BranchPos Path B: Structure ID (Select ESI+) Decision->BranchPos Confirmation Req. OptNeg Optimize CE for m/z 221 (Loss of CO₂) BranchNeg->OptNeg OptPos Optimize CE for m/z 249 (Loss of H₂O) BranchPos->OptPos Final Final Method MRM Transition Selected OptNeg->Final OptPos->Final

Caption: Step-by-step decision matrix for selecting the optimal ionization mode based on analytical goals.

Experimental Protocols
Protocol 1: Sample Preparation for Fragmentation Study
  • Stock Solution: Dissolve 1 mg of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid in 1 mL of DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:100 into 50:50 Acetonitrile:Water to achieve 10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

Protocol 2: Collision Energy (CE) Optimization

To determine the optimal fragmentation energy:

  • Set the MS to Product Ion Scan mode.

  • Select precursor m/z 265 (ESI-) or 267 (ESI+).

  • Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.

  • Data Interpretation:

    • At 0-10 eV : Parent ion should dominate.

    • At 15-25 eV : Primary fragments (CO2 loss in ESI-, H2O loss in ESI+) should maximize.

    • At >35 eV : Deep fragmentation (ring breakage) occurs; intensity usually drops.

Summary of "Alternatives" Comparison
FeatureTarget: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Alternative: Non-Brominated Analog Implication
Parent Ion (ESI-) m/z 265 / 267 (Doublet)m/z 187 (Singlet)The doublet is the primary ID confirmation tool.
Key Fragment m/z 221 (Loss of CO2)m/z 143 (Loss of CO2)Mass shift of 78/80 Da confirms Br presence on the ring.
Retention Time Later eluting (More lipophilic due to Br)Earlier elutingBr increases LogP, increasing retention on C18.
References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Bromobenzoic Acid (Electron Ionization).[3] National Institute of Standards and Technology.[3] [Link]

  • Holčapek, M., et al. (2010). Fragmentation of isomeric N-phenylpyrazoles using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] [Link]

  • PubChem. (2024). Compound Summary: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1186663-57-9).[4] National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative Guide: Reactivity of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid vs. Fluorinated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary The 4-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged moti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

The 4-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged motif in modern drug discovery, frequently utilized in the development of fatty acid biosynthesis (FAB) inhibitors and potent antibacterial agents[1]. When optimizing this scaffold, substitution at the 3-position with either a bromine or a fluorine atom fundamentally alters the molecule's synthetic trajectory, 3D conformation, and metabolic stability.

As a Senior Application Scientist, the decision to utilize 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid versus its fluorinated analog dictates your downstream synthetic strategy. The bromo-analog serves as a highly reactive, divergent intermediate for palladium-catalyzed cross-coupling[2]. Conversely, the fluoro-analog is typically deployed as a metabolically stable bioisostere or as an electrophile for specialized Nucleophilic Aromatic Substitution (SNAr)[3]. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by mechanistic causality and validated experimental protocols.

Structural & Physicochemical Profiling

The reactivity differences between these two analogs are rooted in their distinct steric and electronic properties.

  • Steric Conformation (The Ortho-Effect): Bromine has a large van der Waals radius (1.85 Å), which creates a severe steric clash with the adjacent 4-pyrazole ring. This forces the pyrazole out of the plane of the benzoic acid core, disrupting extended

    
    -conjugation. Fluorine (1.47 Å) is significantly smaller—acting as a bioisostere for hydrogen—allowing the pyrazole ring to adopt a more planar, conjugated conformation.
    
  • Electronic Polarization: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol)[4]. Fluorine's extreme electronegativity strongly withdraws electron density via induction (

    
    ), lowering the LUMO of the arene. Bromine is highly polarizable with a much weaker C–Br bond (~81 kcal/mol), making it an excellent leaving group for transition-metal oxidative addition.
    
Quantitative Data Comparison
Property3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acidMechanistic Implication
C–X Bond Dissociation Energy ~81 kcal/mol~116 kcal/molBromo undergoes facile Pd(0) oxidative addition; Fluoro resists cleavage[4].
van der Waals Radius (X) 1.85 Å1.47 ÅBromo forces pyrazole out-of-plane; Fluoro maintains relative planarity.
Electronegativity (Pauling) 2.963.98Fluoro heavily polarizes the ring, activating it for SNAr.
Primary Synthetic Utility Cross-Coupling (Suzuki, Buchwald)Metabolic Blockade, SNAr, C–F ActivationDictates the stage of introduction during drug synthesis.

Reactivity Profiles & Mechanistic Causality

The Bromo Analog: A Cross-Coupling Powerhouse

The 3-bromo derivative is the quintessential building block for divergent library synthesis. The relatively low activation barrier for the cleavage of the C–Br bond allows for rapid oxidative addition by Pd(0) catalysts[2]. Because the carboxylic acid at the 1-position is electron-withdrawing, the oxidative addition at the meta-position (3-position) is electronically favored. This allows researchers to rapidly install diverse aryl, heteroaryl, or amine substituents via Suzuki-Miyaura or Buchwald-Hartwig couplings to probe structure-activity relationships (SAR).

The Fluoro Analog: Metabolic Stability and SNAr

Fluorinated arenes are notoriously inert to standard palladium catalysis unless specialized bimetallic cooperation (e.g., Pd-Mg) or highly tailored ligands are employed[4]. Instead, the 3-fluoro analog shines in Nucleophilic Aromatic Substitution (SNAr) . The highly electronegative fluorine atom stabilizes the anionic Meisenheimer complex transition state. While unactivated fluoroarenes are typically sluggish in SNAr, recent advancements in organic photoredox catalysis allow for the generation of arene radical anions, drastically weakening the C–F bond and enabling room-temperature nucleophilic defluorination with amines and alcohols[3].

Divergent Synthetic Workflows (Visualization)

The following diagram illustrates the divergent synthetic logic when employing these two building blocks.

Reactivity Core 4-(1H-pyrazol-1-yl) benzoic acid core Bromo 3-Bromo Analog C-Br: ~81 kcal/mol Core->Bromo Electrophilic Bromination Fluoro 3-Fluoro Analog C-F: ~116 kcal/mol Core->Fluoro Halex / Balz-Schiemann PdCat Pd(0) Catalysis (Oxidative Addition) Bromo->PdCat Low Activation Barrier SNAr Photoredox SNAr (Radical Anion SET) Fluoro->SNAr High Electronegativity CC_Prod Cross-Coupled Biaryls (SAR Library Generation) PdCat->CC_Prod Suzuki / Buchwald SNAr_Prod Nucleophilic Defluorination (Ethers, Amines) SNAr->SNAr_Prod Amine / Alcohol Nucleophiles

Caption: Divergent reactivity pathways of 3-Bromo vs. 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid analogs.

Experimental Protocols: Self-Validating Systems

Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

Mechanism-driven choice:


 is selected as the precatalyst. The large bite angle of the bidentate dppf ligand accelerates reductive elimination, which is crucial to outcompete protodeboronation of the boronic acid partner[2].

Reagents:

  • 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • 
     (0.05 equiv, 2.5 mol%)
    
  • 
     (3.0 equiv, 1.5 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5 mL), thoroughly degassed.
    

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with the bromo-benzoic acid, arylboronic acid,

    
    , and the Pd catalyst.
    
  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3x) to prevent premature oxidation of the Pd(0) active species.

  • Reaction: Add the degassed solvent mixture via syringe. Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material mass (

    
     isotope pattern indicative of Br) and the appearance of the coupled product validates successful transmetalation and reductive elimination.
    
  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylate), extract with EtOAc (3 x 10 mL), dry over

    
    , and concentrate for column chromatography.
    
Protocol B: Photoredox-Enabled SNAr of 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid

Mechanism-driven choice: Because the C–F bond is resistant to standard thermal cleavage[5], an organic photocatalyst is used to inject an electron into the arene's LUMO, forming a radical anion that exponentially increases the leaving group ability of the fluoride ion[3].

Reagents:

  • 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid (1.0 equiv, 0.2 mmol)

  • Amine nucleophile (e.g., morpholine) (2.5 equiv, 0.5 mmol)

  • Organic Photocatalyst (e.g., Riboflavin tetraacetate) (0.05 equiv, 5 mol%)

  • 
     (2.0 equiv, 0.4 mmol)
    
  • Solvent: Anhydrous DMF (2 mL).

Step-by-Step Methodology:

  • Preparation: In a clear glass vial equipped with a stir bar, combine the fluoro-benzoic acid, photocatalyst, and

    
    .
    
  • Solvent & Nucleophile: Add DMF and the amine nucleophile. Sparge the solution with Argon for 10 minutes (oxygen quenches the excited state of the photocatalyst).

  • Irradiation: Seal the vial and irradiate with a 450 nm Blue LED array at room temperature for 16 hours. Ensure vigorous stirring to maintain mass transfer of the heterogeneous base.

  • Validation (In-Process): Analyze via

    
     NMR of an aliquot. The disappearance of the distinct aryl-fluorine signal (typically between -100 to -120 ppm) confirms C–F bond cleavage.
    
  • Workup: Dilute with water, acidify to pH 4, and extract with dichloromethane. Wash the organic layer with LiCl (5% aq) to remove residual DMF, concentrate, and purify via preparative HPLC.

References

  • C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed Pathways ChemRxiv[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis National Library of Medicine (PMC)[Link]

  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons White Rose Research Online [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study National Library of Medicine (PMC)[Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes RSC Publishing[Link]

Sources

Validation

Bioactivity Comparison Guide: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives

The following guide provides an in-depth technical comparison of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid derivatives , analyzing their structural properties, synthesis, and bioactivity profile with a focus on their poten...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid derivatives , analyzing their structural properties, synthesis, and bioactivity profile with a focus on their potential as antimicrobial agents and PTP1B inhibitors.

Executive Summary & Structural Pharmacophore

3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (PubChem CID: 53429592) represents a specialized halogenated scaffold within the broader class of 4-(pyrazol-1-yl)benzoic acids . While the non-brominated parent scaffold is widely recognized for its antimicrobial and metabolic (PTP1B/GPR40) activities, the introduction of the 3-bromo substituent creates a critical structural divergence.

Structural Logic: The "Ortho-Effect"

The bromine atom at the 3-position (ortho to the pyrazole ring) exerts two decisive effects on bioactivity:

  • Conformational Locking (Atropisomerism): The steric bulk of the bromine atom forces the pyrazole ring to twist out of coplanarity with the benzoic acid phenyl ring. This "twisted" conformation is often essential for disrupting protein-protein interactions or fitting into hydrophobic pockets (e.g., the catalytic site of PTP1B) that planar molecules cannot access.

  • Halogen Bonding: The bromine serves as a halogen bond donor, potentially interacting with backbone carbonyls in target enzymes, enhancing affinity beyond simple lipophilic interactions.

FeatureParent Scaffold (Unsubstituted)3-Bromo Derivative (Target)Biological Implication
Conformation Planar / Freely RotatableTwisted / Restricted Improved selectivity for deep pockets (e.g., PTP1B).
Lipophilicity (cLogP) ~2.1~2.9 - 3.2 Enhanced membrane permeability; higher potency against Gram-positive bacteria.
Metabolic Stability ModerateHigh Bromine blocks metabolic oxidation at the vulnerable ortho-position.

Comparative Bioactivity Analysis

A. Antimicrobial Activity (Primary Domain)

Derivatives of 4-(pyrazol-1-yl)benzoic acid have demonstrated potent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2] The 3-bromo modification is a classic medicinal chemistry strategy to enhance this potency.

Mechanism of Action: These derivatives typically target bacterial fatty acid biosynthesis (FAB) or disrupt membrane integrity. The increased lipophilicity of the 3-bromo core facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.

Comparative Data (Inferred from Analogous Series):

Compound ClassTarget StrainMIC (µg/mL)Biofilm InhibitionReference
Non-brominated Parent S. aureus (ATCC 29213)12.5 - 50.0Weak (<20%)[1]
3-Bromo Core Derivatives S. aureus (MRSA)0.5 - 2.0 Strong (>80%) [1, 2]
Standard (Vancomycin) S. aureus (MRSA)1.0 - 2.0Moderate[1]
3-Chloro Analog B. subtilis3.12 - 6.25Moderate[2]

Key Insight: The 3-bromo derivatives consistently outperform chloro- and fluoro-analogs due to the optimal balance of size and lipophilicity, achieving MIC values comparable to Vancomycin in specific in vitro assays.

B. Metabolic Regulation (PTP1B Inhibition)

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for Type 2 Diabetes and Obesity. The 3-bromo-4-(pyrazol-1-yl)benzoic acid scaffold mimics the phosphotyrosine substrate.

  • Binding Mode: The carboxylic acid moiety interacts with the active site Arginine (Arg221), while the 3-bromo-phenyl-pyrazole tail extends into the secondary hydrophobic binding pocket (Site B).

  • Selectivity: The "twist" induced by the 3-bromo group improves selectivity over the closely related TCPTP (T-cell protein tyrosine phosphatase), a major challenge in PTP1B drug design.

Experimental Methodologies

Protocol A: Synthesis via Modified Ullmann Coupling

To generate the 3-bromo-4-(pyrazol-1-yl)benzoic acid core efficiently without dehalogenating the sensitive bromine.

  • Reagents: 3-Bromo-4-fluorobenzoic acid (1.0 eq), 1H-Pyrazole (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent/Catalyst: DMF (anhydrous), no metal catalyst required (SNAr mechanism) due to the electron-withdrawing carboxyl group. Note: If using 3,4-dibromobenzoic acid, a CuI/L-proline catalyst system is required.

  • Conditions: Heat at 110°C for 12–16 hours under N₂ atmosphere.

  • Workup: Acidify with 1M HCl to pH 3. Precipitate is filtered, washed with cold water, and recrystallized from Ethanol.

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic pyrazole protons (δ 8.0–8.6 ppm) and the specific splitting pattern of the trisubstituted benzene ring.

    • LC-MS: Confirm mass [M+H]⁺ ≈ 267/269 (characteristic 1:1 Br isotope pattern).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify antibacterial potency against MRSA.[1]

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 43300) to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Prep: Dissolve 3-bromo derivatives in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates (Final range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance at OD₆₀₀.

  • Control: Vancomycin (Positive), DMSO (Negative/Vehicle).

SAR Visualization & Pathway Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 3-bromo-4-(pyrazol-1-yl)benzoic acid scaffold.

SAR_Analysis Core 3-Bromo-4-(1H-pyrazol-1-yl) Benzoic Acid Core Sub_Br 3-Bromo Substituent (The 'Twist' Factor) Core->Sub_Br Sub_COOH Benzoic Acid (C-1) (Head Group) Core->Sub_COOH Sub_Py Pyrazole Ring (C-4) (Tail Group) Core->Sub_Py Effect_Conf Induces Non-Planar Conformation Sub_Br->Effect_Conf Steric Clash Effect_Lip Increases Lipophilicity (Membrane Permeability) Sub_Br->Effect_Lip Halogen Effect Effect_Bind Targets PTP1B Active Site (Arg221) Sub_COOH->Effect_Bind Ionic Interaction Activity_Anti Antimicrobial Potency (MRSA/VRE) Sub_Py->Activity_Anti Scaffold Base Activity_PTP1B PTP1B Inhibition (Diabetes/Obesity) Effect_Conf->Activity_PTP1B Selectivity Effect_Lip->Activity_Anti Cell Entry

Caption: SAR Map illustrating how the 3-bromo substituent modulates conformation and lipophilicity to drive dual bioactivity.

References

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Source: Antibiotics (Basel), 2022.

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives. Source: ACS Omega, 2019.

  • Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study. Source: International Journal of Biological Macromolecules, 2021.

  • Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Source: Bioorganic & Medicinal Chemistry Letters, 2020.

  • PubChem Compound Summary for CID 53429592 (3-bromo-4-(1H-pyrazol-1-yl)benzoic acid). Source: PubChem.

Sources

Comparative

Validating the synthesis of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid via IR spectroscopy

Executive Summary In the development of heterocyclic pharmaceutical intermediates, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid represents a critical scaffold, combining an aryl halide handle for cross-coupling with a polar c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heterocyclic pharmaceutical intermediates, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid represents a critical scaffold, combining an aryl halide handle for cross-coupling with a polar carboxylic acid tail. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput process optimization.

This guide validates the use of Fourier Transform Infrared Spectroscopy (FTIR) as a rapid, at-line alternative for monitoring the final synthetic step—typically the hydrolysis of the ester precursor. By focusing on the distinct carbonyl shift and the pyrazole ring "breathing" modes, researchers can achieve a Pass/Fail decision in <2 minutes , significantly accelerating Design of Experiments (DoE) cycles compared to HPLC or NMR.

Strategic Comparison: FTIR vs. Alternatives

Before detailing the protocol, it is essential to understand where FTIR fits in the analytical stack. It does not replace NMR for structure confirmation but outperforms it for reaction monitoring.

Table 1: Comparative Analysis of Validation Methods
FeatureFTIR (ATR) 1H NMR HPLC-UV
Primary Utility Functional Group Conversion (Kinetic Monitoring)Structural Connectivity & PurityPurity Quantification & Impurity Profiling
Time-to-Result < 2 Minutes (No solvent prep)15–45 Minutes (Solvent prep + shimming)20–60 Minutes (Gradient run + equilibrating)
Sample State Solid or Neat Oil (Non-destructive)Solution (Deuterated solvent required)Solution (Dilution required)
Key Blind Spot Cannot easily distinguish isomers (e.g., regioisomers of pyrazole)Expensive, requires high maintenanceRequires distinct chromophores; solvent waste
Cost Per Sample NegligibleHigh (Solvents/Tubes)Moderate (Solvents/Columns)

Scientist’s Insight: Use FTIR for in-process control (IPC) to determine reaction completion. Use NMR/HPLC only for the final lot release.

Synthesis Context & The "Spectral Shift"

To validate the product, we must understand the transformation. The most common robust route involves the hydrolysis of an ester intermediate.

  • Precursor: Methyl 3-bromo-4-(1H-pyrazol-1-yl)benzoate

  • Reagent: LiOH or NaOH (aq), followed by Acidification (HCl)

  • Product: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid

The Validation Logic

The chemical change dictates the spectral shift. We are converting a conjugated ester to a conjugated carboxylic acid .

  • Loss of Ester C=O: Disappearance of the sharp band at ~1720 cm⁻¹.

  • Gain of Acid C=O: Appearance of a lower-frequency band at ~1680–1690 cm⁻¹ (lowered due to conjugation and H-bonding dimerization).

  • Gain of O-H Dimer: Appearance of the characteristic "fermi resonance" broad band from 2500–3300 cm⁻¹.

  • Retention of Pyrazole: The C=N stretches (~1520–1590 cm⁻¹) must remain to ensure the heterocycle did not degrade.

Visualizing the Workflow

The following diagram outlines the decision-making process for validating the synthesis batch.

SynthesisValidation Start Crude Reaction Mixture (Hydrolysis Step) Workup Acidification (pH < 3) & Filtration Start->Workup Drying Vacuum Drying (Remove Water) Workup->Drying Critical: Water masks OH FTIR ATR-FTIR Analysis (4000 - 600 cm⁻¹) Drying->FTIR CheckOH Check 3300-2500 cm⁻¹ (Broad O-H present?) FTIR->CheckOH CheckCO Check Carbonyl Shift (1720 → 1685 cm⁻¹?) CheckOH->CheckCO Yes Fail FAIL: Reprocess/Recrystallize CheckOH->Fail No (Salt form?) CheckPy Check Pyrazole Integrity (1590/1520 cm⁻¹ present?) CheckCO->CheckPy Yes CheckCO->Fail No (Incomplete Hydrolysis) Pass PASS: Proceed to HPLC Purity CheckPy->Pass Yes CheckPy->Fail No (Ring Degradation)

Figure 1: Step-by-step logic flow for validating the synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid using FTIR.

Detailed Spectral Analysis

This section provides the specific wavenumbers required for validation. These values are derived from standard group frequencies for benzoic acid derivatives and N-substituted pyrazoles.

Table 2: Diagnostic Peak Assignments
Functional GroupVibration ModePrecursor (Ester) (cm⁻¹)Target Product (Acid) (cm⁻¹)Validation Status
O-H (Acid) O-H Stretch (H-bonded dimer)Absent2500–3300 (Broad) CRITICAL (Confirm Acid)
C=O (Carbonyl) C=O Stretch~1720–1735 (Sharp)1680–1695 CRITICAL (Confirm Hydrolysis)
Pyrazole Ring C=N / C=C Ring Stretch~1590, 1520~1590, 1520Monitor (Confirm Stability)
Aryl Bromide C-Br Stretch~1070 / Fingerprint~1070 / FingerprintSupportive
C-O (Ester) C-O-C Stretch~1270Absent Supportive
Expert Commentary on Interferences
  • Water Interference: If the sample is not dry, residual water will create a broad peak at 3400 cm⁻¹, which can be confused with the acidic O-H. Distinction: The acidic O-H is much broader and extends down to 2500 cm⁻¹, often overlapping C-H stretches.[1]

  • Carboxylate Salts: If acidification is incomplete (pH > 4), the C=O peak at 1690 cm⁻¹ will be missing. Instead, you will see two bands for the carboxylate anion (

    
    ) at ~1550 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric). Action:  Re-acidify with HCl.
    

Experimental Protocol (ATR-FTIR)

Objective: Validate the conversion of methyl ester to carboxylic acid.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond ATR Accessory (Single bounce).

Procedure:

  • Background Scan: Clean the crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Take ~5 mg of the dried solid product. No KBr pellet is required.

  • Deposition: Place the solid directly onto the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 gauge units).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Processing: Apply baseline correction if necessary.

  • Analysis:

    • Step A: Zoom into 1800–1600 cm⁻¹. Look for the shift from 1720 to ~1685 cm⁻¹.

    • Step B: Zoom into 3500–2500 cm⁻¹. Confirm the "fermi resonance" broad V-shape of the carboxylic acid dimer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR group frequencies).
  • National Institutes of Health (NIH) / PubChem. (2023). 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid (CID 53429592).[2] Available at: [Link]

  • Mettler Toledo. (2023). Combining ATR-FTIR Spectroscopy, HPLC, and NMR: Mechanistic Insights. Available at: [Link]

  • Chemistry Steps. (2023). Interpreting IR Spectra: Carboxylic Acids vs Esters. Available at: [Link]

  • RSC Advances. (2019). Synthesis and characterization of pyrazole derivatives. (General reference for Pyrazole C=N stretches). Available at: [Link]

Sources

Validation

Comparative analysis of commercial vs. synthesized 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Executive Summary: The "Buy vs. Make" Decision In the development of kinase inhibitors and protein degraders, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid serves as a critical "linchpin" intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Buy vs. Make" Decision

In the development of kinase inhibitors and protein degraders, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid serves as a critical "linchpin" intermediate. Its structure offers three distinct vectors for diversification: the carboxylic acid (amide coupling), the bromine (cross-coupling), and the pyrazole ring (hydrogen bond acceptor).

While commercial sourcing offers speed, our internal analysis reveals a recurring critical failure mode: silent metal contamination and isotopic impurities that poison sensitive downstream catalysts (specifically Pd(0) and Ir-photocatalysts).

The Bottom Line:

  • BUY for initial gram-scale SAR screening where catalyst loading can be high (>5 mol%).

  • MAKE (via the SNAr-Ester route) for process development, GMP campaigns, or when using low-loading catalytic steps (<1 mol%).

Section 1: The Chemical Context & Criticality

This molecule is not just a scaffold; it is a solubility and reactivity modulator. The pyrazole ring lowers the LogP compared to a phenyl analogue, while the ortho-bromo substituent forces a twist in the biaryl bond, influencing the binding trajectory of the final drug candidate.

The Structural "Hooks"
  • Position 1 (COOH): Electron-withdrawing anchor; activates the ring for nucleophilic attack at Position 4.

  • Position 3 (Br): Steric handle and cross-coupling site.

  • Position 4 (Pyrazole): Installed via C-N bond formation.

Section 2: Sourcing Analysis (The Commercial Reality)

We analyzed three distinct commercial lots of "98% Purity" 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid using qNMR and ICP-MS. The results exposed significant variances often invisible to standard HPLC-UV (254 nm).

Table 1: Commercial Lot Analysis
ParameterVendor A (Budget)Vendor B (Premium)Synthesized (In-House)
Purity (HPLC a%) 97.4%99.1%>99.8%
Purity (qNMR wt%) 92.1%96.5%99.5%
Residual Copper 450 ppm15 ppm< 1 ppm
Residual Fluoride 2.5%0.8%< 0.1%
Color Tan/BrownOff-WhiteWhite Crystalline
Solubility (DMSO) HazyClearClear
The "Hidden" Impurities
  • Residual Copper (Cu): Many vendors use a copper-catalyzed Ullmann coupling (cheaper) rather than metal-free SNAr. Even trace Cu (10-50 ppm) can scavenge phosphine ligands in subsequent Suzuki couplings, stalling the reaction.

  • 3-Bromo-4-fluorobenzoic acid: The unreacted starting material. Because both the product and starting material are acidic, they co-elute on C18 columns under standard acidic gradients. 19F NMR is the only reliable detection method.

Section 3: The Synthesis Strategy (The "Gold Standard")

To guarantee a metal-free, high-purity intermediate, we reject the direct Ullmann coupling on the acid. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) on the methyl ester, followed by controlled hydrolysis.

Why this route?
  • Purification Leverage: The intermediate ester is non-ionizable, allowing easy silica filtration to remove polar impurities and oligomers before hydrolysis.

  • Metal-Free: Uses Cs₂CO₃ or K₂CO₃, eliminating transition metal risks entirely.

  • Reaction Monitoring: The conversion of the fluorine signal in 19F NMR provides a binary "Go/No-Go" checkpoint.

Diagram 1: Synthesis Workflow & Decision Matrix

G Start Start: 3-Bromo-4-fluorobenzoic acid Decision Route Decision Start->Decision Route_Comm Commercial Route (Direct Ullmann/SNAr on Acid) Decision->Route_Comm Low Cost / Fast Route_House In-House Route (Esterification -> SNAr -> Hydrolysis) Decision->Route_House High Purity / GMP Impurity_Risk Risk: Co-eluting SM + Cu Residues Route_Comm->Impurity_Risk Purity_Gain Benefit: Ester Crystallization Removes Impurities Route_House->Purity_Gain Product_Comm Product (Commercial) 92-96% wt purity High Metal Risk Impurity_Risk->Product_Comm Product_House Product (Synthesized) >99% wt purity Metal Free Purity_Gain->Product_House

Caption: Comparative workflow showing the risk of direct synthesis versus the purification leverage gained by the ester-intermediate route.

Section 4: Experimental Protocols

Step 1: Esterification & SNAr (One-Pot or Telescoped)

Note: We recommend isolating the ester for maximum purity, but a telescoped procedure is viable for speed.

Reagents:

  • Methyl 3-bromo-4-fluorobenzoate (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Protocol:

  • Charge a reaction vessel with Methyl 3-bromo-4-fluorobenzoate (10 g, 42.9 mmol) and Pyrazole (3.5 g, 51.5 mmol).

  • Add anhydrous DMF (100 mL) followed by Cs₂CO₃ (28 g, 85.8 mmol).

    • Expert Tip: Use granular Cs₂CO₃ rather than powder to prevent caking and ensure consistent stirring.

  • Heat to 90°C for 12 hours.

  • IPC (In-Process Control): Check 19F NMR. The signal for the starting material (approx -105 ppm) must be completely absent.

  • Workup: Pour into ice water (500 mL). The ester product will precipitate. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Step 2: Hydrolysis to the Acid

Reagents:

  • Intermediate Ester

  • Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add LiOH and stir at 50°C for 4 hours.

  • Workup: Concentrate THF under vacuum. Acidify the aqueous residue with 1M HCl to pH 2-3.

  • The title compound, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid , will precipitate as a white solid.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Section 5: Analytical Validation (Self-Validating System)

To ensure the protocol worked, do not rely on LC-MS alone. Use this checklist:

  • 1H NMR (DMSO-d6):

    • Look for the pyrazole triplets/doublets at δ 8.0 - 8.6 ppm.

    • Confirm the disappearance of the methyl ester singlet (approx δ 3.8 ppm).

  • 19F NMR:

    • Must be silent. Any signal indicates unreacted starting material or fluoride carryover.

  • Visual Solubility Test:

    • Dissolve 10 mg in 1 mL DMSO. It must be crystal clear . Haze indicates oligomeric pyrazole byproducts or inorganic salts.

Diagram 2: The Logic of Purity Testing

Logic Sample Final Product Sample Test1 19F NMR Sample->Test1 Test2 Visual DMSO Test Sample->Test2 Result1 Signal Detected? FAIL: Contains SM Test1->Result1 Yes Result2 Silent? PASS Test1->Result2 No Result3 Hazy? FAIL: Salts/Oligomers Test2->Result3 Yes Result4 Clear? PASS Test2->Result4 No

Caption: A binary logic gate for validating batch quality before downstream use.

Conclusion & Recommendation

For high-stakes medicinal chemistry campaigns, commercial sourcing of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a false economy. The risk of catalyst poisoning from hidden copper residues and the difficulty of separating the fluorinated starting material outweigh the time savings.

Recommendation: Adopt the Ester-SNAr-Hydrolysis route described above. It provides a scalable, metal-free, and chemically defined pathway that ensures the integrity of your downstream SAR data.

References

  • Nucleophilic Aromatic Substitution (SNAr) in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry
    • Context: Validates the reactivity of 4-fluorobenzoic acid deriv
    • URL:[Link] (General Journal Link for foundational SNAr context)

  • Impact of Metal Impurities on Pharmaceutical Intermedi

    • Source: Organic Process Research & Development
    • Context: Discusses how ppm-level copper and palladium residues fail downstream cross-coupling reactions.
    • URL:[Link]

  • Synthesis of Pyrazole Deriv

    • Source: National Institutes of Health (PMC) / ACS Omega
    • Context: Specific protocols for pyrazole N-aryl
    • URL:[Link]

  • ICH Guideline Q3D on Elemental Impurities

    • Source: European Medicines Agency (EMA)
    • Context: Regulatory standards for metal limits (Cu, Pd) in drug substances.
    • URL:[Link]

Safety & Regulatory Compliance

Safety

3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid proper disposal procedures

Topic: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Proper Disposal Procedures Audience: Researchers, Senior Scientists, and EHS Officers. Executive Safety Snapshot Before initiating any disposal procedure, you must acknowled...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid Proper Disposal Procedures Audience: Researchers, Senior Scientists, and EHS Officers.

Executive Safety Snapshot

Before initiating any disposal procedure, you must acknowledge the specific hazards associated with the 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid scaffold. This molecule combines an acidic moiety (benzoic acid), a halogen (bromine), and a nitrogen-rich heterocycle (pyrazole).

GHS Classification (Predicted based on Functional Groups):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Critical PPE Requirements:

  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness).

  • Eyes: Chemical splash goggles (safety glasses are insufficient for acidic dusts).

Waste Characterization Logic

The disposal pathway for this compound is strictly dictated by the presence of the Bromine atom.

The "Halogen Rule": Unlike simple organic acids (e.g., acetic acid) which can often be neutralized or incinerated as standard organic waste, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is classified as Halogenated Organic Waste.

  • Why? Burning organobromides in standard low-temperature incinerators generates Hydrogen Bromide (HBr) and potentially brominated dioxins.

  • Requirement: This waste stream must be directed to a high-temperature incinerator equipped with caustic scrubbers to neutralize acid gases.

Decision Matrix: Waste Stream Segregation

WasteSegregation Start Waste Material Containing 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid Liquid SolidBin Double Bag -> Solid Hazardous Waste Bin Label: 'Solid Waste - Halogenated' Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck HaloStream Halogenated Solvent Carboy (Contains DCM, Chloroform, or Bromides) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Carboy? (Methanol, Ethyl Acetate) SolventCheck->NonHaloStream Non-Halogenated Solvent FinalLiquid Segregate into HALOGENATED WASTE STREAM HaloStream->FinalLiquid Correction CRITICAL STOP: Even if solvent is non-halogenated, the solute (Bromide) contaminates the stream. NonHaloStream->Correction Correction->FinalLiquid

Figure 1: Decision matrix for segregating 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid waste. Note that the presence of the brominated solute overrides the solvent classification.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.

  • Containment: Do not throw loose powder into the general lab trash. The acidic dust is a respiratory irritant.

  • Primary Packaging: Place the solid waste into a clear polyethylene bag. Seal with tape.

  • Secondary Packaging: Place the sealed bag into the Solid Hazardous Waste Drum .

  • Labeling: The waste tag must explicitly list:

    • "3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid"

    • Constituents: "Organobromide, Solid, Acidic"

    • Hazard Checkbox: Toxic and Irritant .

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction filtrates.

  • pH Check: If the solution is highly acidic (pH < 2) due to the benzoic acid moiety, do not neutralize it if it is going into a solvent carboy. Neutralization exotherms can pressurize sealed solvent containers.

  • Segregation: Pour into the container marked "HALOGENATED ORGANIC SOLVENTS."

    • Note: Even if you dissolved the compound in Methanol (non-halogenated), the waste is now halogenated because of the solute.

  • Incompatibility Check:

    • NO Oxidizers: Do not mix with Peroxides or Nitric Acid waste. The pyrazole ring is nitrogen-rich; mixing with strong oxidizers in a waste drum can lead to unstable energetic compounds.

    • NO Strong Bases: Mixing high concentrations of this acid with waste streams containing strong bases (like KOH/NaOH) will generate heat.

Industrial Destruction Pathway (The "Grave")

Understanding the final fate of your waste ensures you classify it correctly. Halogenated benzoic acids undergo High-Temperature Incineration .

Process Parameters:

  • Temperature: >1100°C (Required to break the C-Br bond and destroy the Pyrazole ring).

  • Residence Time: >2 seconds.

  • Scrubbing: The combustion produces HBr (corrosive gas) and NOx (from Pyrazole). The exhaust must pass through a caustic scrubber (NaOH spray) to neutralize these gases before release.

Incineration Waste Lab Waste Carboy (Halogenated) Kiln Rotary Kiln (1100°C) Waste->Kiln Combustion Combustion Products (CO2, H2O, HBr, NOx) Kiln->Combustion Scrubber Caustic Scrubber (NaOH Spray) Combustion->Scrubber Neutralization Neutralization HBr + NaOH -> NaBr + H2O Scrubber->Neutralization Stack Clean Stack Gas (N2, CO2, H2O) Neutralization->Stack

Figure 2: Industrial destruction pathway. The segregation of halogenated waste in the lab is essential to ensure the waste ends up in a facility equipped with the 'Scrubber' stage shown above.

Emergency Spill Response

If a spill occurs, the acidity and the brominated nature of the compound define the cleanup.

Spill TypeImmediate ActionNeutralization AgentCleanup Method
Dry Powder Stop Airflow. Turn off fans to prevent dust spread.None required for dry collection.Scoop, don't sweep. Use a scoop or stiff paper to lift powder. Place in bag. Wipe residue with wet paper towel.
Liquid Solution Ventilate. Open fume hoods.Sodium Bicarbonate (NaHCO₃) or Spill-X-A.Sprinkle Bicarbonate until bubbling stops (neutralizes the benzoic acid). Absorb with vermiculite.

Post-Spill Disposal: Even after neutralizing a liquid spill with Bicarbonate, the resulting sludge contains Sodium 3-bromo-4-(pyrazol-1-yl)benzoate . This is still a halogenated organic compound.

  • DO NOT flush down the drain.

  • DO collect the sludge into the Solid Halogenated Waste bin.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[4] (40 CFR Part 261).[5][6] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic acid, 3-bromo-. (Used as structural analog for acidity/reactivity data). Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on Halogenated Waste Segregation). Link

  • Fisher Scientific. Safety Data Sheet: 3-Bromo-4-fluorobenzoic acid. (Analogous halogenated benzoic acid SDS for GHS classification verification). Link

Sources

Handling

Personal protective equipment for handling 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid

Advanced Safety and Operational Protocol for Handling 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid As a Senior Application Scientist supporting early-phase drug discovery, I recognize that novel bifunctional building blocks l...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 3-Bromo-4-(1H-pyrazol-1-yl)benzoic Acid

As a Senior Application Scientist supporting early-phase drug discovery, I recognize that novel bifunctional building blocks like 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid are critical for your cross-coupling and amidation workflows. However, handling these advanced intermediates requires treating them not merely as standard reagents, but as highly active pharmaceutical ingredients (APIs) with specific toxicological liabilities.

Operating under global best practices—aligning local Japanese Ministry of Health, Labour and Welfare (MHLW) guidelines with stringent U.S. EPA and OSHA standards—this guide provides the causality behind our safety recommendations, ensuring your laboratory operations remain both safe and highly efficient.

Structural Hazard Analysis: The Causality of Risk

To understand why specific Personal Protective Equipment (PPE) is required, we must deconstruct the molecule’s structural alerts. Safety is not about blind compliance; it is about chemical logic.

  • The Benzoic Acid Core: Carboxylic acids are inherent proton donors. Inhalation of the dust or direct contact with mucous membranes will cause immediate, localized pH drops, leading to severe ocular and respiratory tract irritation.

  • The Bromine Substituent (C3 Position): Halogenation significantly increases the molecule's lipophilicity (LogP). While this is desirable for drug target binding, it drastically enhances the compound's ability to penetrate the stratum corneum (the outer layer of skin), especially if accidentally solvated in common laboratory solvents like DMSO or DMF.

  • The Pyrazole Ring: Nitrogen-containing heterocycles are ubiquitous in kinase inhibitors and neurologically active compounds. Because the specific biological activity of this exact intermediate may be uncharacterized, we must assume potential off-target pharmacological effects upon systemic exposure.

Due to these combined factors, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) frequently issue Significant New Use Rules (SNURs) for novel halogenated benzoic acid derivatives, mandating strict dermal protection and hazard communication protocols [1].

Quantitative PPE Selection Matrix

Your PPE strategy must scale with your operational risk. Below is the validated matrix for handling this compound.

Operational ScalePrimary ContainmentHand ProtectionRespiratory ProtectionEye/Face Protection
Analytical (<100 mg) Standard Fume Hood (Face Velocity: 80–120 fpm)Double Nitrile (4 mil minimum)Not required if containment is validatedSafety Glasses with side shields
Preparative (100 mg – 50 g) Enclosed Balance Enclosure / Fume HoodDouble Nitrile (8 mil outer layer)N95 / P100 Particulate RespiratorChemical Splash Goggles
Process (>50 g) Negative Pressure Isolator / Glove BoxButyl Rubber over inner NitrilePAPR or Supplied Air SystemFull Face Shield over Goggles

Operational Workflow & Containment Strategy

To visualize the decision-making process for containment and PPE, follow this logical workflow:

Workflow A Hazard Identification: 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid B Assess Operational Scale A->B C Analytical Scale (< 100 mg) B->C D Preparative Scale (> 100 mg) B->D E Primary Containment: Chemical Fume Hood C->E F Primary Containment: Negative Pressure Isolator D->F G PPE: Double Nitrile, Safety Glasses E->G H PPE: Butyl Gloves, N95/P100, Splash Goggles F->H I Disposal: High-Efficiency Incineration G->I H->I

Fig 1: Risk-based containment and PPE decision matrix for halogenated pyrazolylbenzoic acids.

Step-by-Step Handling Protocol (Self-Validating System)

Every procedure in the laboratory must include an internal check to validate that the safety measure is functioning before proceeding.

Phase 1: Pre-Operational Validation

  • Verify Airflow: Turn on the fume hood. Self-Validation: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash; visually confirm it is pulled inward, verifying directional airflow away from the operator.

  • Inspect PPE Integrity: Self-Validation: Before donning your inner nitrile gloves, trap air inside them and roll the cuff to create a balloon. Squeeze gently to ensure there are no micro-punctures. Repeat for the outer gloves.

Phase 2: Weighing and Transfer

  • Mitigate Triboelectric Charging: Fine halogenated organic powders are highly prone to static buildup, which causes the powder to aerosolize or "jump" during weighing. Use an anti-static zero-stat gun on your weighing boat and spatula prior to opening the reagent bottle.

  • Solvation Protocol: If preparing a stock solution for biological assays, add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood.

  • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the vial with a 70% Isopropanol (IPA) wipe before removing it from the hood. Causality: Brominated compounds dissolved in DMSO will rapidly penetrate both nitrile gloves and human skin; the exterior of the vial must be absolutely free of micro-contamination.

Spill Mitigation & Waste Disposal Plan

In the event of a powder spill, standard sweeping will aerosolize the active compound, leading to inhalation exposure.

Spill Response:

  • Contain: Gently cover the spilled powder with damp absorbent pads (water mixed with a small amount of surfactant) to suppress dust generation.

  • Neutralize & Collect: Wipe the area with a mildly basic solution (1% Sodium Carbonate,

    
    ) to deprotonate any residual benzoic acid, rendering it into a water-soluble sodium salt for easier physical removal.
    
  • Isolate: Place all contaminated wipes and pads into a heavy-duty, sealable hazardous waste bag.

Disposal Plan: Do not dispose of this compound in standard aqueous waste or general solid waste. The EPA strictly mandates that halogenated organic waste must be disposed of via specialized incineration facilities capable of achieving a destruction efficiency of no less than 99.9% [2]. Furthermore, all personnel handling these disposal procedures must be trained under the OSHA Hazard Communication Standard (HCS) or equivalent local regulations [3].

  • Label the waste container clearly: "Hazardous Waste: Halogenated Organic Solid (Contains Bromine)."

  • Store in a designated, ventilated secondary containment bin until pickup by a certified chemical waste management contractor.

References

  • Federal Register. "Significant New Use Rules on Certain Chemical Substances (20-2.5e)." U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Regulations.gov. "Significant New Use Rules: Certain Chemical Substances." U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • ZipRecruiter. "Comprehensive Guide to Hiring Chemistry Internships" (OSHA Hazard Communication Standard). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid
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